molecular formula C32H44ClN3O9 B15609373 N-Me-L-Ala-maytansinol

N-Me-L-Ala-maytansinol

Numéro de catalogue: B15609373
Poids moléculaire: 650.2 g/mol
Clé InChI: ANHBJISROJTYCJ-OPNLCUTFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Me-L-Ala-maytansinol is a useful research compound. Its molecular formula is C32H44ClN3O9 and its molecular weight is 650.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C32H44ClN3O9

Poids moléculaire

650.2 g/mol

Nom IUPAC

[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-(methylamino)propanoate

InChI

InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9+,17-10-/t18-,19+,23+,24-,25+,28+,31+,32+/m1/s1

Clé InChI

ANHBJISROJTYCJ-OPNLCUTFSA-N

Origine du produit

United States

Foundational & Exploratory

N-Me-L-Ala-maytansinol: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of N-Me-L-Ala-maytansinol, a potent maytansinoid derivative. Maytansinoids are highly cytotoxic agents that have garnered significant attention as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2] this compound, a hydrophobic and cell-permeable compound, serves as a crucial component in the design and synthesis of these advanced therapeutic agents.[2][][4] This document details its molecular interactions, downstream cellular effects, quantitative efficacy, and the key experimental protocols used for its characterization.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for this compound, consistent with all maytansinoids, is the potent disruption of microtubule dynamics, which are essential for critical cellular processes, particularly mitosis.[1][5]

1.1 Molecular Target: Tubulin Maytansinoids exert their anti-mitotic effects by directly binding to tubulin, the protein subunit of microtubules.[6][] The binding occurs at or near the vinca (B1221190) alkaloid binding site on the β-subunit of the tubulin heterodimer.[6][8][] This interaction is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules.[5]

1.2 Inhibition of Microtubule Polymerization By binding to tubulin, this compound and its metabolites inhibit the assembly of tubulin dimers into microtubules.[1][5] This action effectively suppresses the dynamic instability of microtubules—the process of alternating between phases of growth and shortening that is critical for the formation and function of the mitotic spindle.[10][11][12] Maytansinoids can potently suppress microtubule dynamics by binding to a small number of high-affinity sites at the microtubule ends, a mechanism often described as "end poisoning".[10][11]

1.3 Downstream Cellular Consequences The inhibition of microtubule polymerization leads to a cascade of events that culminate in cell death:

  • Mitotic Spindle Disruption: The failure of microtubules to assemble correctly prevents the formation of a functional mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[5][13]

  • Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle, predominantly at the G2/M phase.[8][][13] This mitotic arrest is a key indicator of maytansinoid activity.[12][14]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death), ultimately leading to the elimination of the cancer cell.[1][5][8] This process involves the activation of a cascade of caspases, which are the executioners of apoptosis.[15][16]

Quantitative Efficacy Data

The high potency of maytansinoids is a critical feature for their use as ADC payloads. The following tables summarize key quantitative data from studies on maytansine (B1676224) and its derivatives, which are structurally and functionally analogous to this compound.

Table 1: In Vitro Cytotoxicity of Maytansinoids

Compound Cell Line IC50 Value Citation(s)
Maytansine BT474 (Breast Cancer) 0.42 nM [17]
Maytansine BJAB (B-cell Lymphoma) 0.27 nM [17]
Maytansine HCT-15 (Colon Cancer) 0.3 nM (-cyclosporin A) [18]
Maytansine UO-31 (Renal Cancer) 0.2 nM (-cyclosporin A) [18]
Anti-EpCAM-SMCC-DM1 MCF7 (Breast Cancer) 7 nM [14]

| Anti-EpCAM-SPP-DM1 | MCF7 (Breast Cancer) | 10 nM |[14] |

Table 2: Tubulin Binding and Polymerization Inhibition

Compound/Parameter Value Method/Condition Citation(s)
Maytansine KD: 0.86 ± 0.2 µM Binding to tubulin [11]
S-methyl DM1 KD: 0.93 ± 0.2 µM Binding to tubulin [11]
S-methyl DM1 KD: 0.1 ± 0.05 µM High-affinity binding to microtubules [10][11]
Maytansinoids Ki: 0.4 x 10-6 M Competitive inhibition of vincristine (B1662923) binding []
Maytansine IC50: ~1 µM Inhibition of microtubule assembly [11]
S-methyl DM1 IC50: ~4 µM Inhibition of microtubule assembly [11]

| S-methyl DM4 | IC50: ~1.7 µM | Inhibition of microtubule assembly |[11] |

Signaling Pathway and Core Logic

The mechanism of action can be visualized as a direct signaling cascade from microtubule disruption to apoptosis.

N_Me_L_Ala_maytansinol_MoA payload This compound (or its metabolites) tubulin β-Tubulin (Vinca Domain) payload->tubulin Binds to polymerization Microtubule Polymerization Inhibition tubulin->polymerization dynamics Suppression of Microtubule Dynamics polymerization->dynamics spindle Mitotic Spindle Disruption dynamics->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest Activates Spindle Assembly Checkpoint apoptosis Apoptosis Induction arrest->apoptosis Prolonged arrest leads to death Cell Death apoptosis->death

Caption: Mechanism of action for this compound leading to apoptosis.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays.

4.1 In Vitro Tubulin Polymerization Assay This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Tubulin_Polymerization_Workflow reagents Prepare Reagents on Ice (Purified Tubulin, GTP, Assay Buffer, Compound) plate Add Compound & Tubulin Mix to Pre-warmed 96-well Plate reagents->plate reader Place Plate in Spectrophotometer Pre-warmed to 37°C plate->reader measure Measure Absorbance at 340 nm Kinetically (e.g., every 60s for 60 min) reader->measure analyze Analyze Data: Plot Absorbance vs. Time measure->analyze

Caption: Experimental workflow for a tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute lyophilized, purified tubulin (>99% pure) in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) to a final concentration of 3-5 mg/mL.[19][20] Add GTP to a final concentration of 1 mM.[20][21] Prepare serial dilutions of this compound in the same buffer. The final solvent (e.g., DMSO) concentration should not exceed 1%.[19]

  • Reaction Setup: In a pre-warmed (37°C) 96-well clear-bottom plate, add 10 µL of the compound dilutions or vehicle control.[13]

  • Initiation: To initiate polymerization, add 90 µL of the cold tubulin/GTP mixture to each well.[13]

  • Data Acquisition: Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.[20][21] Measure the change in absorbance (turbidity) at 340 nm in kinetic mode, taking readings every 30-60 seconds for 60-90 minutes.[19][21]

  • Data Analysis: Plot absorbance versus time. Inhibition of polymerization is observed as a reduction in the rate and maximal level of absorbance compared to the vehicle control.[13]

4.2 In Vitro Cytotoxicity Assay This assay determines the concentration of a compound required to inhibit cell proliferation or viability by 50% (IC50).

Cytotoxicity_Assay_Workflow plate_cells Plate Cancer Cells in a 96-well Plate (e.g., 5000 cells/well) treat_cells Add Serial Dilutions of This compound to Wells plate_cells->treat_cells incubate Incubate for a Defined Period (e.g., 5 days) at 37°C treat_cells->incubate measure_via Measure Cell Viability (e.g., CellTiter-Glo® Luminescence Assay) incubate->measure_via calculate_ic50 Calculate IC50 Value Using Dose-Response Curve measure_via->calculate_ic50

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed target cancer cells into a white-walled 96-well plate at a density of approximately 5,000 cells per well in 100 µL of appropriate growth media.[17]

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include untreated and vehicle-treated cells as negative controls.[17]

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.[17]

  • Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[17]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of viability relative to untreated controls and plot against the compound concentration to determine the IC50 value using non-linear regression.[17]

4.3 Cell Cycle Analysis by Flow Cytometry This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Cell_Cycle_Analysis_Workflow harvest Harvest and Wash Cells (e.g., 1-2 x 10^6 cells) fix Fix Cells in Ice-Cold 70% Ethanol (B145695) (≥ 2 hours) harvest->fix wash_resuspend Wash to Remove Ethanol fix->wash_resuspend stain Resuspend in Staining Solution (Propidium Iodide + RNase A) wash_resuspend->stain incubate Incubate (e.g., 15-30 min) Protected from Light stain->incubate acquire Acquire Data on a Flow Cytometer incubate->acquire analyze Analyze DNA Content Histogram to Quantify G0/G1, S, G2/M Phases acquire->analyze

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Detailed Protocol:

  • Cell Preparation: Harvest approximately 1-2 million cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).[22]

  • Fixation: While gently vortexing, slowly add the cell suspension dropwise to ice-cold 70% ethanol for fixation.[22][23] Incubate at 4°C for at least 2 hours (overnight is often preferred).[22][23]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS.[22]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[23] The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[22]

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected on a linear scale to resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.[23]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14] An accumulation of cells in the G2/M peak indicates mitotic arrest.

4.4 Western Blot Analysis for Apoptosis Markers This technique is used to detect and quantify key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.

Western_Blot_Workflow lysis Cell Lysis & Protein Extraction quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE: Separate Proteins by Size quant->sds transfer Transfer Proteins to PVDF Membrane sds->transfer block Block Membrane to Prevent Non-specific Binding transfer->block primary Incubate with Primary Antibody (e.g., anti-Cleaved Caspase-3) block->primary secondary Incubate with HRP-conjugated Secondary Antibody primary->secondary detect Detect Signal with ECL Substrate secondary->detect analyze Analyze Protein Band Intensity detect->analyze

Caption: Experimental workflow for Western Blot analysis of apoptosis markers.

Detailed Protocol:

  • Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.[24]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[24]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.[16][24]

  • Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[24] An increase in the cleaved forms of caspases or PARP indicates the induction of apoptosis.

Conclusion

This compound functions as a highly potent anti-mitotic agent through a well-defined mechanism of action. By targeting tubulin and inhibiting microtubule polymerization, it disrupts the mitotic spindle, induces cell cycle arrest at the G2/M phase, and ultimately triggers apoptosis.[1][5] Its sub-nanomolar cytotoxicity makes it an exceptionally effective payload for antibody-drug conjugates, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[1][6] The experimental protocols detailed herein form the basis for the preclinical evaluation and characterization of maytansinoid-based therapeutics in cancer drug development.

References

N-Me-L-Ala-maytansinol: A Technical Guide to its Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-L-Ala-maytansinol is a potent cytotoxic agent and a key component in the development of antibody-drug conjugates (ADCs). As a derivative of maytansine, it belongs to the maytansinoid class of compounds that exert their anti-cancer effects by disrupting microtubule assembly, leading to mitotic arrest and apoptosis in proliferating cells.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, solubility, and stability. Detailed methodologies for key analytical experiments are described, and its mechanism of action is illustrated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this potent molecule.

Physicochemical Properties

This compound is a hydrophobic, cell-permeable molecule.[2][3] Its complex structure, featuring a 19-membered macrocyclic lactam, contributes to its biological activity and influences its chemical characteristics.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 77668-69-0[4]
Molecular Formula C₃₂H₄₄ClN₃O₉[]
Molecular Weight 650.17 g/mol []
Appearance Solid Powder[]
Purity >98% (typical)[6]
Predicted Boiling Point 849.5 ± 65.0 °C[]
Predicted Density 1.31 ± 0.1 g/cm³[]
Predicted LogP 7.33080 (for Fmoc-N-Me-L-Ala-maytansinol)[7]

Solubility and Storage

The solubility and stability of this compound are critical considerations for its handling, formulation, and application in ADCs.

Table 2: Solubility of this compound

SolventSolubilityNotesSource
DMSO 100 mg/mL (153.81 mM)Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[8]

Table 3: Recommended Storage Conditions for this compound

ConditionDurationTemperatureSource
Short Term Days to Weeks0 - 4 °C[4]
Long Term Months-20 °C[4]
In Solvent Up to 6 months-80°C[8]
Up to 1 month-20°C[8]

Mechanism of Action

As a maytansinoid, this compound's primary mechanism of action is the inhibition of microtubule polymerization.[] This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[] The general signaling pathway is depicted below.

Maytansinoid_Mechanism_of_Action General Mechanism of Action for Maytansinoids cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (e.g., with this compound) Receptor Tumor-Specific Antigen ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Internalization Lysosome Lysosome Endocytosis->Lysosome Fusion Payload_Release Release of This compound Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Dimers Payload_Release->Tubulin Microtubule_Inhibition Inhibition of Microtubule Assembly Tubulin->Microtubule_Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: General mechanism of action for maytansinoid-based ADCs.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for quality control and drug development. While specific protocols for this molecule are not publicly available, the following sections describe general methodologies applicable to maytansinoids.

Determination of Purity and Identity by RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard technique for assessing the purity of maytansinoids.[10][11]

  • Objective: To separate and quantify this compound from impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Detection: UV absorbance is monitored at a wavelength where the maytansinoid has significant absorbance.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare the sample solution to be analyzed.

    • Inject the standard and sample solutions into the HPLC system.

    • Run the gradient method to elute the compounds.

    • Identify the peak corresponding to this compound by comparing its retention time to that of the standard.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks.

RP_HPLC_Workflow RP-HPLC Workflow for Purity Analysis Sample_Prep Sample Preparation (Standard and Unknown) Injection Injection into HPLC Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Retention Time and Peak Area) Detection->Data_Analysis Purity_Determination Purity Calculation Data_Analysis->Purity_Determination

Caption: Workflow for purity determination of maytansinoids by RP-HPLC.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12][13]

  • Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperature.

    • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at elevated temperature.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Exposure of the solid drug to high temperature.

    • Photodegradation: Exposure of the drug solution to UV light.

  • Analytical Method: A stability-indicating HPLC method (as developed in section 4.1) is used to separate the parent drug from its degradation products.

  • Procedure:

    • Expose solutions or solid samples of this compound to the different stress conditions for a defined period.

    • At specified time points, withdraw samples and neutralize if necessary.

    • Analyze the samples using the stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • Mass spectrometry can be coupled with HPLC to identify the structure of the degradation products.

Determination of LogP and pKa
  • LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of a compound. A common method is the shake-flask method followed by quantification of the compound in both the octanol (B41247) and aqueous phases by HPLC-UV.[14]

  • pKa: This indicates the acidity or basicity of a molecule. Potentiometric titration or UV-metric titration are common methods for pKa determination.[15] RP-HPLC can also be used to estimate pKa by measuring the retention time at different mobile phase pH values.[16]

Conclusion

This compound is a highly potent maytansinoid with significant potential in the field of antibody-drug conjugates. A thorough understanding of its chemical properties is paramount for its successful application. This guide has summarized the available physicochemical data, provided general experimental protocols for its characterization, and illustrated its mechanism of action. Further research to experimentally determine key parameters such as pKa and LogP, and to conduct comprehensive stability studies, will be invaluable for the continued development of this important anti-cancer agent.

References

The Structure of N-Me-L-Ala-Maytansinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-L-Ala-maytansinol is a highly potent cytotoxic agent and a critical component in the development of antibody-drug conjugates (ADCs). As a derivative of the natural product maytansine, its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the structure, synthesis, purification, and biological activity of this compound. Detailed experimental protocols, comprehensive quantitative data, and visualizations of its structure and mechanism of action are presented to serve as a valuable resource for researchers in the field of oncology and ADC development.

Introduction

Maytansinoids, a class of ansa macrolides, have garnered significant attention in oncology due to their potent anti-mitotic activity.[1][2] this compound, a synthetic derivative of maytansinol (B1676226), has emerged as a key payload for ADCs, offering a favorable balance of potency and stability.[3][4] Its hydrophobic nature allows for cell permeability, a crucial attribute for exerting its cytotoxic effects upon release from the ADC within the target cancer cell.[5] This guide delves into the core technical aspects of this compound, providing a foundational understanding for its application in targeted cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₂H₄₄ClN₃O₉[5]
Molecular Weight 650.16 g/mol [5]
CAS Number 77668-69-0[5]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO (100 mg/mL)[5]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[5]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of its two key precursors: maytansinol and N-methyl-L-alanine. These are subsequently coupled via an esterification reaction.

Synthesis of Maytansinol

Maytansinol can be obtained through semi-synthesis from naturally occurring maytansinoids or via total synthesis. A common semi-synthetic route involves the reductive cleavage of the C-3 ester of a precursor like ansamitocin P-3.

Experimental Protocol: Semi-synthesis of Maytansinol from Ansamitocin P-3

  • Reaction Setup: Dissolve ansamitocin P-3 in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) and cool the solution to -40°C.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the cooled solution. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of ethyl acetate (B1210297) followed by water at a low temperature.

  • Work-up: Allow the mixture to warm to room temperature and filter through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Extraction: Combine the organic filtrates and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude maytansinol is then purified by column chromatography on silica (B1680970) gel.

Synthesis of N-Methyl-L-alanine

N-methyl-L-alanine can be synthesized through various methods, including the reductive amination of L-alanine.

Experimental Protocol: Synthesis of N-Methyl-L-alanine

  • Protection of L-alanine: Protect the carboxylic acid group of L-alanine, for example, as a benzyl (B1604629) ester.

  • Reductive Amination: React the protected L-alanine with formaldehyde (B43269) in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation.

  • Deprotection: Remove the protecting group to yield N-methyl-L-alanine.

  • Purification: The final product can be purified by recrystallization or ion-exchange chromatography.

Esterification of Maytansinol with N-Me-L-Ala

The final step is the coupling of maytansinol with N-methyl-L-alanine. This is typically achieved through an esterification reaction using a coupling agent.

Experimental Protocol: Synthesis of this compound

  • Activation of N-Me-L-Ala: Protect the amino group of N-methyl-L-alanine (e.g., with a Boc or Fmoc group).

  • Coupling Reaction: Dissolve maytansinol and the protected N-methyl-L-alanine in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), along with a catalytic amount of zinc chloride (ZnCl₂).[3] The reaction is typically stirred at room temperature until completion, as monitored by TLC or HPLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent and wash with a mild aqueous acid, followed by a mild aqueous base, and finally with brine.

  • Deprotection: Remove the amino-protecting group from the coupled product.

  • Purification: The crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Purification

Experimental Protocol: RP-HPLC Purification of this compound

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is employed.

  • Detection: UV detection at a wavelength where the maytansinoid chromophore absorbs (e.g., 232 and 252 nm).

  • Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the final compound.

Characterization

The structure and purity of this compound are confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure and confirm the successful esterification and purity of the final product.

Biological Activity and Mechanism of Action

Cytotoxicity

This compound exhibits potent cytotoxicity against a wide range of cancer cell lines. A summary of its in vitro activity is presented in Table 2.

Cell LineCancer TypeIC₅₀ (nM)Reference
MMT/EGFRvIIIGlioblastoma24[]
U251/EGFRvIIIGlioblastoma3[]
C4-2Prostate Cancer6[]
A549Lung Carcinoma~1-10 (estimated)[1]
A2780Ovarian Carcinoma~1-10 (estimated)[1]
Mechanism of Action

The primary mechanism of action of this compound is the inhibition of microtubule polymerization.[8] By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8]

Visualizations

Chemical Structure

N_Me_L_Ala_maytansinol_Structure Chemical Structure of this compound struct Synthesis_Workflow cluster_maytansinol Maytansinol Synthesis cluster_NMeLAla N-Me-L-Ala Synthesis cluster_coupling Final Coupling AP3 Ansamitocin P-3 Reduction Reductive Cleavage (LiAlH4) AP3->Reduction Maytansinol Maytansinol Reduction->Maytansinol Esterification Esterification (DCC, ZnCl2) Maytansinol->Esterification L_Ala L-Alanine Reductive_Amination Reductive Amination L_Ala->Reductive_Amination NMeLAla N-Me-L-Ala Reductive_Amination->NMeLAla NMeLAla->Esterification Purification RP-HPLC Purification Esterification->Purification Final_Product This compound Purification->Final_Product Mechanism_of_Action cluster_cell Cancer Cell cluster_cytosol Cytosol ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload N-Me-L-Ala- maytansinol Payload_Release->Payload Tubulin Tubulin Dimers Payload->Tubulin Inhibition Spindle Mitotic Spindle Disruption Payload->Spindle Disruption Microtubule Microtubule Polymerization Tubulin->Microtubule Microtubule->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

An In-depth Technical Guide on the N-Me-L-Ala-maytansinol Tubulin Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). N-Me-L-Ala-maytansinol and its derivatives, such as DM1 (mertansine) and DM4 (ravtansine), exert their profound anti-mitotic effects by binding to tubulin, a key component of the microtubule cytoskeleton. This technical guide provides a comprehensive overview of the this compound tubulin binding site, the molecular mechanism of action, and the experimental methodologies used to characterize this interaction.

Introduction: The Maytansinoid Class of Microtubule-Targeting Agents

Maytansinoids are natural products originally isolated from Maytenus species of plants.[1] They are ansamycin (B12435341) macrolides that exhibit potent cytotoxicity against a wide range of tumor cell lines.[2] Their mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] Due to their high potency, maytansinoids have been successfully developed as payloads for ADCs, which allows for targeted delivery to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[2][4]

The Tubulin Binding Site of this compound and its Derivatives

High-resolution X-ray crystallography studies have revealed that maytansine (B1676224) and its derivatives bind to a unique site on β-tubulin, distinct from the vinca (B1221190) and colchicine (B1669291) binding sites.[5][6][7] This binding pocket is located at the plus end of the tubulin heterodimer, interfering with the longitudinal association of tubulin dimers, which is essential for microtubule polymerization.[5][8]

The binding site is a shallow pocket on the β-tubulin subunit.[9] Key interactions are established between the maytansinoid molecule and specific amino acid residues within this pocket.[8] The N-methyl alanine (B10760859) group of this compound is solvent-exposed, which explains why bulky substituents can be attached at this position for conjugation to antibodies without significantly impairing tubulin binding.[5][8] This feature is critical for the design and synthesis of maytansinoid-based ADCs.[10]

Mechanism of Action: From Tubulin Binding to Apoptosis

The binding of this compound and its derivatives to tubulin triggers a cascade of cellular events culminating in apoptosis. The primary mechanism is the potent suppression of microtubule dynamics.[11][12]

  • Inhibition of Microtubule Polymerization: At micromolar concentrations, maytansinoids inhibit the assembly of tubulin into microtubules.[13][14] They bind to tubulin dimers, forming assembly-incompetent complexes.[5]

  • Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, maytansinoids effectively suppress the dynamic instability of microtubules.[11][12][15] They bind to the microtubule ends, preventing both the addition and dissociation of tubulin subunits.[15] This "poisoning" of microtubule ends is a key aspect of their potent anti-mitotic activity.[5]

  • Mitotic Arrest: The disruption of normal microtubule dynamics leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest of cells in mitosis (G2/M phase).[1][4][11]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4]

Quantitative Data on Maytansinoid-Tubulin Interactions

The following tables summarize key quantitative data from various studies characterizing the interaction of maytansinoids with tubulin.

CompoundAssay TypeParameterValueReference
Maytansine Tubulin Polymerization InhibitionIC501 ± 0.02 µmol/L[13]
Fluorescence SpectroscopyKD0.86 ± 0.23 µmol/L[12][13][16]
S-methyl DM1 Tubulin Polymerization InhibitionIC504 ± 0.1 µmol/L[13]
Fluorescence SpectroscopyKD0.93 ± 0.22 µmol/L[12][13][16]
Radiolabeled Ligand Binding (to microtubules)KD (high affinity)0.1 ± 0.05 µmol/L[12][13]
S-methyl DM4 Tubulin Polymerization InhibitionIC501.7 ± 0.4 µmol/L[13]

Table 1: Binding Affinities and Inhibitory Concentrations of Maytansinoids.

Experimental Protocols

Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of compounds on the in vitro assembly of tubulin into microtubules.

Protocol:

  • Reagents: Purified bovine brain tubulin, PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9), GTP, fluorescent reporter (e.g., DAPI), and the test compound (this compound or its derivatives).[17]

  • Procedure:

    • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in PEM buffer with GTP (1 mM) and the fluorescent reporter.[17]

    • Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.[14]

    • Incubate the reaction mixture in a 96-well plate at 37°C.[17]

    • Monitor the increase in fluorescence over time using a plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.[17]

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.

Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)

This method is used to determine the binding affinity (dissociation constant, KD) of a ligand to tubulin.

Protocol:

  • Reagents: Purified tubulin, PEM buffer, and the test compound.

  • Procedure:

    • Prepare a solution of tubulin (e.g., 3 µmol/L) in PEM buffer.[12][13]

    • Add increasing concentrations of the test compound to the tubulin solution.[12][13]

    • Incubate the mixture at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[12][13]

    • Measure the intrinsic tryptophan fluorescence of tubulin (excitation at ~295 nm, emission at ~335 nm). The binding of the ligand often causes a change in the fluorescence intensity.[12][13]

  • Data Analysis: Plot the change in fluorescence against the ligand concentration and fit the data to a binding isotherm to calculate the KD.[12][13]

X-ray Crystallography of Tubulin-Maytansinoid Complex

This technique provides high-resolution structural information about the binding interaction.

Protocol:

  • Protein Crystallization:

    • Purify tubulin and the maytansinoid ligand.

    • Co-crystallize the tubulin-maytansinoid complex using vapor diffusion methods. This involves mixing the protein-ligand solution with a precipitant solution and allowing crystals to form.

  • Data Collection:

    • Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.[6]

    • Collect the diffraction data.[6]

  • Structure Determination and Refinement:

    • Process the diffraction data and determine the electron density map.

    • Build and refine the atomic model of the tubulin-maytansinoid complex.[6] The resolution of the final structure is a key indicator of its quality.[6][18]

Visualizations

Signaling Pathway

Maytansinoid_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release (this compound) Lysosome->Release Linker Cleavage Tubulin β-Tubulin Release->Tubulin Binding Binding to Tubulin Tubulin->Binding Polymerization Inhibition of Microtubule Polymerization Binding->Polymerization Dynamics Suppression of Microtubule Dynamics Binding->Dynamics Spindle Abnormal Mitotic Spindle Formation Polymerization->Spindle Dynamics->Spindle Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of a maytansinoid ADC.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified Tubulin - PEM Buffer - GTP - Fluorescent Reporter - Test Compound Mix Prepare Reaction Mixture in 96-well Plate Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor Fluorescence (Proportional to Polymerization) Incubate->Measure Plot Plot Polymerization Rate vs. Compound Concentration Measure->Plot Calculate Determine IC50 Value Plot->Calculate

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Conclusion

This compound and its derivatives represent a clinically important class of anti-cancer agents. Their potent cytotoxic activity stems from their specific interaction with a unique binding site on β-tubulin, leading to the suppression of microtubule dynamics, mitotic arrest, and apoptosis. A thorough understanding of this binding site and the downstream cellular consequences is crucial for the rational design of new maytansinoid-based therapeutics and for optimizing the efficacy of existing antibody-drug conjugates. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between maytansinoids and the microtubule cytoskeleton.

References

An In-depth Technical Guide to Maytansine Derivatives for ADC Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] These derivatives of maytansine (B1676224), a natural product isolated from the shrub Maytenus ovatus, exhibit high cytotoxicity, making them ideal payloads for selective delivery to tumor cells via monoclonal antibodies.[2][3] Despite the initial setbacks of systemic maytansine in clinical trials due to severe side effects, its conjugation to tumor-targeting antibodies has revitalized its therapeutic potential, leading to the successful development of approved and investigational ADCs.[3]

This technical guide provides a comprehensive overview of maytansine derivatives as ADC payloads, covering their mechanism of action, synthesis and conjugation, and preclinical and clinical evaluation. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

The primary mechanism of action of maytansinoids is the inhibition of microtubule assembly, a critical process for cell division.[1] By binding to tubulin at or near the vinca (B1221190) alkaloid binding site, maytansinoids disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1] This potent cytotoxic activity, with inhibitory concentrations in the sub-nanomolar range, makes them ideal payloads for ADCs, where their systemic toxicity can be minimized through targeted delivery to cancer cells.[1][2]

Signaling Pathway of Maytansinoid-Induced Apoptosis

Upon release within the target cancer cell, maytansinoids trigger a cascade of events culminating in apoptosis. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The disruption of microtubule dynamics is a key initiating event that leads to mitotic arrest and the activation of apoptotic signaling.

cluster_0 Maytansinoid Action cluster_1 Intrinsic Apoptosis Pathway cluster_2 Extrinsic Apoptosis Pathway cluster_3 Execution Phase Maytansinoid Maytansinoid Tubulin Tubulin Maytansinoid->Tubulin Binds to Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Bcl-2 Family Bcl-2 Family Mitotic Arrest (G2/M)->Bcl-2 Family Activates pro-apoptotic inhibits anti-apoptotic Death Receptors\n(e.g., Fas, TRAIL-R) Death Receptors (e.g., Fas, TRAIL-R) Mitotic Arrest (G2/M)->Death Receptors\n(e.g., Fas, TRAIL-R) Upregulates Ligands Bax/Bak Activation Bax/Bak Activation Bcl-2 Family->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-9 Activation Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-9 Activation->Executioner Caspases\n(Caspase-3, -6, -7) DISC Formation\n(FADD, Pro-caspase-8) DISC Formation (FADD, Pro-caspase-8) Death Receptors\n(e.g., Fas, TRAIL-R)->DISC Formation\n(FADD, Pro-caspase-8) Caspase-8 Activation Caspase-8 Activation DISC Formation\n(FADD, Pro-caspase-8)->Caspase-8 Activation Bid Cleavage (tBid) Bid Cleavage (tBid) Caspase-8 Activation->Bid Cleavage (tBid) Caspase-8 Activation->Executioner Caspases\n(Caspase-3, -6, -7) Bid Cleavage (tBid)->Bax/Bak Activation Cleavage of Cellular Substrates Cleavage of Cellular Substrates Executioner Caspases\n(Caspase-3, -6, -7)->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Signaling pathway of maytansinoid-induced apoptosis.

Maytansinoid Derivatives and Linker Technologies

Several maytansine derivatives have been developed for ADC applications, with DM1 (emtansine) and DM4 (soravtansine) being the most prominent.[2] These derivatives are synthesized to incorporate a thiol group, which allows for conjugation to a linker molecule.[2] The choice of linker is critical as it influences the stability of the ADC in circulation and the mechanism of payload release within the target cell.

Linkers can be broadly categorized as cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes like cathepsins.[4]

  • Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and the amino acid residue from the antibody.[5]

The choice between a cleavable and non-cleavable linker can impact the bystander effect, where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[6]

Synthesis and Conjugation of Maytansinoid ADCs

The generation of a maytansinoid ADC is a multi-step process that involves the synthesis of the maytansinoid derivative, the production of the monoclonal antibody, and the conjugation of the payload to the antibody via a linker.

Synthesis of Maytansinoid Derivatives (e.g., DM1)

The synthesis of thiol-containing maytansinoids like DM1 typically starts from a precursor molecule such as ansamitocin P-3, which is produced by fermentation.[7][8] The process involves several chemical modification steps to introduce the thiol-containing side chain.

Antibody-Maytansinoid Conjugation

The conjugation process links the maytansinoid payload to the monoclonal antibody. A common method involves the modification of lysine (B10760008) residues on the antibody.

Antibody (mAb) Antibody (mAb) ADC ADC Antibody (mAb)->ADC Lysine Conjugation Linker (e.g., SMCC) Linker (e.g., SMCC) Linker (e.g., SMCC)->ADC Maytansinoid (e.g., DM1) Maytansinoid (e.g., DM1) Maytansinoid (e.g., DM1)->ADC

Schematic of Antibody-Drug Conjugate (ADC) assembly.

Experimental Protocols

Synthesis of a Maytansinoid Derivative (DM4)

The following is a generalized multi-step procedure for the synthesis of DM4:

  • Preparation of 4-Mercapto-4-methylpentanoic acid: Isobutylene sulfide (B99878) is reacted with the anion of acetonitrile, followed by base hydrolysis.

  • Disulfide Formation: The resulting mercapto compound is reacted with methyl methanethiolsulfonate to form the corresponding disulfide.

  • Coupling with N-methyl-L-alanine: The disulfide is converted to an N-hydroxysuccinimide ester and then reacted with N-methyl-L-alanine.

  • Esterification with Maytansinol (B1676226): The product from the previous step is reacted with maytansinol in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., zinc chloride).

  • Purification and Reduction: The resulting diastereomers are separated by HPLC. The desired isomer is then reduced with a reducing agent like dithiothreitol (B142953) (DTT) to yield the final thiol-containing DM4.[9]

Antibody-DM1 Conjugation (Lysine-based)

This protocol outlines a general procedure for conjugating DM1 to an antibody via lysine residues using a non-cleavable SMCC linker.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • SMCC-DM1 linker-payload.

  • Reaction buffer (e.g., PBS, pH 7.4-8.5).

  • Quenching reagent (e.g., Tris buffer).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer.

  • Linker-Payload Activation: Dissolve the SMCC-DM1 in an organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the activated SMCC-DM1 to the antibody solution. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR). Incubate the reaction at room temperature or 4°C for a specified time (e.g., 2-4 hours).

  • Quenching: Stop the reaction by adding the quenching reagent.

  • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography.

  • Characterization: Characterize the purified ADC for DAR, monomer content, and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative).

  • Complete cell culture medium.

  • Maytansinoid ADC.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 3 to 5 days.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Xenograft Model for Efficacy Studies

Animal models are crucial for evaluating the in vivo anti-tumor activity of maytansinoid ADCs.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice).

  • Human tumor cell line for xenograft implantation.

  • Maytansinoid ADC.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC and vehicle control intravenously at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate tumor growth inhibition.

Quantitative Data

The following tables summarize key quantitative data for maytansinoid derivatives and ADCs from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of Maytansinoid Derivatives and ADCs
Compound/ADCCell LineTarget AntigenIC50Reference
DM1Various-0.79–7.2 nM[10]
T-DM1KMCH-1HER20.031 µg/mL[10]
T-DM1Mz-ChA-1HER21.3 µg/mL[10]
T-DM1KKU-100HER2 (low)4.3 µg/mL[10]
T-DM1SK-BR-3HER20.007–0.018 µg/mL[11]
T-DM1BT-474HER20.085–0.148 µg/mL[11]
Mirvetuximab SoravtansineOvarian Cancer CellsFRαVaries[12]
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
ADCXenograft ModelDosing ScheduleTumor Growth InhibitionReference
T-DM1KMCH-120 mg/kg, once every 3 weeks for 6 weeks108% (at day 21)[10]
T-DM1Mz-ChA-120 mg/kg, once every 3 weeks for 6 weeks75% (at day 21)[10]
Maytansinoid ADCMCF-7Single dose or once weekly x2Dose-dependent[13]
Maytansinoid ADCJIMT-13 mg/kg, single dose~30%[4]
Table 3: Preclinical Pharmacokinetic Parameters of Maytansinoid ADCs
ADCSpeciesHalf-lifeClearanceReference
Cantuzumab Mertansine (huC242-DM1)Mouse42.2 h (intact conjugate)Faster than antibody alone[14]
Trastuzumab-SPP-DM1Mouse-41 mL/day/kg[15]
Trastuzumab-MCC-DM1Mouse-13 mL/day/kg[15]
T-DM1Rat-Higher than total trastuzumab[16]

Resistance Mechanisms

Despite the success of maytansinoid ADCs, the development of resistance remains a clinical challenge. Several mechanisms of resistance have been identified:

  • Downregulation or mutation of the target antigen: Reduced expression of the target antigen on the tumor cell surface can limit ADC binding and internalization.[17]

  • Impaired ADC trafficking and lysosomal degradation: Alterations in the endocytic pathway or lysosomal function can prevent the release of the cytotoxic payload.[6]

  • Upregulation of drug efflux pumps: ABC transporters can actively pump the maytansinoid payload out of the cell, reducing its intracellular concentration.[17]

  • Alterations in microtubule dynamics or tubulin mutations: Changes in the target of the maytansinoid can reduce its efficacy.

  • Dysregulation of apoptotic pathways: Defects in the apoptotic signaling cascade can render cells resistant to the cytotoxic effects of the payload.[17]

Conclusion

Maytansine derivatives have proven to be highly effective payloads for ADCs, offering a potent mechanism of action that has translated into significant clinical benefits for cancer patients. The continued refinement of linker technologies, conjugation methods, and the identification of novel tumor-associated antigens will undoubtedly expand the therapeutic reach of maytansinoid-based ADCs. Understanding the mechanisms of resistance and developing strategies to overcome them will be crucial for maximizing the long-term efficacy of this important class of targeted cancer therapies. This technical guide provides a foundational resource for researchers and developers working to advance the field of maytansinoid ADCs.

References

N-Me-L-Ala-maytansinol: A Technical Guide to its Discovery, History, and Core Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-L-Ala-maytansinol, a potent cytotoxic agent, represents a pivotal molecule in the landscape of targeted cancer therapies. As a key component of antibody-drug conjugates (ADCs), its discovery and development have been instrumental in advancing the "magic bullet" concept envisioned by Paul Ehrlich over a century ago. This technical guide provides an in-depth exploration of the discovery, history, and core experimental methodologies associated with this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and evaluation. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this critical anti-cancer agent.

Discovery and History: From a Shrub to a Targeted Warhead

The story of this compound is intrinsically linked to the discovery of its parent compound, maytansine (B1676224). In the 1970s, researchers isolated maytansine from the Ethiopian shrub Maytenus serrata (formerly Maytenus ovatus).[1][2] This natural product exhibited extraordinary potency as an anti-mitotic agent, killing tumor cells at subnanomolar concentrations.[3] However, its journey into the clinic was fraught with challenges. Phase II clinical trials of maytansine revealed unacceptable systemic toxicity, including neurotoxicity and gastrointestinal issues, which limited its therapeutic potential as a standalone agent.[1][4]

This setback did not mark the end of maytansinoids in cancer therapy. Instead, it spurred a new wave of innovation focused on targeted delivery. The concept was to conjugate these highly potent molecules to monoclonal antibodies that specifically target tumor-associated antigens, thereby delivering the cytotoxic payload directly to cancer cells while minimizing exposure to healthy tissues. This led to the development of a new generation of maytansinoid derivatives, or "maytansinoids," designed for antibody conjugation.

ImmunoGen, Inc. played a pioneering role in this field, developing thiol-containing derivatives of maytansine, such as DM1 (mertansine), to facilitate stable linkage to antibodies.[2] this compound is a crucial intermediate and a derivative of maytansine, forming the core structure of these advanced payloads. The development of these antibody-drug conjugates, such as trastuzumab emtansine (T-DM1, Kadcyla®), which utilizes a derivative of this compound, has realized the long-held promise of targeted cancer therapy, demonstrating significant efficacy in treating specific cancer types.[]

Synthesis of this compound: A Semi-Synthetic Approach

The production of this compound is a semi-synthetic process that begins with a natural precursor, ansamitocin P-3. This maytansinoid is produced through fermentation of the microorganism Actinosynnema pretiosum. Ansamitocin P-3 is then converted to maytansinol (B1676226), which serves as the immediate precursor for the synthesis of this compound.

Experimental Protocol: Esterification of Maytansinol

The key step in the synthesis of this compound is the esterification of the C-3 hydroxyl group of maytansinol with an activated N-methyl-L-alanine derivative. The following protocol is a representative procedure based on methodologies described in the patent literature.[4][6]

Materials:

  • Maytansinol

  • N-Boc-N-methyl-L-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • Zinc chloride (ZnCl₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Activation of N-methyl-L-alanine: To a solution of N-Boc-N-methyl-L-alanine in anhydrous DCM, add DCC at 0°C. Stir the mixture for 1 hour to form the activated ester.

  • Esterification: In a separate flask, dissolve maytansinol in anhydrous DCM and add a catalytic amount of anhydrous ZnCl₂. To this solution, add the activated N-Boc-N-methyl-L-alanine solution dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically stirred for 12-24 hours at room temperature.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Boc-protected intermediate: Purify the crude product by silica gel column chromatography to isolate the N-Boc-N-Me-L-Ala-maytansinol.

  • Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.

  • Final Purification: Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by silica gel column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for optimal yield and purity.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound, like other maytansinoids, exerts its potent cytotoxic effects by targeting a fundamental cellular process: mitosis. The primary mechanism of action is the inhibition of microtubule polymerization.[1]

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoid_Apoptosis_Pathway Signaling Pathway of Maytansinoid-Induced Apoptosis Maytansinoid This compound (or released payload from ADC) Tubulin Tubulin Dimers Maytansinoid->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption leads to p53 p53 Activation MitoticArrest->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of maytansinoid-induced apoptosis.

By binding to tubulin, maytansinoids prevent the assembly of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This process is often mediated by the tumor suppressor protein p53.[7] Activation of p53 leads to the upregulation of pro-apoptotic proteins like Bax, which in turn causes mitochondrial outer membrane permeabilization and the release of cytochrome c. This initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.

Quantitative Data Summary

The potency of this compound and related maytansinoids is a critical aspect of their utility in ADCs. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (nM)Reference
MMT/EGFRvIIIGlioblastoma24[8]
U251/EGFRvIIIGlioblastoma3[8]
C4-2Prostate Cancer6[8]

Table 2: Preclinical Pharmacokinetic Parameters of Maytansinoid-Based ADCs

ADCAnimal ModelAverage DARClearance (mL/day/kg)Reference
J2898A-SMCC-DM1Mouse~2~15[8]
J2898A-SMCC-DM1Mouse~4~15[8]
J2898A-SMCC-DM1Mouse~6~20[8]
J2898A-SMCC-DM1Mouse~9-10~50[8]

DAR: Drug-to-Antibody Ratio

Core Experimental Protocols

The evaluation of this compound and its conjugates involves a series of well-established in vitro and in vivo assays.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Experimental Workflow: From Synthesis to Preclinical Evaluation

The following diagram illustrates the typical workflow for the synthesis and preclinical evaluation of an ADC containing a maytansinoid payload derived from this compound.

ADC_Development_Workflow Experimental Workflow for ADC Development and Evaluation cluster_synthesis Payload and Linker Synthesis cluster_conjugation ADC Conjugation and Characterization cluster_evaluation Preclinical Evaluation Maytansinol Maytansinol (from Ansamitocin P-3) Esterification Esterification Maytansinol->Esterification NMeLAla N-Me-L-Ala Derivative NMeLAla->Esterification NMeLAlaMay This compound Esterification->NMeLAlaMay LinkerPayload Linker-Payload Conjugation NMeLAlaMay->LinkerPayload Linker Linker Synthesis Linker->LinkerPayload FinalPayload Activated Linker-Payload LinkerPayload->FinalPayload Conjugation Conjugation FinalPayload->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, Aggregation, etc.) Purification->Characterization InVitro In Vitro Assays (Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Studies (Xenograft models) Characterization->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Toxicity Toxicity Studies InVivo->Toxicity

Caption: Experimental workflow for ADC development and evaluation.

Conclusion

This compound stands as a testament to the power of chemical innovation in overcoming the limitations of potent natural products. Its development has been a critical step in the realization of antibody-drug conjugates as a major class of cancer therapeutics. This technical guide has provided a comprehensive overview of its discovery, the semi-synthetic pathways to its creation, its mechanism of action, and the key experimental protocols for its evaluation. As cancer research continues to advance, the principles learned from the development of maytansinoid-based ADCs will undoubtedly pave the way for the next generation of targeted therapies, offering hope for more effective and less toxic treatments for patients.

References

N-Me-L-Ala-maytansinol: A Technical Guide to its Biological Activity and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-L-Ala-maytansinol, a potent maytansinoid derivative, has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs). Its high cytotoxicity, coupled with its amenability to chemical linkage, makes it an attractive candidate for targeted cancer therapy. This technical guide provides an in-depth analysis of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining essential experimental protocols for its evaluation. Furthermore, this document presents visualizations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) represent a revolutionary class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the synergy between its three core components: a highly specific monoclonal antibody, a stable linker, and a potent cytotoxic payload. Maytansinoids, a class of microtubule-targeting agents, have been extensively explored as ADC payloads due to their sub-nanomolar cytotoxicity.[2] this compound is a synthetic derivative of maytansine, a natural product originally isolated from Maytenus serrata.[2] This guide focuses on the biological activity of this compound and its application as a key component in the design of innovative ADCs.

Mechanism of Action

The primary mechanism of action of this compound, like other maytansinoids, is the disruption of microtubule dynamics, a process essential for cell division.[3]

  • Microtubule Inhibition: Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[3] This binding inhibits the polymerization of tubulin into microtubules and can also induce the disassembly of existing microtubules.[4][5]

  • Mitotic Arrest: The disruption of microtubule function prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of a cascade of caspases and is often mediated by the p53 tumor suppressor protein.[4]

The potent cytotoxicity of this compound is harnessed in ADCs, where its systemic effects are minimized through targeted delivery to antigen-expressing tumor cells.[6]

Quantitative Data on Biological Activity

The in vitro potency of this compound and its corresponding ADCs is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The tables below summarize publicly available data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
MMT/EGFRvIIIGlioblastoma24[7]
U251/EGFRvIIIGlioblastoma3[7]
C4-2Prostate Cancer6[7]

Table 2: In Vitro Cytotoxicity of Maytansinoid-Containing ADCs

ADCTarget AntigenCell LineCancer TypeIC50 (nM)Reference
7E7-DM4CD123MOLM-14Acute Myeloid Leukemia~1-10[2]
11C3-DM4CD123MV-4-11Acute Myeloid Leukemia~1-10[2]
Anti-EpCAM-SPP-DM1EpCAMMCF7Breast Cancer11[8]
Anti-EpCAM-SMCC-DM1EpCAMMCF7Breast Cancer5.2[8]

Table 3: Inhibition of Microtubule Assembly by Maytansinoids

CompoundIC50 (µM)Reference
Maytansine1 ± 0.02[5]
S-methyl-DM14 ± 0.1[5]
S-methyl-DM41.7 ± 0.4[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its ADCs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the isolation or synthesis of maytansinol (B1676226), followed by its esterification with an activated N-methyl-L-alanine derivative.[9][10]

Step 1: Preparation of Maytansinol Maytansinol can be prepared by the reductive cleavage of a C3-ester of maytansine, such as ansamitocin P-3, using a reducing agent like lithium aluminum hydride.[11] The reaction is typically performed in an anhydrous ether solvent at low temperatures. The resulting maytansinol is then purified.

Step 2: Esterification with N-methyl-L-alanine derivative Maytansinol is then esterified with a protected and activated N-methyl-L-alanine derivative. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like zinc chloride.[9] The N-methyl-L-alanine is typically protected to prevent side reactions. The final step involves the deprotection of the resulting maytansinoid ester to yield this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[12][13][14]

Materials:

  • Target cancer cell lines (e.g., antigen-positive and negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or ADC constructs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the this compound or ADC in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[15]

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. This can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[5]

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • GTP solution (10 mM)

  • This compound

  • Temperature-controlled spectrophotometer with a plate reader

Procedure:

  • Preparation: Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in polymerization buffer on ice.

  • Compound Addition: Add various concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Add GTP to a final concentration of 1 mM and transfer the mixture to a pre-warmed 96-well plate.

  • Turbidity Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes at 37°C.

  • Data Analysis: Plot the change in absorbance over time. The rate of polymerization and the maximum polymer mass can be determined. The concentration of the compound that inhibits polymerization by 50% (IC50) can be calculated.

In Vivo Efficacy Study in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo anti-tumor activity of ADCs.[16]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells that express the target antigen

  • ADC construct with this compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC (e.g., intravenously) and vehicle control according to the desired dosing schedule.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is often tumor growth inhibition.

  • Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.

Visualizations

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell ADC Antibody-Drug Conjugate Receptor Target Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload N-Me-L-Ala- maytansinol Lysosome->Payload Linker Cleavage & Release Tubulin Tubulin Dimer Payload->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Inhibition of Polymerization Mitotic_Spindle Mitotic Spindle (Dysfunctional) Microtubule->Mitotic_Spindle Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle->Mitotic_Arrest p53 p53 Activation Mitotic_Arrest->p53 Bcl2_Family Bcl-2 Family (Bax/Bak activation) p53->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Maytansinoid-induced apoptotic signaling pathway.

Experimental Workflow for ADC Evaluation

ADC_Evaluation_Workflow cluster_synthesis 1. Synthesis & Conjugation cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Synthesis Synthesis of This compound Conjugation Antibody-Payload Conjugation Synthesis->Conjugation Linker Linker Synthesis Linker->Conjugation Antibody Monoclonal Antibody Production Antibody->Conjugation Purification ADC Purification & Characterization Conjugation->Purification Binding Antigen Binding Assay (ELISA/FACS) Purification->Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT) Binding->Cytotoxicity Mechanism Mechanism of Action (e.g., Microtubule Assay) Cytotoxicity->Mechanism Stability Plasma Stability Assay Mechanism->Stability Xenograft Xenograft Model Development Stability->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Toxicity->PK_PD

Caption: General experimental workflow for ADC evaluation.

Logical Relationship of ADC Components

ADC_Components ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody (Specificity) ADC->Antibody provides Linker Linker (Stability & Release) ADC->Linker contains Payload This compound (Cytotoxicity) ADC->Payload delivers Antibody->ADC is part of Linker->ADC connects components of Payload->Linker is attached via

Caption: Logical relationship of ADC components.

Conclusion

This compound stands as a highly potent and clinically relevant payload for the development of antibody-drug conjugates. Its well-characterized mechanism of action, involving the potent inhibition of microtubule dynamics leading to mitotic arrest and apoptosis, provides a solid foundation for its application in targeted cancer therapy. The quantitative data underscore its sub-nanomolar cytotoxicity, which is essential for the efficacy of ADCs. The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization, and preclinical evaluation of this compound-based ADCs. As our understanding of cancer biology and protein engineering advances, the strategic use of potent payloads like this compound will continue to drive the innovation of more effective and safer cancer therapeutics.

References

Understanding Maytansinoid Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, potent microtubule-targeting agents, have garnered significant attention in oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[1] Originally isolated from the Ethiopian shrub Maytenus ovatus, these ansamycin (B12435341) antibiotics exhibit profound cytotoxicity at sub-nanomolar concentrations.[2][3] Their mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and subsequent apoptotic cell death.[1][4] This technical guide provides an in-depth exploration of the core principles of maytansinoid cytotoxicity, detailing their molecular interactions, the cellular pathways they influence, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Microtubule Disruption

The primary cytotoxic effect of maytansinoids stems from their interaction with tubulin, the fundamental protein subunit of microtubules.[4] Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[4] Maytansinoids bind to tubulin at or near the vinca (B1221190) alkaloid binding site, thereby inhibiting microtubule assembly and disrupting the delicate balance of microtubule dynamics.[1][2] This interference with microtubule function leads to a cascade of events culminating in cell death.

Inhibition of Tubulin Polymerization

Maytansinoids directly inhibit the polymerization of tubulin into microtubules. This activity can be quantified through in vitro tubulin polymerization assays, which typically measure the change in turbidity as tubulin polymerizes. The half-maximal inhibitory concentration (IC50) for this process provides a measure of the potency of the maytansinoid.

Suppression of Microtubule Dynamic Instability

Beyond inhibiting polymerization, maytansinoids potently suppress the dynamic instability of microtubules.[5][6] Dynamic instability is the stochastic switching of microtubules between phases of growth (polymerization) and shrinkage (depolymerization), a process essential for proper mitotic spindle function. Maytansinoids suppress both the rate and duration of microtubule growth and shortening, effectively freezing the dynamics of the mitotic spindle.[5][7] This suppression occurs at concentrations significantly lower than those required to cause bulk microtubule depolymerization, highlighting it as a key aspect of their high potency.[6]

Quantitative Analysis of Maytansinoid Activity

The cytotoxic and tubulin-targeting effects of maytansinoids have been quantified in numerous studies. The following tables summarize key quantitative data for maytansine (B1676224) and its derivatives, DM1 and DM4, which are commonly used in ADCs.

Table 1: Inhibition of Tubulin Polymerization
MaytansinoidIC50 for Microtubule Assembly (µM)Source(s)
Maytansine1 ± 0.02[5]
S-methyl DM14 ± 0.1[5]
S-methyl DM41.7 ± 0.4[5]
Table 2: Binding Affinity to Tubulin and Microtubules
MaytansinoidBinding TargetDissociation Constant (Kd) (µM)Source(s)
MaytansineSoluble Tubulin0.86 ± 0.2[5][8]
S-methyl DM1Soluble Tubulin0.93 ± 0.2[5][8]
S-methyl DM1High-affinity sites on Microtubules0.1 ± 0.05[5][8]
Table 3: Effects on Microtubule Dynamic Instability at 100 nM
ParameterControlMaytansineS-methyl DM1S-methyl DM4Source(s)
Growth Rate (µm/min) 1.7 ± 0.21.1 ± 0.10.9 ± 0.10.7 ± 0.1[5]
Shortening Rate (µm/min) 8.9 ± 0.84.9 ± 0.53.5 ± 0.43.1 ± 0.3[5]
Catastrophe Frequency (events/s) 0.018 ± 0.0020.007 ± 0.0010.005 ± 0.0010.002 ± 0.0004[5]
Rescue Frequency (events/s) 0.021 ± 0.0030.025 ± 0.0030.035 ± 0.0040.028 ± 0.003[5]
Dynamicity (µm/min) 4.8 ± 0.52.6 ± 0.31.3 ± 0.20.9 ± 0.1[5]
Suppression of Dynamicity (%) -458473[5][8]
Table 4: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
Maytansinoid/ADCCell LineIC50Source(s)
MaytansineKB (human nasopharynx carcinoma)8 pM[3]
MaytansineP-388 (murine lymphocytic leukemia)0.6 pM[3]
MaytansineL1210 (murine leukemia)2 pM[3]
S-methyl DM1MCF7 (human breast cancer)330 pM[7]
MaytansineMCF7 (human breast cancer)710 pM[7]
Anti-EpCAM-SMCC-DM1MCF7 (human breast cancer)5.2 nM[7]
Anti-EpCAM-SPP-DM1MCF7 (human breast cancer)11 nM[7]

Signaling Pathways and Cellular Fate

The disruption of microtubule dynamics by maytansinoids triggers a series of cellular signaling events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

By interfering with the formation and function of the mitotic spindle, maytansinoids activate the spindle assembly checkpoint (SAC).[1] This crucial cellular surveillance mechanism halts the cell cycle in the G2/M phase, preventing chromosomal missegregation.[1][9] Prolonged mitotic arrest is a key trigger for the subsequent induction of apoptosis.

Induction of Apoptosis

Sustained mitotic arrest initiates the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, a family of proteases that execute the apoptotic program.[1] Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and the tumor suppressor protein p53.[10][11]

Maytansinoid_Mechanism_of_Action Maytansinoid Maytansinoid Tubulin Tubulin Dimers Maytansinoid->Tubulin Binds to Microtubule Microtubule Polymerization Maytansinoid->Microtubule Inhibits Dynamics Microtubule Dynamic Instability Maytansinoid->Dynamics Suppresses Spindle Mitotic Spindle Disruption Microtubule->Spindle Leads to Dynamics->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Core mechanism of maytansinoid cytotoxicity.

Maytansinoid_Apoptosis_Pathway Maytansinoid Maytansinoid-induced Mitotic Arrest p53 p53 Activation Maytansinoid->p53 Bcl2 Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) Maytansinoid->Bcl2 p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CellDeath Apoptotic Cell Death Casp3->CellDeath

Signaling pathway of maytansinoid-induced apoptosis.

Experimental Protocols

A variety of in vitro assays are employed to characterize the cytotoxic effects of maytansinoids. The following sections provide detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Maytansinoid stock solution (in DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-10 mg/mL. Keep on ice.

    • Prepare a working solution of GTP (e.g., 10 mM) in GTB.

    • Prepare serial dilutions of the maytansinoid in DMSO, then dilute further in GTB to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Setup (on ice):

    • In a 96-well plate, add GTB, glycerol (to a final concentration of ~10%), and the maytansinoid solution.

    • Add the reconstituted tubulin to each well to a final concentration of 3 mg/mL.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or 350 nm every minute for 60-90 minutes.[12][13]

  • Data Analysis:

    • Plot absorbance versus time for each maytansinoid concentration.

    • Determine the rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the maytansinoid concentration.

Tubulin_Polymerization_Assay_Workflow Start Start: Prepare Reagents (Tubulin, Buffers, Maytansinoid) Setup Assay Setup on Ice (Mix reagents in 96-well plate) Start->Setup Initiate Initiate Polymerization (Add GTP) Setup->Initiate Incubate Incubate at 37°C in Microplate Reader Initiate->Incubate Measure Measure Absorbance (340/350 nm) Kinetically for 60-90 min Incubate->Measure Analyze Data Analysis (Plot curves, calculate IC50) Measure->Analyze

Workflow for an in vitro tubulin polymerization assay.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Target cancer cells and control cells

  • Complete culture medium

  • Maytansinoid or ADC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the maytansinoid or ADC in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells (medium only).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Treat Treat with Maytansinoid/ADC (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis (Calculate % Viability, IC50) Read->Analyze

Workflow for an MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide, PI) and RNase A

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest cells (both adherent and suspension) and wash with cold PBS.

    • Fix the cells by slowly adding them to ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.

    • Collect data from at least 10,000 cells per sample.

  • Data Analysis:

    • Generate a histogram of DNA content (PI fluorescence intensity).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Maytansinoids are exceptionally potent cytotoxic agents with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Their ability to induce mitotic arrest and apoptosis at sub-nanomolar concentrations makes them highly effective payloads for antibody-drug conjugates, enabling targeted delivery to cancer cells and minimizing systemic toxicity. A thorough understanding of their molecular interactions, the signaling pathways they trigger, and the experimental methods used for their characterization is crucial for the continued development and optimization of maytansinoid-based cancer therapies.

References

Methodological & Application

Application Notes and Protocols for N-Me-L-Ala-maytansinol Antibody-Drug Conjugate (ADC) Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[1][2][3]

This document provides a detailed protocol for the conjugation of N-Me-L-Ala-maytansinol, a potent maytansinoid microtubule inhibitor, to a monoclonal antibody.[][5] Maytansinoids, such as the closely related DM1 (mertansine), function by binding to tubulin, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells.[]

The conjugation strategy outlined here employs the heterobifunctional crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This non-cleavable linker facilitates a stable covalent bond between the antibody and the maytansinoid payload.[3][6] The process is a sequential, two-step reaction:

  • Antibody Activation: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amine groups on lysine (B10760008) residues of the antibody, introducing maleimide (B117702) functional groups.[3][6]

  • Payload Conjugation: The thiol group of this compound reacts with the introduced maleimide groups on the antibody via a Michael addition reaction, forming a stable thioether bond.[6][7]

The resulting ADC is a heterogeneous mixture of species with varying numbers of drug molecules per antibody. The average number of conjugated drugs, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute (CQA) that directly influences the ADC's efficacy and safety.[8][9] Therefore, comprehensive characterization of the ADC product is essential.

Mechanism of Action

The therapeutic effect of a maytansinoid-based ADC is initiated by its specific binding to a target antigen on the surface of a cancer cell. The subsequent steps are as follows:

  • Binding and Internalization: The ADC binds to its cognate antigen on the tumor cell surface.[10]

  • Endocytosis: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[11][12]

  • Lysosomal Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.[11]

  • Proteolytic Degradation: Within the lysosome, the antibody component of the ADC is degraded by proteases.[10]

  • Payload Release: As the antibody is degraded, the maytansinoid payload, still attached to the lysine residue via the linker (e.g., Lysine-SMCC-N-Me-L-Ala-maytansinol), is released into the cytoplasm.[13]

  • Microtubule Disruption: The released maytansinoid payload binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[][13]

ADCSignalingPathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_vesicles ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Microtubules Microtubules Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Mitotic Arrest Payload_Lys Released Payload (Lys-Linker-Drug) Payload_Lys->Microtubules 5. Binds to Tubulin Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->Payload_Lys 4. Antibody Degradation & Payload Release

ADC Mechanism of Action Pathway

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis and characterization of an this compound ADC.

Materials and Reagents
  • Antibody (mAb): Purified monoclonal antibody at a concentration of 5-10 mg/mL.

  • Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2.

  • SMCC Crosslinker: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MW: 334.32 g/mol ).

  • This compound: (MW: ~650.17 g/mol , confirm with supplier).

  • Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching Reagent: 100 mM L-Cysteine solution.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

  • Characterization:

    • Hydrophobic Interaction Chromatography (HIC) column.

    • HIC Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

    • HIC Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

    • UV-Vis Spectrophotometer.

    • LC-MS system for mass determination.

Protocol 1: Antibody Activation with SMCC

This protocol describes the modification of the antibody with the SMCC linker to introduce reactive maleimide groups.[3]

  • Antibody Preparation:

    • Perform a buffer exchange of the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[3]

  • SMCC Preparation:

    • Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh 10 mM stock solution of SMCC in anhydrous DMSO.

  • Activation Reaction:

    • Add a 10-fold molar excess of the SMCC stock solution to the antibody solution. Add the DMSO solution dropwise while gently stirring. The final DMSO concentration should be kept below 10% (v/v) to prevent protein precipitation.

    • Incubate the reaction for 60 minutes at room temperature with gentle agitation.

  • Removal of Excess SMCC:

    • Immediately following incubation, remove unreacted SMCC using a desalting column (e.g., Sephadex G-25) or TFF, pre-equilibrated with Conjugation Buffer.[3] This step is critical to prevent the quenching of the thiol-containing drug in the next step.

    • The resulting maleimide-activated antibody should be used immediately in the next step.

Protocol 2: Conjugation with this compound

This protocol details the conjugation of the thiol-containing maytansinoid to the maleimide-activated antibody.

  • Maytansinoid Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5-fold molar excess of the this compound stock solution to the maleimide-activated antibody solution. A typical reaction involves a drug-to-antibody molar ratio of around 8:1 to achieve a final DAR of ~4.[7]

    • Incubate the reaction for 4 hours at room temperature with gentle agitation, protected from light.

  • Quenching the Reaction:

    • To cap any unreacted maleimide groups, add L-cysteine solution to a final concentration of 1 mM.

    • Incubate for an additional 30 minutes at room temperature.[3]

Protocol 3: ADC Purification and Formulation

Purification is essential to remove unreacted maytansinoid, quenched linker, and any potential aggregates.

  • Purification:

    • Purify the ADC using a desalting column (e.g., G-25), TFF, or preparative SEC. The purification buffer should be the final formulation buffer for the ADC (e.g., PBS, pH 7.4).

  • Concentration and Sterilization:

    • Concentrate the purified ADC to the desired final concentration using an appropriate ultrafiltration device.

    • Sterilize the final ADC product by passing it through a 0.22 µm filter.

    • Store the purified ADC at 2-8°C.

ADC_Workflow Ab Antibody in Storage Buffer BufferEx1 Buffer Exchange into Conjugation Buffer (pH 7.2) Ab->BufferEx1 Ab_ConjBuffer Antibody @ 5-10 mg/mL BufferEx1->Ab_ConjBuffer Activation Antibody Activation (10x molar excess SMCC, 60 min, RT) Ab_ConjBuffer->Activation SMCC_prep Prepare 10 mM SMCC in DMSO SMCC_prep->Activation Purify1 Remove Excess SMCC (Desalting Column / TFF) Activation->Purify1 Ab_Maleimide Maleimide-Activated Antibody Purify1->Ab_Maleimide Conjugation Conjugation Reaction (5x molar excess Drug, 4h, RT) Ab_Maleimide->Conjugation Drug_prep Prepare 10 mM Drug in DMSO Drug_prep->Conjugation Quench Quench Reaction (1 mM L-Cysteine, 30 min) Conjugation->Quench Crude_ADC Crude ADC Mixture Quench->Crude_ADC Purify2 Purification (SEC / TFF) Crude_ADC->Purify2 Final_ADC Purified ADC Purify2->Final_ADC Characterization Characterization (DAR, Purity, etc.) Final_ADC->Characterization

Experimental Workflow for ADC Synthesis

Data Presentation and ADC Characterization

Thorough characterization is required to ensure the quality, consistency, and safety of the final ADC product. Key parameters to be evaluated are the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.

Table 1: Summary of Reaction Parameters
ParameterRecommended ValuePurpose
Antibody Activation
Antibody Concentration5-10 mg/mLOptimal for reaction kinetics
SMCC:Antibody Molar Ratio10:1Drives efficient activation
Reaction pH7.2Optimal for NHS-ester reaction with amines
Reaction Time60 minutesSufficient for activation
Payload Conjugation
Drug:Antibody Molar Ratio5:1 - 8:1To achieve an average DAR of ~3.5-4
Reaction pH7.2Optimal for maleimide reaction with thiols
Reaction Time4 hoursEnsures complete conjugation
Final DMSO Concentration< 10% (v/v)Prevents antibody precipitation
Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is the standard method for determining the DAR distribution, as the addition of the hydrophobic maytansinoid payload increases the overall hydrophobicity of the antibody.[8][14]

  • Instrumentation: An HPLC system equipped with a HIC column and a UV detector.

  • Sample Preparation: Dilute the purified ADC sample to 1 mg/mL in HIC Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Phenyl-based HIC column.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: 280 nm (for protein) and a payload-specific wavelength if applicable.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes is typical.[15]

  • Data Analysis:

    • The chromatogram will show a series of peaks, with unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR values (DAR=1, 2, 3, etc.).[14]

    • Calculate the area of each peak corresponding to a specific DAR species.

    • The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) (where 'n' is the number of drugs for that peak)

Table 2: Representative ADC Characterization Data
Analysis MethodParameterTypical ResultReference
HIC-HPLCAverage DAR3.5 - 4.0[9][13]
HIC-HPLCUnconjugated Antibody< 5%
SEC-HPLCMonomer Purity> 95%
SEC-HPLCAggregates< 5%
LC-MS (Intact Mass)Mass of DAR=0~148 kDa (unconjugated mAb)[2]
LC-MS (Intact Mass)Mass Shift per Drug~958 Da (SMCC + DM1)[1]
EndotoxinEndotoxin Units (EU)< 0.5 EU/mg
Protocol 5: Characterization by Mass Spectrometry (MS)

Intact mass analysis by LC-MS is used to confirm the identity of the ADC species and verify the mass of the conjugated payload.

  • Sample Preparation: The ADC sample may require deglycosylation (e.g., using PNGase F) to reduce spectral complexity.[2]

  • LC-MS Analysis:

    • Perform analysis using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a suitable chromatography system (e.g., SEC or reversed-phase).[1][2]

  • Data Analysis:

    • Deconvolute the mass spectrum to obtain the zero-charge masses of the different species.

    • Confirm the mass of the unconjugated antibody.

    • Confirm the mass increase for each successive DAR species, which should correspond to the combined mass of the linker and the this compound payload.

By following these detailed protocols and characterization methods, researchers can reliably synthesize and evaluate this compound-based ADCs, facilitating the development of novel targeted cancer therapies.

References

Application Notes and Protocols for N-Me-L-Ala-Maytansinol Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemistry, mechanism of action, and experimental protocols for the use of N-Me-L-Ala-maytansinol linkers in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound Linker Chemistry

This compound is a critical component in the construction of Antibody-Drug Conjugates (ADCs), serving as the cytotoxic payload.[1][] Maytansinoids are potent anti-mitotic agents that induce cell death by inhibiting microtubule assembly.[3][4] The N-methyl-L-alanine component can be part of a cleavable or non-cleavable linker system that attaches the maytansinoid to a monoclonal antibody (mAb).[4][5] This targeted delivery approach aims to enhance the therapeutic window of the highly cytotoxic maytansinoid by minimizing systemic exposure and maximizing its concentration at the tumor site.[1]

The linker itself is a key determinant of the ADC's efficacy and safety profile. Linkers incorporating the N-Me-L-Ala motif can be designed to be stable in systemic circulation and to release the maytansinoid payload upon internalization into target cancer cells.[5] This release is often triggered by the reducing environment of the cell or by enzymatic cleavage.[4][5]

Mechanism of Action

The mechanism of action for an ADC utilizing an this compound linker follows a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[5]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[5]

  • Payload Release: Inside the cell, the linker is cleaved, releasing the this compound payload. The specific mechanism of release depends on the linker type (e.g., reductive cleavage of a disulfide bond or enzymatic cleavage of a peptide sequence).[4][5]

  • Cytotoxicity: The released maytansinoid payload then exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3]

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoids, upon release inside the cancer cell, interfere with microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption activates a signaling cascade that leads to apoptosis.

Maytansinoid_Apoptosis_Pathway cluster_ADC ADC Action cluster_Payload Payload Mechanism cluster_Apoptosis Apoptotic Cascade ADC ADC binds to Tumor Cell Antigen Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Maytansinoid N-Me-L-Ala-Maytansinoid Release->Maytansinoid Tubulin Tubulin Binding Maytansinoid->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest JNK_ERK Activation of JNK Inhibition of ERK G2M_Arrest->JNK_ERK Caspase Caspase Activation (Caspase-3, -8, -9) JNK_ERK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Signaling pathway of maytansinoid-induced apoptosis.

Quantitative Data Summary

The following tables summarize typical quantitative data for maytansinoid-based ADCs. Researchers should use these as a reference and populate them with their own experimental results.

Table 1: In Vitro Cytotoxicity Data
Cell LineTarget AntigenADC ConfigurationIC50 (nM)Reference
BT474HER2αHER2-Maytansinoid0.4[6]
BJABCD79bαCD79b-Maytansinoid0.29[6]
NCI-H1975ADAM9IMGC936 (huKTI-DM21-C)0.2 - 224[1]
MMT/EGFRvIIIEGFRvIIIThis compound ADC24[]
U251/EGFRvIIIEGFRvIIIThis compound ADC3[]
C4-2PSMAThis compound ADC6[]
Table 2: In Vivo Efficacy Data (Xenograft Models)
ADCTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
IMGC936NSCLC CDX1.25 - 10 mg/kg, single doseDose-dependent[1]
EGFRvIII-16U251/EGFRvIIINot specifiedTumor regression[]
EGFRvIII-16MMT/EGFRvIIINot specifiedTumor regression[]
Table 3: ADC Characterization Parameters
ADCAverage DAR% MonomerFree Drug (%)Reference
Trastuzumab-MCC-Maytansinoid4.1>95%<1%[8]
IMGC936~2.0Not specifiedNot specified[1]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of ADCs with an this compound linker. These should be optimized for specific antibodies, linkers, and payloads.

Synthesis of Linker-Payload Conjugate

This protocol outlines the general steps for coupling an N-Me-L-Ala containing linker to the maytansinoid payload.

Materials:

  • N-Me-L-Ala containing linker with a reactive group (e.g., NHS ester)

  • Maytansinoid payload (e.g., DM1 or DM4)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the maytansinoid payload in anhydrous DMF or DMSO.

  • Add DIPEA to the solution to act as a base.

  • Add a molar excess (typically 1.2-1.5 equivalents) of the activated N-Me-L-Ala linker to the payload solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC or LC-MS.

  • Upon completion, purify the linker-payload conjugate using preparative HPLC.

  • Lyophilize the pure fractions to obtain the solid linker-payload conjugate.

Antibody-Drug Conjugation

This protocol describes the conjugation of the linker-payload to the antibody, typically through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Linker-payload conjugate dissolved in an organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetyl-L-cysteine)

  • Size Exclusion Chromatography (SEC) columns for purification

  • Hydrophobic Interaction Chromatography (HIC) system for characterization

Procedure:

  • Antibody Reduction:

    • Treat the antibody solution with a controlled molar excess of the reducing agent (TCEP or DTT). The amount will depend on the desired number of cleaved disulfide bonds and should be optimized.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[5]

  • Conjugation:

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess is 3-5 fold per free thiol.

    • Incubate the reaction mixture at room temperature for 1-2 hours.[5]

  • Quenching:

    • Add a molar excess of a quenching reagent like N-acetyl-L-cysteine to cap any unreacted linkers.

  • Purification:

    • Remove the unreacted linker-payload and other small molecules by Size Exclusion Chromatography (SEC).[5]

    • The purified ADC can be further analyzed by Hydrophobic Interaction Chromatography (HIC) to determine the distribution of drug-to-antibody ratios.[5]

ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectrophotometry: Determine the protein concentration using absorbance at 280 nm and the drug concentration at its specific absorbance maximum (if distinct from the antibody). The DAR can then be calculated.[5]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs. The peak areas can be used to calculate the average DAR.[9]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to determine the DAR distribution.[10][11]

2. In Vitro Cytotoxicity Assay:

  • Cell Culture: Plate target and control cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free maytansinoid drug for 72-96 hours.

  • Viability Assessment: Use a cell viability assay such as MTT or CellTiter-Glo to determine the percentage of viable cells.

  • Data Analysis: Plot cell viability against ADC concentration to determine the IC50 value.[3]

3. In Vivo Efficacy Study (Xenograft Model):

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Treatment: Once tumors reach a specified size, administer the ADC, a vehicle control, and a non-targeting control ADC intravenously.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.[1]

Experimental Workflows

The following diagrams illustrate the general workflows for ADC synthesis and characterization.

Workflow for ADC Synthesis and Purification

ADC_Synthesis_Workflow start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep reduction Antibody Reduction (TCEP or DTT) antibody_prep->reduction conjugation Conjugation with Linker-Payload reduction->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification characterization Characterization purification->characterization end End characterization->end ADC_Characterization_Workflow start Purified ADC dar_uv DAR by UV-Vis start->dar_uv dar_hic DAR by HIC start->dar_hic dar_ms DAR by Mass Spec start->dar_ms purity Purity & Aggregation (SEC) start->purity in_vitro In Vitro Cytotoxicity start->in_vitro end Complete Characterization dar_uv->end dar_hic->end dar_ms->end purity->end in_vivo In Vivo Efficacy in_vitro->in_vivo in_vivo->end

References

Application Notes and Protocols: A Comparative Analysis of Cleavable and Non-Cleavable Linkers for N-Me-L-Ala-maytansinol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. This document provides a detailed comparison of cleavable and non-cleavable linkers for ADCs utilizing the potent maytansinoid, N-Me-L-Ala-maytansinol (a derivative of DM1). We will explore their mechanisms of action, provide comparative data, and offer detailed protocols for their synthesis, conjugation, and evaluation.

The two major classes of linkers discussed are:

  • Non-Cleavable Linkers: These form a stable bond between the antibody and the payload. The release of the cytotoxic drug relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell. A common example is the thioether linker formed using SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or a reducing environment. A prominent example is the disulfide linker, like SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate), which is cleaved in the reducing environment of the cell.

Mechanism of Action

The choice of linker dictates the mechanism of payload release and subsequent cytotoxic effect.

Non-Cleavable Linker (e.g., SMCC-DM1)

ADCs with non-cleavable linkers rely on the internalization of the ADC-antigen complex and its trafficking to the lysosome.[1] Within the acidic and enzyme-rich environment of the lysosome, the antibody component is degraded into amino acids. This degradation releases the payload still attached to the linker and the amino acid residue (typically lysine) to which it was conjugated (e.g., Lysine-SMCC-N-Me-L-Ala-maytansinol).[1] This charged metabolite is generally less permeable to cell membranes, which can limit the "bystander effect" – the killing of neighboring antigen-negative tumor cells.[1]

Cleavable Linker (e.g., SPDB-DM4)

Cleavable linkers are designed to release the payload upon encountering specific conditions prevalent in tumor cells. Disulfide linkers, for instance, are stable in the bloodstream but are readily cleaved by intracellular reducing agents like glutathione, which is present in significantly higher concentrations inside cells compared to the plasma.[2] Upon internalization of the ADC, the disulfide bond is reduced, releasing the thiol-containing maytansinoid payload. This released payload is often more cell-permeable, enabling it to diffuse out of the target cell and exert a bystander effect on adjacent tumor cells.[2]

Comparative Data

The selection of a cleavable versus a non-cleavable linker has a profound impact on the in vitro potency, in vivo efficacy, and pharmacokinetic properties of an ADC. The following tables summarize representative data for maytansinoid ADCs, using DM1 and DM4 as close surrogates for this compound, to illustrate these differences.

Disclaimer: The following data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The specific antibody, target antigen, and cell line can significantly influence the results.

Table 1: In Vitro Cytotoxicity (IC50 Values)
Cell LineTarget AntigenLinker TypeLinker-PayloadIC50 (ng/mL)Reference
COLO 205CanAgCleavablehuC242-SPDB-DM4~1
COLO 205CanAgNon-CleavablehuC242-SMCC-DM1~10
NCI-N87HER2Non-CleavableTrastuzumab-SMCC-DM1~20[3]
JIMT-1HER2Non-CleavableTrastuzumab-SMCC-DM1~100[3]
HCC1954HER2Non-CleavableSMCC-DM117.2 nM[4]
MDA-MB-468EGFRNon-CleavableSMCC-DM149.9 nM[4]
Table 2: In Vivo Tumor Growth Inhibition
Xenograft ModelTarget AntigenLinker TypeLinker-PayloadDosing RegimenTumor Growth Inhibition (%)Reference
HT-29CanAgCleavablehuC242-SPDB-DM4150 µg/kg, single doseSignificant regression
HT-29CanAgNon-CleavablehuC242-SMCC-DM1150 µg/kg, 5 daily dosesSlower tumor growth
OVCAR3CDH6CleavableCDH6-SPDB-DM45 mg/kg, single i.v. doseTumor regression[5]
OVCAR3CDH6Non-CleavableCDH6-SMCC-DM15 mg/kg, single i.v. doseTumor stasis[5]
Table 3: Pharmacokinetic Parameters
ADCLinker TypeAnimal ModelClearance (mL/day/kg)Half-life (days)Reference
Trastuzumab-DM1Non-CleavableRat~14~4.5[2]
Trastuzumab-Rat~7~6[2]
huN901-DM1Cleavable (disulfide)MouseNot specified~2.5[]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of maytansinoid linker-payloads, their conjugation to antibodies, and the subsequent in vitro and in vivo evaluation of the resulting ADCs.

Protocol 1: Synthesis of Non-Cleavable Linker-Payload (SMCC-DM1)

This protocol describes the synthesis of the SMCC-DM1 linker-payload, where DM1 (a derivative of this compound) is conjugated to the SMCC crosslinker.

Materials:

  • Maytansinol (B1676226)

  • N-methyl-L-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • Zinc chloride (ZnCl₂)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of this compound (DM1 precursor):

    • Dissolve maytansinol and N-methyl-L-alanine in anhydrous DCM.

    • Add DCC and a catalytic amount of ZnCl₂.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove dicyclohexylurea.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Synthesis of the thiol-containing maytansinoid (DM1):

    • The ester group of a suitable maytansinoid precursor is reduced to an alcohol.

    • The resulting maytansinol is then esterified with N-methyl-N-(methyldithiopropanoyl)-L-alanine in the presence of DCC and zinc chloride to yield the maytansinoid DM1.

  • Conjugation of DM1 to SMCC:

    • Dissolve SMCC in anhydrous DMF.

    • Add a solution of DM1 in DMF to the SMCC solution.

    • Add TEA or DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction by HPLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude SMCC-DM1 is purified by preparative HPLC.

    • Lyophilize the purified fractions to obtain SMCC-DM1 as a white solid.

Protocol 2: Synthesis of Cleavable Linker-Payload (SPDB-DM4)

This protocol outlines the synthesis of the SPDB-DM4 linker-payload, where DM4 (a derivative of this compound with a hindered disulfide bond) is conjugated to the SPDB crosslinker.

Materials:

  • Maytansinol derivative suitable for DM4 synthesis

  • N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB)

  • Other reagents and solvents as listed in Protocol 1

Procedure:

  • Synthesis of the thiol-containing maytansinoid (DM4):

    • The synthesis of DM4 involves the modification of maytansine (B1676224) to introduce a thiol group with steric hindrance to modulate the stability of the disulfide bond.[7] This typically involves reacting a maytansinol derivative with a custom-synthesized acylating agent containing a hindered thiol.

  • Conjugation of DM4 to SPDB:

    • Dissolve SPDB in anhydrous DMF.

    • Add a solution of DM4 in DMF to the SPDB solution.

    • Add TEA or DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction by HPLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude SPDB-DM4 is purified by preparative HPLC.

    • Lyophilize the purified fractions to obtain SPDB-DM4 as a white solid.

Protocol 3: Antibody-Maytansinoid Conjugation

This protocol describes the conjugation of the SMCC-DM1 or SPDB-DM4 linker-payload to a monoclonal antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC-DM1 or SPDB-DM4 linker-payload

  • Anhydrous DMSO

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

  • Quenching solution (e.g., 100 mM glycine)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Protein concentration measurement assay (e.g., BCA assay)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the linker-payload (SMCC-DM1 or SPDB-DM4) in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Add the desired molar excess of the linker-payload stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted linker-payload.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated linker-payload and other small molecules using a pre-equilibrated SEC column.

    • Elute the ADC with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Measure the protein concentration of the purified ADC using a BCA assay.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC)-HPLC.

    • Assess the level of aggregation using size-exclusion chromatography (SEC)-HPLC.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency (IC50) of the ADC against target and non-target cancer cell lines.[5][8][9]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Antibody-drug conjugate (ADC)

  • Unconjugated antibody (isotype control)

  • Free maytansinoid drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for 72-96 hours at 37°C.[8]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[8]

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes the evaluation of the anti-tumor efficacy of the ADC in a subcutaneous tumor xenograft model.[10]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Tumor cell line that expresses the target antigen

  • Matrigel (optional)

  • Antibody-drug conjugate (ADC)

  • Vehicle control (e.g., saline or PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10⁶ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

    • When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the ADC and vehicle control to the respective groups via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dose and schedule will depend on the specific ADC and tumor model.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice 2-3 times per week.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizations

G Figure 1. Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_0 Cleavable Linker (e.g., Disulfide) cluster_1 Non-Cleavable Linker (e.g., Thioether) ADC_C ADC binds to Antigen-Positive Cell Internalization_C Internalization via Endocytosis ADC_C->Internalization_C Lysosome_C Trafficking to Lysosome/Endosome Internalization_C->Lysosome_C Cleavage Intracellular Reduction (e.g., by Glutathione) Lysosome_C->Cleavage Release_C Release of Free, Cell-Permeable Maytansinoid Cleavage->Release_C Apoptosis_C Apoptosis of Target Cell Release_C->Apoptosis_C Bystander Bystander Killing of Antigen-Negative Cell Release_C->Bystander ADC_NC ADC binds to Antigen-Positive Cell Internalization_NC Internalization via Endocytosis ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation Proteolytic Degradation of Antibody Lysosome_NC->Degradation Release_NC Release of Charged Amino Acid-Linker- Maytansinoid Degradation->Release_NC Apoptosis_NC Apoptosis of Target Cell Release_NC->Apoptosis_NC

Figure 1. Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

G Figure 2. Experimental Workflow for ADC Evaluation cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth_Linker Synthesize Linker-Payload (Cleavable or Non-Cleavable) Conjugation Conjugate to Antibody Synth_Linker->Conjugation Purification Purify and Characterize ADC Conjugation->Purification Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity Bystander_Assay Bystander Effect Assay Purification->Bystander_Assay Xenograft Establish Xenograft Model Purification->Xenograft Treatment Administer ADC Xenograft->Treatment Efficacy Monitor Tumor Growth Treatment->Efficacy PK_Study Pharmacokinetic Analysis Treatment->PK_Study

Figure 2. Experimental Workflow for ADC Evaluation

Conclusion

The choice between a cleavable and a non-cleavable linker for an this compound ADC is a critical decision in the drug development process. Cleavable linkers, such as the disulfide-based SPDB, can offer the advantage of a bystander effect, potentially leading to enhanced efficacy in heterogeneous tumors. However, they may also exhibit lower plasma stability. Non-cleavable linkers, like the thioether-based SMCC, generally provide greater stability, which can translate to a better safety profile, but their efficacy may be limited in tumors with heterogeneous antigen expression due to the lack of a significant bystander effect. The optimal linker strategy will depend on various factors, including the target antigen, the tumor biology, and the desired therapeutic window. The protocols and data presented here provide a framework for the rational design and evaluation of maytansinoid-based ADCs.

References

Application Notes and Protocols: N-Me-L-Ala-maytansinol for Breast Cancer Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Me-L-Ala-maytansinol as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) for the treatment of breast cancer. This document includes a summary of its mechanism of action, relevant quantitative data from preclinical studies, and detailed protocols for key in vitro and in vivo experiments.

Introduction to this compound ADCs

This compound is a potent derivative of maytansine, a class of microtubule-targeting agents.[1][2][3] These compounds induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][3] Due to their high cytotoxicity, maytansinoids are not suitable for systemic administration as standalone agents but are ideal payloads for ADCs.[] In the context of an ADC, this compound is conjugated to a monoclonal antibody (mAb) that specifically targets an antigen overexpressed on the surface of breast cancer cells, such as HER2.[2][5][6] This targeted delivery minimizes systemic toxicity while maximizing the therapeutic window.[7]

The linker connecting the antibody to the maytansinoid payload is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of payload release.[8][9] Both cleavable and non-cleavable linkers have been utilized in the development of maytansinoid-based ADCs.[8][10]

Mechanism of Action

The mechanism of action for an this compound-based ADC begins with the binding of the antibody component to its target antigen on the cancer cell surface.[11][12] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[11][13] Once internalized, the ADC is trafficked to the lysosome, where the linker is cleaved (in the case of a cleavable linker) or the antibody is degraded, releasing the this compound payload into the cytoplasm.[11][13] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[3][8]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Surface Antigen (e.g., HER2) ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Release of This compound Lysosome->Payload_Release 4. Payload Release Tubulin Tubulin Payload_Release->Tubulin 5. Target Engagement Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Cell Death

Mechanism of action for this compound ADCs.

Quantitative Data

The following tables summarize key quantitative data for maytansinoid-based ADCs from preclinical studies. It is important to note that the specific activity can vary depending on the antibody, linker, cell line, and experimental conditions.

Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads and ADCs

Compound/ADCCell LineTargetIC50Citation
MaytansineKB (human nasopharynx carcinoma)-8 pM[2]
MaytansineP-388 (murine lymphocytic leukemia)-0.6 pM[2]
MMAE (payload control)MCF-7 (HER2 negative)-0.35 nM[14]
This compoundMMT/EGFRvIIIEGFRvIII24 nM[]
This compoundU251/EGFRvIIIEGFRvIII3 nM[]
This compoundC4-2-6 nM[]
Anti-Antigen C ADCsHigh antigen density cell lineAntigen C50 pM - 10 nM[16]

Table 2: In Vivo Efficacy of Maytansinoid ADCs in Breast Cancer Xenograft Models

ADCXenograft ModelDosing RegimenOutcomeCitation
Trastuzumab-DM1HER2-overexpressing breast cancerVariesPotent anti-tumor activity[17]
Anti-EpCAM-DM1HCT-15, COLO 205, COLO 205MDRSingle i.v. dose (170, 340, 680 µg/kg of conjugated DM1)Tumor growth inhibition[18]
EGFRvIII-16U251/EGFRvIII and MMT/EGFRvIIINot specifiedTumor regression[]

Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs

ADCSpeciesKey FindingCitation
Trastuzumab Emtansine (T-DM1)HumanMedian progression-free survival of 9.6 months in previously treated HER2+ metastatic breast cancer[5]
Maytansinoid ADCs with varying DARMouseADCs with an average DAR below ~6 had comparable clearance rates, while those with an average DAR of ~9-10 showed rapid clearance.[20]
Trastuzumab-maytansinoid ADC (TM-ADC)In vitro (BT-474, NCI-N87, SK-BR-3 cells)Internalization half-life: 6-14 h, Degradation half-life: 18-25 h, Efflux half-life: 44-73 h[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC.[21][22]

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding 1. Seed breast cancer cells (e.g., BT-474, SK-BR-3) in 96-well plates. Start->Cell_Seeding ADC_Treatment 2. Treat cells with serial dilutions of the this compound ADC. Cell_Seeding->ADC_Treatment Incubation 3. Incubate for a defined period (e.g., 72-120 hours). ADC_Treatment->Incubation Viability_Assay 4. Add cell viability reagent (e.g., MTT, CellTiter-Glo). Incubation->Viability_Assay Measurement 5. Measure absorbance or luminescence. Viability_Assay->Measurement Data_Analysis 6. Calculate cell viability and determine IC50 values. Measurement->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro cytotoxicity assay.

Materials:

  • Breast cancer cell lines (e.g., HER2-positive: SK-BR-3, BT-474; HER2-negative: MCF-7)

  • Complete cell culture medium

  • This compound ADC and control antibody

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and control antibody in complete culture medium.

    • Remove the medium from the cell plates and add the ADC dilutions. Include untreated and vehicle-treated wells as controls.

  • Incubation:

    • Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or signal generation.

  • Data Acquisition:

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Bystander Effect Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[23][24][25]

Bystander_Effect_Workflow cluster_coculture Co-culture Method cluster_medium_transfer Conditioned Medium Transfer Method Co_culture_Start Start Seed_Co_culture 1. Co-culture antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7-GFP) cells. Co_culture_Start->Seed_Co_culture Treat_Co_culture 2. Treat with ADC. Seed_Co_culture->Treat_Co_culture Incubate_Co_culture 3. Incubate for 72-120 hours. Treat_Co_culture->Incubate_Co_culture Analyze_Co_culture 4. Assess viability of antigen-negative cells via fluorescence or flow cytometry. Incubate_Co_culture->Analyze_Co_culture Co_culture_End End Analyze_Co_culture->Co_culture_End Medium_Transfer_Start Start Treat_Ag_Positive 1. Treat antigen-positive cells with ADC. Medium_Transfer_Start->Treat_Ag_Positive Collect_Medium 2. Collect the conditioned medium. Treat_Ag_Positive->Collect_Medium Transfer_Medium 3. Transfer conditioned medium to antigen-negative cells. Collect_Medium->Transfer_Medium Incubate_Ag_Negative 4. Incubate for 72-120 hours. Transfer_Medium->Incubate_Ag_Negative Analyze_Ag_Negative 5. Assess viability of antigen-negative cells. Incubate_Ag_Negative->Analyze_Ag_Negative Medium_Transfer_End End Analyze_Ag_Negative->Medium_Transfer_End

Workflows for bystander effect assays.

Co-culture Method:

  • Cell Seeding:

    • Seed a mixture of antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7, often labeled with a fluorescent protein like GFP for easy identification) cells in the same well.

  • ADC Treatment:

    • Treat the co-culture with the this compound ADC.

  • Incubation:

    • Incubate for 72-120 hours.

  • Analysis:

    • Assess the viability of the antigen-negative cells using fluorescence microscopy, high-content imaging, or flow cytometry to quantify the fluorescent cell population. A decrease in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect.

Conditioned Medium Transfer Method:

  • Prepare Conditioned Medium:

    • Treat antigen-positive cells with the ADC for a defined period (e.g., 48-72 hours).

  • Collect and Transfer Medium:

    • Collect the culture supernatant (conditioned medium), which may contain the released, cell-permeable payload.

    • Transfer the conditioned medium to wells containing only antigen-negative cells.

  • Incubation:

    • Incubate the antigen-negative cells with the conditioned medium for 72 hours.

  • Analysis:

    • Assess the viability of the antigen-negative cells. Increased cytotoxicity compared to cells treated with medium from untreated antigen-positive cells confirms a bystander effect.

In Vivo Efficacy Studies

These studies are essential to evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Breast cancer cell line for xenograft implantation (e.g., BT-474)

  • This compound ADC, isotype control ADC, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant breast cancer cells into the flank of the immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses).

    • Administer the treatments intravenously (i.v.) according to the planned dosing schedule (e.g., once weekly).

  • Monitoring:

    • Measure tumor volume with calipers two to three times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.

    • Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) to quantify the efficacy of the ADC.

Pharmacokinetic (PK) Studies

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[8][26]

Materials:

  • Rodents (e.g., mice or rats)

  • This compound ADC

  • Analytical methods for quantifying total antibody, conjugated antibody, and unconjugated payload in plasma and tissues (e.g., ELISA, LC-MS/MS).[27]

Procedure:

  • Dosing:

    • Administer a single i.v. dose of the ADC to the animals.

  • Sample Collection:

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentrations of total antibody, ADC, and free payload in the plasma samples using validated bioanalytical methods.

  • Data Analysis:

    • Plot the plasma concentration-time profiles for each analyte.

    • Use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, and half-life.

Conclusion

This compound is a valuable payload for the development of ADCs targeting breast cancer. Its potent anti-mitotic activity, combined with the specificity of a monoclonal antibody, offers a promising therapeutic strategy. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of novel this compound-based ADCs. Careful consideration of the antibody target, linker chemistry, and drug-to-antibody ratio is crucial for optimizing the efficacy and safety of these next-generation cancer therapeutics.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N-Me-L-Ala-Maytansinol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. N-Me-L-Ala-maytansinol is a potent microtubule-disrupting agent used as a payload in ADCs.[1][] The N-Me-L-Ala linker is designed to be stable in circulation and release the maytansinoid payload upon internalization into target cancer cells.[3] Assessing the in vitro cytotoxicity of these ADCs is a critical step in their preclinical development to determine their potency and selectivity.[4][5][6] This document provides detailed protocols for determining the in vitro cytotoxicity of this compound ADCs using a colorimetric MTT assay.[4][5][7][8]

Principle and Mechanism of Action

The cytotoxicity of this compound ADCs is predicated on a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex, typically via endocytosis.[3][9] Once inside the cell, the linker is cleaved, releasing the maytansinol (B1676226) payload.[3][7] Maytansinoids exert their cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization.[10][] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7][10]

The in vitro cytotoxicity is typically assessed by measuring cell viability after a period of exposure to the ADC. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures the metabolic activity of viable cells.[4][5][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[4][12]

Data Presentation: Quantitative Summary

The potency of ADCs is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC that inhibits cell growth by 50%. Below is a summary of representative IC50 values for maytansinoid-based ADCs from various studies.

Cell LineAntigen TargetMaytansinoid PayloadLinkerIC50 (pM)Reference
MOLM-13CD33DM1SMCC~100-300[13]
BT474HER2MaytansineNot Specified400[14]
BJABCD79bMaytansineNot Specified290[14]
HCT-15EpCAMDM1SMCCVaries[15]
COLO 205EpCAMDM1SMCCVaries[15]
Ca9-22EGFRAnilino-MaytansinoidDipeptideVaries[16]
KBFolate ReceptorPA-MayNot Specified70[16]

Mandatory Visualization

ADC_Mechanism_of_Action Mechanism of Action of this compound ADCs cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endocytosis Internalization (Endocytosis) Antigen->Endocytosis 2. Internalization Lysosome Lysosome Endocytosis->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Maytansinol This compound Payload_Release->Maytansinol Microtubule_Disruption Microtubule Disruption Maytansinol->Microtubule_Disruption 5. Tubulin Binding Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Induction of

Caption: Mechanism of action of this compound ADCs.

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol outlines the steps for determining the cytotoxicity of this compound ADCs against adherent cancer cell lines.

Materials and Reagents:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Antigen-negative cell line (for specificity control)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound ADC

  • Unconjugated antibody (isotype control)

  • Free maytansinoid payload (positive control)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[4][12] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[4][12]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[12] The incubation time may need to be optimized depending on the cell line and the ADC.[12]

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[4][8]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[4][12]

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the ADC concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay Start Start Cell_Seeding 1. Seed cells in a 96-well plate (1,000-10,000 cells/well) Start->Cell_Seeding Incubation1 2. Incubate overnight at 37°C, 5% CO2 Cell_Seeding->Incubation1 ADC_Treatment 3. Treat cells with serial dilutions of ADC Incubation1->ADC_Treatment Incubation2 4. Incubate for 72-120 hours ADC_Treatment->Incubation2 MTT_Addition 5. Add MTT solution (20 µL/well) Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (150 µL/well) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Application Note: Determination of Drug-to-Antibody Ratio for N-Me-L-Ala-maytansinol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs).

Introduction Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule payload.[1][2] N-Me-L-Ala-maytansinol is a potent maytansinoid microtubule inhibitor used as a payload in the development of novel ADCs.[3][][5] A critical quality attribute (CQA) for any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[1][6][7][8] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[8][9][10] Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the discovery, development, and manufacturing processes.[6][7]

This application note provides detailed protocols for three common analytical techniques used to determine the DAR of maytansinoid ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Method 1: Hydrophobic Interaction Chromatography (HIC-HPLC)

Principle Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[11][12] The conjugation of the hydrophobic this compound payload to an antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs (e.g., DAR 0, DAR 2, DAR 4).[13][14] The analysis is performed under non-denaturing conditions, using a high-salt mobile phase to promote interaction with the hydrophobic stationary phase, followed by a decreasing salt gradient to elute the species in order of increasing hydrophobicity.[12] The weighted average DAR is calculated from the relative peak area of each species.[13]

Experimental Protocol

a) Sample Preparation:

  • Dilute the this compound ADC sample and an unconjugated mAb reference standard to a final concentration of 1 mg/mL using a phosphate-buffered saline (PBS) solution.

  • Ensure the final sample is clear and free of particulates. If necessary, centrifuge at 14,000 x g for 5 minutes and use the supernatant.

b) Instrumentation and Conditions: A typical HIC-HPLC setup includes a biocompatible HPLC system with a UV detector.

Parameter Condition
Column Butyl-NP (e.g., TSKgel Butyl-NPR) or Phenyl (e.g., Tosoh Ether-5PW)
Mobile Phase A 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0[12][15]
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0, with 5-20% Isopropanol[8]
Gradient 0% to 100% B over 30-45 minutes[8]
Flow Rate 0.4 - 0.8 mL/min[8]
Column Temperature 25 °C[8]
Detection UV at 280 nm[8]
Injection Volume 20 - 50 µL (corresponding to 20-50 µg)[11]

c) Data Analysis and DAR Calculation:

  • Integrate the peaks corresponding to the unconjugated antibody (DAR 0) and the various drug-loaded species (DAR 2, DAR 4, etc.).

  • Calculate the relative percentage of each peak area.

  • The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Area of Peak * N) / Σ (% Area of all Peaks) Where N is the number of drugs for that specific peak (e.g., 0, 2, 4, 6, 8 for cysteine-linked ADCs).

Example Data Presentation

ADC Species Retention Time (min) Peak Area (%)
DAR 0 (Unconjugated)12.510.5
DAR 218.235.0
DAR 422.845.5
DAR 626.18.0
DAR 829.31.0
Calculated Average DAR 3.58

Experimental Workflow: HIC-HPLC

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC-HPLC Analysis cluster_data Data Processing ADC_Sample ADC Sample (1 mg/mL in PBS) HPLC HIC Column (e.g., Butyl-NP) ADC_Sample->HPLC Unconjugated_mAb Unconjugated mAb (Reference) UV_Detector UV Detector (280 nm) HPLC->UV_Detector Decreasing Salt Gradient Integration Peak Integration UV_Detector->Integration Chromatogram Calculation Weighted Average DAR Calculation Integration->Calculation

Caption: Workflow for DAR determination using HIC-HPLC.

Method 2: Reversed-Phase HPLC (RP-HPLC)

Principle RP-HPLC is an orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[13] This technique involves the reduction of the ADC's interchain disulfide bonds to separate the light chains (LC) and heavy chains (HC).[13] The addition of a maytansinoid drug increases the hydrophobicity of the chain it is attached to, allowing for the separation of unconjugated chains from drug-conjugated chains (e.g., LC, LC-Drug, HC, HC-Drug).[16][17] The weighted average DAR is calculated based on the peak areas of the separated chains.[13]

Experimental Protocol

a) Sample Preparation (Reduction):

  • Dilute the ADC sample to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine-HCl).

  • Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to a final concentration of 10-25 mM.[17]

  • Incubate the mixture at 37°C for 15-30 minutes to ensure complete reduction.[17]

  • Quench the reaction if necessary, for example by adding an acid, to improve reliability.[18]

b) Instrumentation and Conditions: A standard HPLC or UHPLC system is used.

Parameter Condition
Column Reversed-phase column for large proteins (e.g., Agilent PLRP-S, C4)[2][15]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water[15]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in Acetonitrile[15]
Gradient 20% to 60% B over 15-20 minutes[15]
Flow Rate 0.3 - 1.0 mL/min[15]
Column Temperature 80 °C (high temperature reduces peak broadening)[15]
Detection UV at 280 nm
Injection Volume 10 - 20 µL

c) Data Analysis and DAR Calculation:

  • Identify and integrate the peaks for the unconjugated light chain (LC), drug-conjugated light chain (LC-S-Drug), unconjugated heavy chain (HC), and drug-conjugated heavy chain (HC-S-Drug).

  • Calculate the weighted average DAR using the following formula: Average DAR = ((Area LC-S-Drug * 1) + (Area HC-S-Drug * 3)) / (Area LC + Area LC-S-Drug + Area HC + Area HC-S-Drug) * 2 (Assuming a typical IgG1 with one conjugation site on the LC and three on the HC after reduction)

Example Data Presentation

Chain Species Retention Time (min) Peak Area (%)
Light Chain (LC)8.510.0
Light Chain + Drug (LC-D1)10.115.0
Heavy Chain (HC)14.35.0
Heavy Chain + Drug (HC-D1)15.915.0
Heavy Chain + Drug (HC-D2)17.230.0
Heavy Chain + Drug (HC-D3)18.525.0
Calculated Average DAR 3.60

Experimental Workflow: RP-HPLC

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing ADC_Sample ADC Sample Reduction Reduction with DTT/TCEP (Separates LC & HC) ADC_Sample->Reduction HPLC RP Column (e.g., PLRP-S) Reduction->HPLC UV_Detector UV Detector (280 nm) HPLC->UV_Detector Acetonitrile Gradient Integration Integrate LC, HC, LC-Drug, HC-Drug Peaks UV_Detector->Integration Chromatogram Calculation Weighted Average DAR Calculation Integration->Calculation

Caption: Workflow for DAR determination using RP-HPLC.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle LC-MS provides the most detailed information, offering not only the DAR distribution but also the precise molecular weights of the different ADC species.[15] The analysis is typically performed on the intact or deglycosylated ADC. For cysteine-linked ADCs that may be unstable under denaturing conditions, native MS conditions are often preferred.[6][7][19] The ADC species are separated by chromatography (Size Exclusion or Reversed Phase) and then ionized by electrospray ionization (ESI) for detection by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9][15] The resulting mass spectrum is deconvoluted to determine the masses of the different drug-loaded species, from which the DAR is calculated.

Experimental Protocol

a) Sample Preparation:

  • Intact/Native Analysis: Dilute the ADC to 0.5-1.0 mg/mL in a volatile, non-denaturing buffer like ammonium acetate (B1210297) (50 mM, pH 7.0).[6] This often involves an online buffer exchange using a size-exclusion column (SEC) directly coupled to the mass spectrometer.[6][7]

  • Deglycosylation (Optional): To simplify the mass spectra, the ADC can be treated with PNGase F to remove N-linked glycans. This reduces heterogeneity and allows for more accurate mass determination.[20][21]

b) Instrumentation and Conditions:

Parameter Condition
LC System UHPLC or Bio-inert LC system[20]
Column Native MS: SEC Column (e.g., ACQUITY UPLC Protein BEH SEC)[6]Denaturing MS: RP Column (e.g., Agilent PLRP-S)[15]
Mobile Phase A Native: 50 mM Ammonium Acetate[6]Denaturing: 0.1% Formic Acid in Water[15]
Mobile Phase B Native: Isocratic elution[6]Denaturing: 0.1% Formic Acid in Acetonitrile[15]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature Native: AmbientDenaturing: 60-80 °C
Mass Spectrometer High-resolution Q-TOF or Orbitrap MS[15]
Ion Source Electrospray Ionization (ESI), Positive Ion Mode[15]
m/z Range 1000 - 7000 (extended range for native MS)[6][15]

c) Data Analysis and DAR Calculation:

  • Combine the mass spectra across the eluting ADC peak.

  • Deconvolute the raw multi-charged spectrum to obtain the zero-charge masses of each ADC species (DAR 0, DAR 1, DAR 2, etc.).[15]

  • Calculate the average DAR based on the relative abundance (e.g., peak intensity or area) of the deconvoluted mass peaks. Average DAR = Σ (Relative Abundance of Species * N) / Σ (Relative Abundance of all Species) Where N is the number of drugs for that species.

Example Data Presentation

Deconvoluted Mass (Da) Assigned Species Relative Abundance (%)
145,150mAb (DAR 0)10.1
146,105mAb + 1 Drug (DAR 1)2.5
147,060mAb + 2 Drugs (DAR 2)34.2
148,015mAb + 3 Drugs (DAR 3)5.5
148,970mAb + 4 Drugs (DAR 4)41.3
149,925mAb + 5 Drugs (DAR 5)1.4
150,880mAb + 6 Drugs (DAR 6)5.0
Calculated Average DAR 3.51

Experimental Workflow: LC-MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC_Sample ADC Sample Deglyco Optional: Deglycosylation (PNGase F) ADC_Sample->Deglyco LC LC Separation (SEC or RP) Deglyco->LC Buffer Exchange MS High-Resolution MS (Q-TOF or Orbitrap) LC->MS Ionization (ESI) Deconvolution Deconvolution of Mass Spectrum MS->Deconvolution Raw Spectrum Calculation Average DAR Calculation Deconvolution->Calculation Zero-Charge Masses

Caption: Workflow for DAR determination using LC-MS.

Comparative Summary of Methods

Method Advantages Disadvantages
HIC-HPLC - Robust and reproducible- Non-denaturing conditions preserve protein structure- Good for resolving species with even numbers of drugs (DAR 0, 2, 4, etc.)[13]- Incompatible with MS due to non-volatile salts[12]- May have lower resolution for highly heterogeneous ADCs- Cannot provide information on conjugation site (LC vs. HC)[12]
RP-HPLC - Orthogonal to HIC[13]- Provides information on drug distribution between light and heavy chains- High resolution- Denaturing conditions can cause protein aggregation or precipitation- Requires sample reduction, adding a preparation step[13]
LC-MS - Provides precise molecular weight and confirms identity[15]- Highest level of detail and accuracy- Can analyze intact and reduced forms- Can be performed under native or denaturing conditions[6][19]- More complex instrumentation and data analysis- Glycosylation can complicate spectra unless removed[20][21]- Higher cost per sample

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the characterization of this compound ADCs. HIC-HPLC, RP-HPLC, and LC-MS are three powerful and complementary techniques for this purpose. HIC-HPLC is a robust method for analyzing DAR distribution under native conditions. RP-HPLC provides an excellent orthogonal method that can reveal the distribution of the payload between the antibody's light and heavy chains. LC-MS offers the most comprehensive characterization, providing definitive mass identification for each drug-loaded species. The choice of method depends on the specific requirements of the analysis, the stage of development, and the available instrumentation.[15] For comprehensive characterization, employing at least two of these orthogonal methods is highly recommended.

References

Application Notes and Protocols for the Analytical Characterization of N-Me-L-Ala-Maytansinol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). The following sections detail the critical quality attributes (CQAs) to be assessed and the analytical methods to be employed, ensuring the safety, efficacy, and consistency of your ADC product.

Introduction

This compound is a potent microtubule-disrupting agent used as a cytotoxic payload in ADCs.[1][2][3] The N-Me-L-Ala linker component is designed to be stable in circulation and release the maytansinol (B1676226) payload upon internalization into target cancer cells.[4] Rigorous analytical characterization is essential to ensure the quality of these complex therapeutic molecules. This document outlines key analytical methods for characterizing this compound ADCs, focusing on drug-to-antibody ratio (DAR), purity, charge heterogeneity, binding, potency, and stability.

Drug-to-Antibody Ratio (DAR) and Drug Distribution

The DAR is a critical quality attribute that significantly impacts the ADC's efficacy and safety.[5] Several techniques can be employed to determine the average DAR and the distribution of different drug-loaded species.

Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and drug load distribution of cysteine-linked ADCs and can also be applied to lysine-linked ADCs.[6] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated maytansinol molecules.[7]

Experimental Protocol: HIC for DAR Analysis

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)[8]

  • Mobile Phase A: 1.8 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7[8]

  • Mobile Phase B: 75% (v/v) 25 mM Sodium Phosphate, pH 7, 25% (v/v) Isopropyl Alcohol[8]

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 12 minutes).[8]

  • Maintain a flow rate of 1 mL/min.[8]

  • Monitor the elution profile at 280 nm and 252 nm (if the payload has absorbance at this wavelength).

  • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

Data Presentation: Example HIC Data for a Maytansinoid ADC

Drug-loaded SpeciesRetention Time (min)Peak Area (%)
DAR 0 (Unconjugated Ab)5.25.1
DAR 28.924.8
DAR 411.545.3
DAR 613.220.1
DAR 814.54.7
Average DAR 4.2

Note: Retention times and peak area percentages are representative and will vary depending on the specific ADC and experimental conditions.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

RP-LC-MS can also be used to determine the DAR, particularly for reduced ADCs.[5] This method separates the light and heavy chains of the antibody, allowing for the determination of drug loading on each chain.

Experimental Protocol: RP-LC-MS for DAR Analysis

Materials:

  • RP-HPLC column (e.g., PLRP-S)[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • LC-MS system (e.g., Q-TOF)[5]

Procedure:

  • Reduce the ADC sample (e.g., 50 µg at 1 mg/mL) with 50 mM DTT at 37°C.[5]

  • Inject the reduced sample onto the RP-HPLC column.

  • Separate the light and heavy chains using a gradient of Mobile Phase B.

  • Analyze the eluting peaks by MS to identify the drug-loaded chains.

  • Calculate the average DAR based on the relative abundance of the different species.[5]

Data Presentation: Example RP-LC-MS Data for a Reduced Maytansinoid ADC

ChainSpeciesMeasured Mass (Da)Relative Abundance (%)
Light ChainLC23,50095
LC + 1 drug24,4585
Heavy ChainHC50,20010
HC + 1 drug51,15840
HC + 2 drugs52,11645
HC + 3 drugs53,0745
Average DAR 3.8

Note: Masses and abundances are illustrative.

Workflow for DAR Determination

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis ADC_Sample This compound ADC HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC RP_LC_MS Reversed-Phase LC-MS (RP-LC-MS) ADC_Sample->RP_LC_MS Reduction DAR_Calculation Average DAR and Drug Distribution Calculation HIC->DAR_Calculation RP_LC_MS->DAR_Calculation

Workflow for determining the Drug-to-Antibody Ratio (DAR).

Purity and Integrity

Assessing the purity and integrity of the ADC is crucial to ensure that it is free from aggregates, fragments, and other impurities.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[9]

Experimental Protocol: SEC for Purity Analysis

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • HPLC system with UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 20-100 µg of the ADC sample.

  • Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS)

CE-SDS is a high-resolution technique for assessing the purity and integrity of ADCs under denaturing conditions, both with and without a reducing agent.[10][11][12][13]

Experimental Protocol: CE-SDS for Purity Analysis

Materials:

  • Capillary electrophoresis system with UV or PDA detector

  • Bare-fused silica (B1680970) capillary

  • SDS-gel buffer

  • Sample buffer with SDS

  • Reducing agent (e.g., DTT or 2-mercaptoethanol) for reduced CE-SDS

  • Alkylating agent (e.g., iodoacetamide) for non-reduced CE-SDS[11]

Procedure:

  • Non-reduced: Mix the ADC sample with sample buffer containing SDS and iodoacetamide, and heat (e.g., 70°C for 10 minutes).[13]

  • Reduced: Mix the ADC sample with sample buffer containing SDS and DTT, and heat (e.g., 90°C for 5 minutes).[13]

  • Inject the prepared sample into the capillary.

  • Apply voltage to separate the species based on their molecular size.

  • Detect the separated species by UV absorbance.

  • Analyze the electropherogram to determine the relative percentages of the main peak and any fragments or impurities.

Data Presentation: Example Purity Analysis Data

Analytical MethodParameterSpecificationResult
SEC-HPLC% Monomer≥ 95%98.5%
% Aggregates≤ 5%1.2%
% Fragments≤ 1%0.3%
CE-SDS (Non-reduced)% Main Peak (H2L2)≥ 95%97.8%
CE-SDS (Reduced)% Heavy + Light Chain≥ 98%99.2%

Workflow for Purity and Integrity Assessment

cluster_0 ADC Sample cluster_1 Analytical Techniques cluster_2 Quality Attributes Assessed ADC_Sample This compound ADC SEC Size Exclusion Chromatography (SEC) ADC_Sample->SEC CE_SDS_NR Non-Reduced CE-SDS ADC_Sample->CE_SDS_NR CE_SDS_R Reduced CE-SDS ADC_Sample->CE_SDS_R Aggregates Aggregates SEC->Aggregates Fragments Fragments SEC->Fragments Purity Purity CE_SDS_NR->Purity CE_SDS_R->Fragments

Workflow for ADC purity and integrity analysis.

Charge Heterogeneity

The conjugation of maytansinol to the antibody can alter its charge profile. Imaged Capillary Isoelectric Focusing (iCIEF) is a powerful technique for assessing the charge heterogeneity of ADCs.[14][15][16][17][18]

Experimental Protocol: iCIEF for Charge Heterogeneity Analysis

Materials:

  • iCIEF system

  • Capillary cartridge

  • Anolyte (e.g., phosphoric acid)

  • Catholyte (e.g., sodium hydroxide)

  • Carrier ampholytes (e.g., pH 3-10)

  • Urea (B33335) (for denaturing conditions)

  • pI markers

Procedure:

  • Prepare the sample mixture containing the ADC, carrier ampholytes, urea (if needed), and pI markers.

  • Load the sample mixture into the capillary.

  • Apply voltage to focus the proteins at their isoelectric points (pI).

  • Capture the image of the focused protein bands.

  • Analyze the electropherogram to determine the pI of the main peak and the percentage of acidic and basic variants.

Data Presentation: Example iCIEF Data

Charge VariantpIRelative Percentage (%)
Acidic Variants< 8.015.2
Main Peak8.275.3
Basic Variants> 8.49.5

Note: pI values and percentages are illustrative and will depend on the specific antibody and conjugation.

Binding and Potency

It is essential to demonstrate that the conjugation process does not adversely affect the binding of the antibody to its target antigen and to quantify the biological activity (potency) of the ADC.

Target Binding by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to assess the binding of the ADC to its target antigen.[19][20][21]

Experimental Protocol: Target Binding ELISA

Materials:

  • Recombinant target antigen

  • ELISA plates

  • ADC sample and reference standard

  • HRP-conjugated secondary antibody (e.g., anti-human IgG)

  • Substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Coat the ELISA plate with the target antigen.

  • Block the plate to prevent non-specific binding.

  • Add serial dilutions of the ADC sample and reference standard to the plate.

  • Incubate to allow binding.

  • Wash the plate to remove unbound ADC.

  • Add the HRP-conjugated secondary antibody.

  • Incubate and wash.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Compare the binding curves of the sample and reference standard to determine relative binding.

Cell-Based Potency Assay

A cell-based assay is required to measure the cytotoxic potency of the ADC on target-expressing cancer cells.[22]

Experimental Protocol: Cell-Based Cytotoxicity Assay

Materials:

  • Target antigen-expressing cancer cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC sample and reference standard

  • Cell viability reagent (e.g., MTS, CellTiter-Glo®)[22]

  • Plate reader

Procedure:

  • Seed the target cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the ADC sample and reference standard.

  • Incubate for a period sufficient to induce cell death (e.g., 4-5 days).[22]

  • Add the cell viability reagent and incubate as per the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Plot the cell viability versus ADC concentration and determine the EC50 value.

Data Presentation: Example Potency Data

AssayParameterResult
Target Binding ELISARelative Binding98% (compared to reference)
Cell-Based PotencyEC504.5 ng/mL[22]

Signaling Pathway of ADC Action

ADC ADC in Circulation Target_Cell Target Cancer Cell ADC->Target_Cell Targeting Binding Binding to Target Antigen Target_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (this compound) Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Cell Death (Apoptosis) Microtubule_Disruption->Apoptosis

Mechanism of action of a maytansinoid ADC.

Stability Studies

Forced degradation studies are performed to understand the degradation pathways of the ADC and to develop stability-indicating methods.[3][23][24][25][26][27]

Experimental Protocol: Forced Degradation Study

Stress Conditions:

  • Thermal Stress: Incubate the ADC at elevated temperatures (e.g., 40°C, 50°C) for various durations.

  • Photostability: Expose the ADC to light according to ICH Q1B guidelines.

  • Acid/Base Hydrolysis: Incubate the ADC in acidic (e.g., pH 3) and basic (e.g., pH 9) conditions.

  • Oxidation: Treat the ADC with an oxidizing agent (e.g., hydrogen peroxide).

  • Freeze-Thaw: Subject the ADC to multiple freeze-thaw cycles.

Analytical Methods for Stressed Samples:

  • SEC-HPLC: To monitor for aggregation and fragmentation.

  • HIC: To assess changes in DAR and drug distribution.

  • iCIEF: To evaluate changes in charge heterogeneity.

  • RP-LC-MS: To identify degradation products.

  • Cell-Based Potency Assay: To determine the impact on biological activity.

Data Presentation: Example Forced Degradation Data

Stress Condition% Aggregates (SEC)Average DAR (HIC)% Main Peak (iCIEF)Relative Potency
Control (T=0)1.24.275.3100%
40°C, 4 weeks3.54.170.192%
High pH, 24h1.53.865.885%
Oxidation (H2O2)2.14.268.495%

Conclusion

A comprehensive analytical strategy employing a combination of orthogonal methods is essential for the successful development and commercialization of this compound ADCs. The protocols and application notes provided herein serve as a guide for researchers, scientists, and drug development professionals to ensure the consistent quality, safety, and efficacy of these complex and promising therapeutics.

References

Application Notes and Protocols for N-Me-L-Ala-maytansinol ADC Formulation and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. N-Me-L-Ala-maytansinol, a highly potent maytansinoid derivative, is a clinically relevant payload that functions by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] A critical challenge in the development of ADCs with hydrophobic payloads like this compound is ensuring adequate formulation stability and solubility to maintain therapeutic efficacy and minimize side effects.[][5] Poor solubility can lead to aggregation, which may reduce potency and increase the risk of immunogenicity.[6]

These application notes provide a comprehensive overview and detailed protocols for the formulation and solubility assessment of this compound-containing ADCs. The information presented is intended to guide researchers and drug development professionals in creating stable and effective ADC formulations for preclinical and clinical evaluation.

Data Presentation: Formulation Components of Commercial ADCs

The formulation of commercially available ADCs, including those with maytansinoid payloads, often involves a combination of buffering agents, stabilizers (lyoprotectants/cryoprotectants), and surfactants to ensure stability, particularly for lyophilized products.[7][8] Analysis of these formulations provides valuable insights for developing novel this compound ADCs.

Component Typical Excipients Concentration Range Function References
Buffering Agent Histidine, Sodium Succinate, Sodium Phosphate, Citrate, Acetate10-50 mMMaintain optimal pH for stability (typically pH 5.0-7.5)[7][8]
Stabilizer/Bulking Agent Sucrose (B13894), Trehalose, Mannitol4% - 10% (w/v)Protect against freezing and drying stresses during lyophilization; provide cake structure.[2][9][10]
Surfactant Polysorbate 20, Polysorbate 800.01% - 0.05% (w/v)Minimize aggregation and surface adsorption.[7][10]

Experimental Protocols

Protocol 1: Formulation Development of a Lyophilized this compound ADC

This protocol outlines a systematic approach to developing a stable lyophilized formulation for an this compound ADC. The process involves screening various excipients to identify a formulation that minimizes aggregation and preserves the integrity of the ADC upon lyophilization and reconstitution.

Materials:

  • This compound ADC (purified)

  • Histidine buffer (e.g., 20 mM, pH 6.0)

  • Sucrose

  • Trehalose

  • Polysorbate 20

  • Water for Injection (WFI)

  • Sterile vials and stoppers

  • Lyophilizer

Procedure:

  • Buffer Preparation: Prepare a stock solution of 20 mM histidine buffer at pH 6.0.

  • Excipient Screening (Pre-lyophilization):

    • Prepare a matrix of formulations by adding different concentrations of stabilizers (e.g., 4%, 6%, 8% w/v sucrose or trehalose) and surfactant (e.g., 0.02%, 0.04% w/v Polysorbate 20) to the this compound ADC in the histidine buffer.

    • The final ADC concentration should be at the target therapeutic concentration (e.g., 5-10 mg/mL).

    • For each formulation, perform initial characterization including visual inspection, pH measurement, and analysis of aggregation by Size Exclusion Chromatography (SEC) and Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC).

  • Lyophilization Cycle Development:

    • Based on the pre-lyophilization screening, select the most promising formulations for a lyophilization cycle.

    • A conservative lyophilization cycle can be developed with the following stages:

      • Freezing: Cool the samples to -40°C at a controlled rate (e.g., 1°C/min) and hold for at least 2 hours.

      • Primary Drying: Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to -10°C. Hold until the product temperature rises to the shelf temperature, indicating the sublimation of most ice.

      • Secondary Drying: Increase the shelf temperature to 25°C in a stepwise manner and hold for several hours to remove residual moisture.

  • Post-Lyophilization Analysis:

    • Visually inspect the lyophilized cake for appearance and integrity.

    • Determine the residual moisture content using Karl Fischer titration.

  • Reconstitution and Analysis:

    • Reconstitute the lyophilized ADC with sterile WFI.

    • Assess the reconstitution time and inspect for any visible particles.

    • Analyze the reconstituted ADC for aggregation (SEC), DAR (HIC), and potency (cell-based assay).

Protocol 2: Solubility Assessment of this compound ADC

This protocol describes a method to determine the kinetic solubility of an this compound ADC in various formulation buffers using UV-Vis spectrophotometry.

Materials:

  • This compound ADC stock solution (in a suitable organic solvent like DMSO if necessary for initial solubilization, otherwise in a stable buffer)

  • A panel of formulation buffers (e.g., citrate, acetate, histidine, phosphate) at different pH values (e.g., pH 5.0, 6.0, 7.0)

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well UV-compatible microplates

  • Microplate reader with UV-Vis capabilities

  • Incubator/shaker

Procedure:

  • Preparation of ADC dilutions:

    • Prepare a dilution series of the this compound ADC in the selected formulation buffers in a 96-well plate. Start from a high concentration and perform serial dilutions.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours) to allow for precipitation of the insoluble fraction.[11]

  • Filtration:

    • Transfer the contents of the incubation plate to a 96-well filter plate placed on top of a UV-compatible collection plate.

    • Centrifuge the plates to separate the soluble fraction (filtrate) from any precipitate.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the filtrate in the UV-compatible plate at 280 nm (for the antibody) and at the characteristic absorbance maximum of the maytansinoid payload (if applicable and distinct from the antibody absorbance).

  • Data Analysis:

    • Create a standard curve using known concentrations of the ADC.

    • Determine the concentration of the soluble ADC in each well from the standard curve.

    • The highest concentration at which the ADC remains soluble is considered its kinetic solubility in that specific buffer.

Visualizations

Experimental_Workflow_for_ADC_Formulation cluster_0 Formulation Screening cluster_1 Lyophilization cluster_2 Reconstitution and Final Analysis A Prepare ADC Stock Solution B Prepare Buffer and Excipient Matrix A->B C Mix ADC with Formulations B->C D Initial Characterization (SEC, HIC) C->D E Select Promising Formulations D->E Select based on stability F Lyophilization Cycle E->F G Post-Lyophilization Analysis F->G H Reconstitute Lyophilized ADC G->H I Analyze Reconstituted ADC (Aggregation, DAR, Potency) H->I

Caption: Workflow for this compound ADC Formulation Development.

Solubility_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Equilibration and Separation cluster_2 Analysis A Prepare ADC Dilution Series in Buffers B Incubate at Controlled Temperature A->B C Filter to Remove Precipitate B->C D Measure Absorbance of Soluble Fraction C->D E Determine Kinetic Solubility D->E

Caption: Workflow for ADC Solubility Assessment.

Maytansinoid_Signaling_Pathway cluster_adc ADC Action cluster_cellular Cellular Effects cluster_apoptosis Apoptosis Induction ADC This compound ADC Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Release Lysosomal Trafficking & Payload Release Internalization->Release Payload This compound Release->Payload Microtubule Microtubule Disruption Payload->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling Pathway of this compound ADC.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming N-Me-L-Ala-Maytansinol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Me-L-Ala-maytansinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound. All information is presented in a clear question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols, and informative diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent anti-cancer agent and a derivative of maytansine, a natural product that inhibits microtubule polymerization. It is classified as a hydrophobic, cell-permeable payload commonly used in the development of Antibody-Drug Conjugates (ADCs).[1] Its inherent hydrophobicity leads to poor aqueous solubility, which presents significant challenges for its formulation in aqueous buffers for in vitro and in vivo studies, as well as during the ADC conjugation process.

Q2: What is the solubility of this compound in common laboratory solvents?

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in anhydrous, high-purity DMSO.[1] It is recommended to prepare a high-concentration stock (e.g., 100 mg/mL) to minimize the volume of DMSO in the final working solution.[1] Gentle warming or sonication can be used to aid dissolution.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

A4: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of the aqueous buffer. Instead, perform a serial dilution of the stock solution in DMSO first to get closer to the final desired concentration before adding it to the aqueous buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2]

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can trigger precipitation.

  • Use of Co-solvents and Surfactants: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are often used to improve solubility and stability.[1] These can also be adapted for in vitro use in some cases, but their effects on cells should be carefully evaluated.

  • Nanoparticle Encapsulation: For more advanced delivery, nanotechnology approaches such as encapsulation in liposomes or polymeric nanoparticles can be employed to improve aqueous solubility and targeted delivery.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound and related compounds.

Table 1: Solubility of this compound in Organic Solvents and In Vivo Formulations

Solvent/FormulationSolubilityConcentration (mM)Notes
DMSO100 mg/mL[1]153.81 mM[1]Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO for best results.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]≥ 3.85 mM[1]Clear solution, saturation unknown.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]≥ 3.85 mM[1]Clear solution, saturation unknown.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]≥ 3.85 mM[1]Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

Objective: To prepare a working solution of this compound for treating cells in culture.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mg/mL (or higher, up to 100 mg/mL).

    • If necessary, gently warm the solution or use a sonicator to ensure complete dissolution.

    • Visually inspect the solution to confirm it is clear and free of particulates.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the concentrated stock solution in DMSO to create a series of intermediate stock solutions. This will help in achieving the final desired concentration with a low percentage of DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • While gently vortexing the pre-warmed medium, add the required volume of the appropriate this compound stock solution to achieve the final desired treatment concentration.

    • Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically <0.5%).

  • Application to Cells:

    • Immediately add the final working solution to your cells.

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Protocol 2: Formulation of this compound for In Vivo Animal Studies

Objective: To prepare a stable and injectable formulation of this compound for administration to animals.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Dissolve this compound in DMSO to a concentration of 25 mg/mL.[1]

  • Prepare the Formulation:

    • In a sterile tube, add the components in the following order, mixing thoroughly after each addition:

      • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

      • 400 µL of PEG300.

      • 50 µL of Tween-80.

      • 450 µL of sterile saline.

    • This will result in a final volume of 1 mL with a this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Administration:

    • Visually inspect the final formulation for clarity before injection.

    • The formulation should be prepared fresh on the day of use.

Visualizations

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoids, including this compound, exert their cytotoxic effects by disrupting microtubule dynamics. This leads to mitotic arrest and the induction of apoptosis through the intrinsic pathway, which involves the activation of a cascade of caspases.

Maytansinoid_Apoptosis_Pathway Maytansinoid This compound Microtubules Microtubule Dynamics Maytansinoid->Microtubules Inhibition Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption leads to Bcl2_Family Bcl-2 Family Regulation (Bcl-2, Bax, Bak) Mitotic_Arrest->Bcl2_Family Stress signal Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates membrane permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation (Amplification Loop) Caspase3->Caspase8 Feedback loop Apoptosis Apoptosis Caspase3->Apoptosis Execution Caspase8->Caspase3

Maytansinoid-induced apoptotic signaling cascade.
Experimental Workflow for ADC Conjugation with this compound

The conjugation of this compound to a monoclonal antibody (mAb) is a critical process where solubility management is key to preventing aggregation and ensuring a high-quality final product.

ADC_Conjugation_Workflow start Start mAb_Prep 1. mAb Preparation (Buffer Exchange) start->mAb_Prep Conjugation 4. Conjugation Reaction (mAb + Activated Linker + Maytansinoid) mAb_Prep->Conjugation Linker_Activation 2. Linker Activation (e.g., NHS ester) Linker_Activation->Conjugation Maytansinoid_Sol 3. This compound Solubilization in DMSO Maytansinoid_Sol->Conjugation Slow, controlled addition Purification 5. ADC Purification (e.g., HIC, SEC) Conjugation->Purification Monitor for precipitation Characterization 6. ADC Characterization (DAR, Aggregation) Purification->Characterization end End Characterization->end

Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Logical Relationship for Troubleshooting Solubility Issues

This diagram outlines a logical approach to troubleshooting common solubility problems encountered with this compound.

Troubleshooting_Logic Problem Problem: Precipitation/Aggregation Check_Stock Check Stock Solution: Clear? Concentrated? Problem->Check_Stock Check_Dilution Review Dilution Protocol: Stepwise? Rapid Mixing? Problem->Check_Dilution Check_Final_Conc Evaluate Final Concentration: Too high? DMSO %? Problem->Check_Final_Conc Solution1 Solution: Re-dissolve stock (sonicate/warm) Check_Stock->Solution1 If cloudy Solution2 Solution: Optimize dilution technique Check_Dilution->Solution2 If suboptimal Solution3 Solution: Lower final concentration or use co-solvents Check_Final_Conc->Solution3 If too high

A logical approach to troubleshooting solubility issues.

References

Technical Support Center: Reducing Aggregation of N-Me-L-Ala-Maytansinol ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ADC aggregation during your experiments.

Troubleshooting Guides

Issue 1: High Levels of Aggregation Observed After Conjugation

Question: We observe significant aggregation in our this compound ADC preparation immediately after the conjugation reaction. What are the potential causes and how can we mitigate this?

Answer:

Aggregation post-conjugation is a common issue, primarily driven by the increased hydrophobicity of the ADC following the attachment of the maytansinoid payload. Here are the likely causes and recommended troubleshooting steps:

Potential Causes:

  • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[1]

  • Hydrophobic Linker: The linker used to attach the maytansinoid payload can contribute significantly to the hydrophobicity of the final ADC.

  • Conjugation Conditions: Suboptimal reaction conditions such as pH, temperature, and the presence of organic co-solvents can stress the antibody and promote aggregation.[1]

  • Antibody Concentration: High concentrations of the antibody during conjugation can increase the likelihood of intermolecular interactions and aggregation.

Troubleshooting Steps:

  • Optimize the DAR: Aim for a lower average DAR. While a higher DAR can enhance potency, it often comes at the cost of increased aggregation. Preclinical findings suggest that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index than those with very high DARs (around 9-10), which tend to clear more rapidly and may have decreased efficacy.[2]

  • Utilize Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged sulfonate groups, can significantly reduce aggregation, even at higher DARs.[3][4] These linkers help to shield the hydrophobic payload and improve the solubility of the ADC.

  • Adjust Conjugation Buffer:

    • pH: Maintain a pH that ensures antibody stability. This is typically near physiological pH.

    • Excipients: Include stabilizing excipients in the conjugation buffer. For example, non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can help prevent surface-induced aggregation. Sugars such as sucrose (B13894) and amino acids like arginine can also act as stabilizers.

  • Control Reaction Temperature: Perform the conjugation reaction at a lower temperature to minimize thermal stress on the antibody.

  • Immobilize the Antibody: A highly effective method to prevent aggregation during conjugation is to immobilize the antibody on a solid support. This physically separates the antibody molecules, preventing them from aggregating as the hydrophobic payload is attached.

Issue 2: ADC Aggregates Form During Storage

Question: Our this compound ADC appears to be stable immediately after purification, but we observe the formation of aggregates over time during storage. What formulation strategies can we employ to improve long-term stability?

Answer:

Time-dependent aggregation during storage is often due to the inherent colloidal instability of the ADC. Optimizing the formulation is critical for ensuring long-term stability.

Potential Causes:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and buffer species can all influence the stability of the ADC.

  • Lack of Stabilizing Excipients: Formulations without appropriate stabilizers are more prone to aggregation.

  • Freeze-Thaw Stress: Repeated freeze-thaw cycles can induce aggregation.

Formulation Strategies:

  • Optimize Buffer pH and Ionic Strength: Conduct a buffer screening study to identify the optimal pH and salt concentration that minimizes aggregation for your specific ADC.

  • Incorporate Stabilizing Excipients:

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to reduce surface-induced aggregation.

    • Sugars: Sucrose and trehalose (B1683222) are effective cryoprotectants and lyoprotectants that can stabilize ADCs during freezing and lyophilization.

    • Amino Acids: Arginine can suppress aggregation and reduce viscosity in high-concentration formulations.[5]

  • Lyophilization: For long-term storage, consider lyophilizing the ADC in a formulation containing appropriate lyoprotectants.

  • Storage Temperature: Store the ADC at the recommended temperature and avoid repeated temperature fluctuations.

Quantitative Data on ADC Stability:

The following table provides an example of aggregation levels for different ADCs after 30 days of storage at 4°C, as measured by Size Exclusion Chromatography (SEC).

ADC SampleAggregation (%)
Trastuzumab (Naked Antibody)0.4
T-DM1 (Lysine-linked Maytansinoid ADC)1.4
Trastuzumab-MCC-maytansinoid (Cysteine-linked, DAR = 4.1)0.7
Trastuzumab-MC-VC-PAB-MMAE (Cysteine-linked, DAR = 2.0)0.5

This data is adapted from a study comparing different ADC constructs and illustrates that even with a relatively high DAR, a cysteine-linked maytansinoid ADC can exhibit low aggregation. T-DM1, a lysine-linked ADC, shows slightly higher aggregation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation for this compound ADCs?

The primary cause of aggregation is the increased hydrophobicity of the antibody after conjugation with the hydrophobic this compound payload. This increased surface hydrophobicity can lead to self-association and the formation of aggregates.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?

Generally, a higher DAR leads to increased aggregation.[1] This is because more hydrophobic payload molecules are attached to the antibody, making the entire ADC molecule more hydrophobic and prone to aggregation. It is crucial to balance the desired potency (which often increases with DAR) and the physical stability of the ADC.

Q3: Can the choice of linker impact the aggregation of maytansinoid ADCs?

Yes, the linker plays a critical role. Using hydrophilic linkers, such as those containing PEG moieties, can significantly reduce the propensity for aggregation, even at higher DARs.[3][4] These linkers can help to mask the hydrophobicity of the maytansinoid payload.

Q4: What are the best analytical techniques to monitor ADC aggregation?

The most common and effective techniques for monitoring ADC aggregation are:

  • Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates (dimers, trimers, and higher-order aggregates) based on their hydrodynamic size.

  • Hydrophobic Interaction Chromatography (HIC): While primarily used for determining the drug-to-antibody ratio (DAR) distribution, HIC can also provide information about the hydrophobicity and aggregation propensity of the ADC species.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and measuring their size distribution in a solution.

Q5: Are there any specific formulation excipients that are particularly effective in preventing maytansinoid ADC aggregation?

Polysorbates (20 or 80) are very effective at preventing surface-induced aggregation. Sugars like sucrose and trehalose are excellent for stabilizing ADCs against thermal stress and during freeze-thawing. Amino acids such as arginine and histidine are also used to enhance stability. The optimal combination of excipients should be determined through formulation screening studies.[5]

Experimental Protocols

Protocol 1: Lysine-Based Conjugation of this compound

This protocol describes a general method for conjugating a maytansinoid payload to an antibody via lysine (B10760008) residues using an NHS-ester functionalized linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with an NHS-ester linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.

  • Payload-Linker Preparation: Dissolve the this compound-linker construct in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: a. Add the payload-linker solution to the antibody solution with gentle mixing. The molar excess of the payload-linker will determine the final DAR and should be optimized (typically a 5-10 fold molar excess). b. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize antibody denaturation. c. Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Add a molar excess of the quenching reagent to stop the reaction by consuming any unreacted NHS-ester groups. Incubate for 15-30 minutes.

  • Purification: Purify the ADC from unreacted payload-linker and other small molecules using Size Exclusion Chromatography (SEC).

  • Characterization: a. Determine the protein concentration using UV-Vis spectrophotometry at 280 nm. b. Determine the DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectrophotometry if the payload has a distinct absorbance. c. Assess the level of aggregation using SEC.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • HPLC or UPLC system with a UV detector

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

  • Injection: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC, and fragments will elute later.

  • Data Analysis: Integrate the peak areas of the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of aggregation as follows:

    % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Visualizations

Workflow for ADC Development and Aggregation Troubleshooting

ADC_Workflow cluster_dev ADC Development cluster_troubleshoot Aggregation Troubleshooting Antibody_Selection Antibody Selection Conjugation Conjugation Reaction Antibody_Selection->Conjugation Linker_Payload_Synthesis Linker-Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization High_Aggregation High Aggregation Detected Characterization->High_Aggregation if aggregation > threshold Stable_ADC Stable ADC for Further Dev. Characterization->Stable_ADC if aggregation acceptable Optimize_DAR Optimize DAR High_Aggregation->Optimize_DAR Hydrophilic_Linker Use Hydrophilic Linker High_Aggregation->Hydrophilic_Linker Optimize_Formulation Optimize Formulation (pH, Excipients) High_Aggregation->Optimize_Formulation Optimize_Process Optimize Conjugation Process High_Aggregation->Optimize_Process Optimize_DAR->Conjugation Hydrophilic_Linker->Linker_Payload_Synthesis Optimize_Formulation->Conjugation Optimize_Process->Conjugation

Caption: A workflow for ADC development and troubleshooting aggregation issues.

Logical Relationship of Factors Contributing to ADC Aggregation

Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors ADC_Properties ADC Physicochemical Properties Aggregation ADC Aggregation ADC_Properties->Aggregation Payload Payload Hydrophobicity (e.g., this compound) Payload->ADC_Properties Linker Linker Chemistry (Hydrophobic vs. Hydrophilic) Linker->ADC_Properties DAR Drug-to-Antibody Ratio (DAR) DAR->ADC_Properties Antibody Antibody Properties Antibody->ADC_Properties Formulation Formulation (pH, Ionic Strength, Excipients) Formulation->Aggregation Process Process Conditions (Temperature, Concentration) Process->Aggregation Storage Storage Conditions (Temperature, Freeze-Thaw) Storage->Aggregation

Caption: Factors influencing the aggregation of this compound ADCs.

References

Technical Support Center: Mitigating Off-Target Toxicity of Maytansinoid ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of maytansinoid antibody-drug conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for maytansinoid ADCs?

A1: Off-target toxicity of maytansinoid ADCs is multifactorial and primarily driven by the cytotoxic payload.[1][2] Key mechanisms include:

  • Premature Payload Release: Instability of the linker in systemic circulation can lead to the early release of the maytansinoid payload (e.g., DM1, DM4), which can then be taken up by healthy cells.[1][3]

  • Non-specific ADC Uptake: Intact ADCs can be cleared by healthy tissues through mechanisms independent of the target antigen. This includes Fc-gamma receptor (FcγR)-mediated uptake by immune cells, particularly of ADC aggregates, and mannose receptor-mediated uptake in the liver.[1]

  • Hydrophobicity and Aggregation: Maytansinoid payloads are often hydrophobic, which can increase the propensity of the ADC to aggregate.[4][5] These aggregates are rapidly cleared by the liver and can activate immune cells, contributing to toxicity.[1][4]

  • Bystander Effect: While beneficial in the tumor microenvironment, the diffusion of membrane-permeable maytansinoid metabolites from target cells can inadvertently kill adjacent healthy cells.[1][6]

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to intended ADC binding and subsequent toxicity in those organs.[1][7]

Q2: How does the choice of linker impact off-target toxicity?

A2: The linker is a critical component that dictates the stability and release of the maytansinoid payload.[8][9]

  • Cleavable vs. Non-cleavable Linkers: Non-cleavable linkers (e.g., SMCC) generally exhibit greater stability in plasma, reducing premature payload release and off-target toxicity.[1][6] However, they may show lower efficacy as they rely on full antibody degradation for payload release.[1] Cleavable linkers (e.g., disulfide or peptide-based) are designed to release the payload in the tumor cell but can be susceptible to premature cleavage in circulation, increasing systemic toxicity.[1][8][10]

  • Linker Stability: The stability of the linker is paramount. A highly stable linker minimizes the level of free maytansinoid in circulation, thereby reducing the potential for off-target toxicity and widening the therapeutic window.[6][8]

  • Hydrophilic Linkers: Incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or charged sulfonate groups into the linker can decrease ADC aggregation, improve pharmacokinetics, and reduce non-specific uptake.[11][12] This strategy has also been shown to help bypass multidrug resistance (MDR1) efflux pumps.[13]

Q3: What is the role of the drug-to-antibody ratio (DAR) in toxicity?

A3: The Drug-to-Antibody Ratio (DAR), or the number of payload molecules per antibody, significantly influences the ADC's properties. High DAR values (e.g., >8) can increase hydrophobicity, leading to aggregation, faster clearance, and greater off-target toxicity, particularly in the liver.[1] Conversely, ADCs with lower DARs (e.g., 2 or 4) generally exhibit better tolerability and a more favorable pharmacokinetic profile. Site-specific conjugation technologies are often employed to produce homogeneous ADCs with a defined DAR, improving their overall properties.[3]

Q4: What is the "bystander effect" and how does it contribute to off-target toxicity?

A4: The "bystander effect" occurs when a cytotoxic payload released from a target cancer cell diffuses out and kills neighboring cells, including antigen-negative cancer cells.[8] This is a key advantage of cleavable linkers that release membrane-permeable payloads.[8] However, this same mechanism can contribute to off-target toxicity if the payload diffuses into and kills healthy tissue surrounding the tumor.[1][6] The properties of the released payload metabolite (e.g., hydrophobicity, charge) determine its ability to cross cell membranes and mediate this effect.[6]

Section 2: Troubleshooting Guide

Problem 1: High in vivo toxicity (e.g., severe weight loss, thrombocytopenia, hepatotoxicity) is observed, despite good in vitro potency and selectivity.

Possible CauseSuggested Solution & RationaleKey Experiments
Linker Instability Synthesize the ADC with a more stable linker. Compare a non-cleavable linker (e.g., SMCC) against your current cleavable linker. This will reduce premature payload release in circulation.[1]Plasma Stability Assay: Incubate the ADC in plasma from relevant species (mouse, rat, human) and quantify free payload over time using LC-MS.
High DAR or Heterogeneity Optimize the conjugation process to achieve a lower, more homogeneous DAR (target DAR of 2-4). Use site-specific conjugation methods if possible. High DARs are linked to faster clearance and increased toxicity.[1]Mass Spectrometry (MS) Analysis: Characterize the ADC to confirm the average DAR and distribution. Size Exclusion Chromatography (SEC-HPLC): Analyze the ADC for aggregation.
ADC Aggregation Incorporate a hydrophilic linker (e.g., PEGylated). Optimize the formulation buffer, pH, and excipients to improve colloidal stability. Aggregates can cause rapid clearance and immunogenic responses.[4]SEC-HPLC: Quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC preparation. Dynamic Light Scattering (DLS): Assess the particle size distribution.
Non-Specific Uptake Engineer the antibody's Fc region to reduce binding to Fcγ receptors on immune cells. This can mitigate clearance by macrophages and other phagocytic cells.[1][3]In Vitro Cell-Based Assays: Use FcγR-expressing cell lines to measure ADC uptake and cytotoxicity.

Problem 2: The ADC has a narrow therapeutic window, with limited efficacy at its Maximum Tolerated Dose (MTD).

Possible CauseSuggested Solution & RationaleKey Experiments
Payload is a Substrate for MDR1 Efflux Pumps Design a linker-payload that, upon cleavage, generates a metabolite that is a poor substrate for MDR1 pumps. Using a hydrophilic linker (e.g., PEG4Mal) can increase metabolite retention in MDR1-expressing cells.In Vitro Cytotoxicity Assay: Test the ADC on a pair of cell lines: one parental and one that overexpresses MDR1. A significant drop in potency against the MDR1 line indicates an efflux issue.[13]
Inefficient Payload Release If using a non-cleavable linker, switch to a stable, cleavable linker. Efficient payload release inside the target cell is crucial for maximizing on-target potency.Internalization and Payload Release Assay: Use fluorescence imaging or LC-MS to track ADC trafficking and the generation of the free payload metabolite inside target cells.
Poor Pharmacokinetics Optimize the DAR and linker chemistry. A lower DAR and hydrophilic linkers can prolong circulation half-life, allowing for greater tumor accumulation.[11]In Vivo Pharmacokinetic Study: Administer the ADC to rodents and measure the concentration of total antibody, conjugated ADC, and free payload in plasma over time.

Section 3: Visualizations and Logical Workflows

Diagrams of Key Concepts

Off_Target_Toxicity_Mechanisms cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue ADC Maytansinoid ADC Free_Payload Free Maytansinoid (DM1/DM4) ADC->Free_Payload Linker Instability Aggregates ADC Aggregates ADC->Aggregates High DAR / Hydrophobicity Liver_Cell Hepatocyte ADC->Liver_Cell Non-specific Uptake Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Passive Diffusion Immune_Cell Immune Cell (e.g., Macrophage) Aggregates->Immune_Cell FcγR-mediated Uptake Toxicity Off-Target Toxicity Healthy_Cell->Toxicity Immune_Cell->Toxicity Liver_Cell->Toxicity Hepatotoxicity

Caption: Key mechanisms leading to off-target toxicity of maytansinoid ADCs.

Troubleshooting_Workflow start High In Vivo Toxicity Observed q1 Is the ADC aggregated? start->q1 a1_yes Modify Linker (add PEG) Optimize Formulation q1->a1_yes Yes q2 Is the linker stable in plasma? q1->q2 No end_node Re-evaluate In Vivo a1_yes->end_node a2_yes Optimize DAR (Target 2-4) q2->a2_yes Yes a2_no Use a more stable linker (e.g., non-cleavable) q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Logic diagram for troubleshooting high in vivo ADC toxicity.

Section 4: Data Summary Tables

Table 1: Common Dose-Limiting Toxicities (DLTs) Associated with Maytansinoid (DM1/DM4) ADCs

Toxicity ClassSpecific Adverse EventPayload AssociationReference
Hematologic Thrombocytopenia (low platelets)DM1[1][7]
Neutropenia (low neutrophils)Common with many payloads[1]
Hepatic Elevated Transaminases (ALT/AST)DM1 & DM4[1][14]
Neurological Peripheral NeuropathyCommon with microtubule inhibitors[1][3]
Ocular Blurred vision, Dry eyes, KeratitisPrimarily DM4[1][3]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties

PropertyLow DAR (2-4)High DAR (>6)Reference
Systemic Clearance SlowerFaster (up to 5-fold)[1]
Tolerability (in vivo) Higher MTD, less body weight lossLower MTD, more severe weight loss[1]
Tendency to Aggregate LowerHigher[1][4]
Therapeutic Index Generally widerGenerally narrower
Liver Distribution LowerSignificantly elevated[1]

Section 5: Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

  • Cell Plating: Seed target-positive (e.g., HER2-positive SK-BR-3) and target-negative (e.g., MCF-7) cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the maytansinoid ADC and a relevant isotype control ADC in cell culture medium.

  • Treatment: Remove the old medium from the plates and add the ADC dilutions. Include wells with untreated cells (vehicle control) and cells treated with a cell death-inducing agent (positive control).

  • Incubation: Incubate the plates for a period relevant to the ADC's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based ATP assay (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the cell viability against the ADC concentration (log scale) and fit a four-parameter logistic curve to determine the IC50 value for each cell line. A large difference in IC50 between target-positive and target-negative cells indicates good selectivity.

Protocol 2: ADC Plasma Stability Assay

  • Plasma Collection: Obtain plasma from relevant species (e.g., CD-1 mouse, Sprague-Dawley rat, human) containing an anticoagulant (e.g., K2-EDTA).

  • Incubation: Spike the maytansinoid ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate the mixture in a temperature-controlled environment (37°C) with gentle agitation.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), collect an aliquot of the plasma/ADC mixture.

  • Sample Preparation: Immediately process the aliquot to precipitate proteins and extract the free payload. This is typically done by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of released (free) maytansinoid payload.

  • Data Analysis: Plot the concentration of free payload versus time to determine the rate of release and the stability of the ADC in plasma.

Protocol 3: Mouse Xenograft Model for Efficacy and Tolerability Assessment

  • Model Establishment: Implant tumor cells (e.g., a cell line derived xenograft - CDX) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).[15][16]

  • Tumor Growth: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=6-8 mice per group).

  • Treatment Administration: Administer the maytansinoid ADC, a vehicle control, and any other control articles (e.g., isotype ADC, unconjugated antibody) via intravenous (IV) injection at the desired dose levels and schedule.

  • Monitoring Efficacy: Measure tumor volume two to three times per week. The formula (Length x Width²) / 2 is commonly used.

  • Monitoring Tolerability: Record the body weight of each mouse at the same frequency as tumor measurement. A significant and sustained drop in body weight (>15-20%) is a key indicator of toxicity.[1] Also, monitor the animals for any other clinical signs of distress.

  • Endpoint and Analysis: The study can be terminated when tumors in the vehicle group reach a maximum size, or after a set period. Plot the mean tumor volume and mean body weight change for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the treated and control groups.

References

preventing premature payload release from N-Me-L-Ala-maytansinol ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Me-L-Ala-Maytansinol Antibody-Drug Conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments, with a focus on preventing premature payload release.

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of this compound ADCs.

Issue 1: High levels of free maytansinoid payload are detected in plasma shortly after ADC administration.

Possible Causes:

  • Linker Instability in Circulation: The linker connecting the this compound to the antibody may be susceptible to cleavage in the systemic circulation.[1] This is a primary cause of premature payload release.[2]

    • Thiol-Maleimide Linkage Instability: For ADCs using maleimide (B117702) chemistry (e.g., SMCC linker), the thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, reversing the conjugation and releasing the payload.[3][4][] This can lead to payload migration to other serum proteins like albumin.[4]

    • Premature Enzymatic Cleavage: Peptide-based linkers (e.g., valine-citrulline) can be cleaved by enzymes present in plasma, such as carboxylesterases in rodents, which can hinder preclinical evaluation.[6][7]

    • Disulfide Bond Reduction: Disulfide linkers can be prematurely reduced by abundant thiols in the plasma, such as glutathione (B108866) and albumin.[8]

  • Non-specific Esterase Activity: Ester bonds within the linker structure may be susceptible to cleavage by plasma esterases.[1]

Recommended Actions & Troubleshooting Steps:

  • Assess Linker Stability:

    • Perform Plasma Stability Assays: Incubate the ADC in plasma from relevant species (mouse, rat, monkey, human) at 37°C.[1] Quantify the release of free this compound over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][9]

  • Optimize Linker Chemistry:

    • Stabilize Maleimide Linkages: Promote the hydrolysis of the thiosuccinimide ring post-conjugation to form a stable maleamic acid derivative, which is resistant to the retro-Michael reaction.[3][] This can be accelerated by using engineered maleimides with N-aryl substitutions or strategically placed basic groups.[3]

    • Optimize Peptide Sequences: If using a peptide linker, ensure the sequence is optimized for cleavage by lysosomal proteases (e.g., Cathepsin B) rather than plasma proteases.[6][] Linkers with sequences like Val-Cit or Val-Ala are widely used for their relative stability in human plasma.[]

    • Increase Steric Hindrance: For disulfide linkers, introducing bulky alkyl groups near the disulfide bond can increase its stability in circulation.[11][12]

    • Incorporate Hydrophilic Spacers: Introduce polyethylene (B3416737) glycol (PEG) or other hydrophilic spacers into the linker.[13] This can shield the linker from enzymatic degradation and improve the ADC's pharmacokinetic profile.[13][14]

  • Consider a Non-Cleavable Linker:

    • If premature release from a cleavable linker cannot be controlled, a non-cleavable linker (e.g., one based on SMCC chemistry) may provide a more stable alternative.[1][2] However, this requires complete proteolytic degradation of the antibody for payload release, which can sometimes reduce efficacy compared to cleavable linkers.[2][15]

Issue 2: The ADC shows reduced efficacy in vivo compared to its in vitro cytotoxicity.

Possible Causes:

  • Premature Payload Release: As described in Issue 1, early release of the payload reduces the amount of active ADC reaching the tumor cells, leading to decreased efficacy.[1][2]

  • ADC Aggregation: The hydrophobic nature of maytansinoid payloads can lead to ADC aggregation.[1][14] Aggregates are rapidly cleared from circulation by the reticuloendothelial system, reducing tumor penetration and overall efficacy.[1]

  • Inefficient Internalization or Payload Release: The ADC may not be efficiently internalized by target cells, or the linker may not be effectively cleaved within the lysosome to release the active payload.[1][15]

Recommended Actions & Troubleshooting Steps:

  • Enhance ADC Stability: Implement the linker optimization strategies suggested in the previous section to minimize premature payload release.[1]

  • Improve ADC Solubility and Reduce Aggregation:

    • Use Hydrophilic Linkers: Employ hydrophilic linkers (e.g., PEGylated linkers) to counteract the hydrophobicity of the maytansinoid payload and reduce the tendency for aggregation.[13][14]

    • Characterize Aggregation: Use Size-Exclusion Chromatography (SE-HPLC) to monitor and quantify the presence of aggregates and fragments in your ADC preparation.[16]

  • Evaluate Cellular Processing:

    • Internalization Studies: Use fluorescently labeled ADCs to visualize and quantify cellular uptake and trafficking to the lysosome via confocal microscopy or flow cytometry.[1]

    • Lysosomal Release Assays: Perform in vitro assays using isolated lysosomes or specific lysosomal enzymes (e.g., Cathepsin B) to confirm that the linker is efficiently cleaved and the payload is released in a simulated lysosomal environment.[1][17]

Issue 3: Inconsistent results are observed between different batches of the ADC.

Possible Causes:

  • Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation methods can lead to variations in the average number of payload molecules per antibody, affecting potency and pharmacokinetics.[11]

  • Heterogeneity of Conjugation Sites: Non-specific conjugation to lysine (B10760008) residues results in a heterogeneous mixture of ADC species with different stability and efficacy profiles.[11][18]

  • Payload/Linker Degradation: The maytansinoid payload or linker may be degrading during the conjugation or purification process.

Recommended Actions & Troubleshooting Steps:

  • Optimize Conjugation Chemistry:

    • Site-Specific Conjugation: Employ site-specific conjugation techniques (e.g., using engineered cysteine residues or enzymatic methods) to produce a more homogeneous ADC with a defined DAR and predictable properties.[1][18]

  • Thorough Batch Characterization:

    • DAR Measurement: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) to determine the average DAR and the distribution of different drug-loaded species.[16]

    • Purity and Integrity: Analyze each batch using SE-HPLC for aggregation and fragmentation and RP-HPLC to assess the integrity of the conjugated payload.[16]

    • Potency Assay: Establish a cell-based cytotoxicity assay to confirm consistent biological activity for each batch.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of premature payload release from maytansinoid ADCs?

A1: The primary mechanisms depend on the linker chemistry. For linkers attached via maleimide chemistry, a key mechanism is the retro-Michael reaction, which cleaves the bond between the linker and the antibody's cysteine residue.[3][] For enzymatically cleavable linkers, such as those containing dipeptide sequences, premature cleavage by plasma proteases can occur.[6] Disulfide linkers can be unstable due to reduction by endogenous thiols in the circulation.[8]

Q2: How does the choice of a cleavable vs. non-cleavable linker affect premature payload release?

A2: Non-cleavable linkers are generally more stable in plasma as they require the complete proteolytic degradation of the antibody within the lysosome to release the payload-linker-amino acid catabolite.[2][15] Cleavable linkers are designed to be stable in circulation but are susceptible to premature cleavage through chemical (e.g., reduction of disulfides) or enzymatic mechanisms in the plasma, which can lead to higher levels of free payload.[2][7] However, cleavable linkers often demonstrate superior efficacy due to more efficient payload release and the potential for a "bystander effect".[2][19]

Q3: How can linker hydrophilicity be leveraged to improve ADC stability?

A3: Increasing linker hydrophilicity, often by incorporating PEG spacers, can improve ADC stability and performance in several ways.[13] A hydrophilic linker can shield the more labile parts of the linker from plasma enzymes, reducing premature cleavage.[1] It also helps to counteract the hydrophobicity of the maytansinoid payload, which can reduce ADC aggregation, improve solubility, and lead to better pharmacokinetic properties.[13][14]

Q4: What is the "bystander effect" and how does linker stability influence it?

A4: The bystander effect occurs when a payload released from a targeted cancer cell diffuses out and kills neighboring antigen-negative cancer cells.[11] This requires the released payload to be cell-permeable. Linker stability is critical; the linker must be stable enough to deliver the ADC to the target cell but cleavable inside the cell to release a membrane-permeable metabolite.[11][19] Premature release in the circulation leads to systemic toxicity rather than a targeted bystander effect.[20]

Q5: What are the essential analytical assays for assessing ADC stability?

A5: A panel of orthogonal assays is required to fully assess ADC stability. Key assays include:

  • Plasma Stability Assay (LC-MS/MS): To quantify free payload released over time in plasma.[1][9]

  • Size-Exclusion Chromatography (SE-HPLC): To measure the percentage of aggregates and fragments.[16]

  • Reverse-Phase HPLC (RP-HPLC): To assess the integrity of the ADC and determine changes in the drug-to-antibody ratio (DAR).[16]

  • Pharmacokinetic (PK) analysis: In vivo studies to measure total antibody, conjugated ADC (active ADC), and free payload concentrations in circulation over time.[21][22]

Data Summary Tables

Table 1: Comparison of Common Linker Chemistries for Maytansinoid ADCs

Linker TypeLinkage ChemistryPrimary Instability MechanismStrategy to Enhance Stability
Non-Cleavable Thioether (via Maleimide)Retro-Michael reaction of thiosuccinimide ring.[4][23]Promote hydrolysis of the thiosuccinimide ring post-conjugation.[3]
Cleavable DisulfideReduction by plasma thiols (e.g., glutathione).[8]Introduce steric hindrance around the disulfide bond.[11][12]
Cleavable Dipeptide (e.g., Val-Cit)Enzymatic cleavage by plasma proteases (e.g., esterases).[6][7]Optimize peptide sequence for lysosomal enzyme specificity; add hydrophilic shields.[6][24]

Table 2: Key Analytical Methods for ADC Stability Assessment

MethodParameter MeasuredPurpose
LC-MS/MS Concentration of free payload (e.g., this compound)Directly quantifies premature payload release in plasma or other matrices.[9][22]
SE-HPLC Aggregates, fragments, monomeric ADCAssesses physical stability; aggregation can lead to rapid clearance.[16]
RP-HPLC / HIC Drug-to-Antibody Ratio (DAR), ADC integrityCharacterizes ADC heterogeneity and monitors deconjugation under stress.[16]
Ligand-Binding Assay (LBA) Total antibody, conjugated ADCMeasures pharmacokinetic profiles to infer ADC deconjugation rates in vivo.[9][22]

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To quantify the rate of premature payload release from an this compound ADC when incubated in plasma.

Materials:

  • ADC of interest

  • Control plasma (human, mouse, rat, etc.), anticoagulated (e.g., with K2-EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Internal standard (IS) for LC-MS/MS (e.g., a stable isotope-labeled version of the payload)

  • 37°C incubator

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Spike the ADC into pre-warmed (37°C) plasma to a final concentration of ~100 µg/mL.[1]

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 50 µL) of the plasma-ADC mixture.

  • Immediately stop the reaction by precipitating the plasma proteins. Add 3-4 volumes of cold ACN containing the internal standard (e.g., 150 µL ACN to 50 µL plasma).

  • Vortex thoroughly and incubate at -20°C for at least 30 minutes to ensure complete precipitation.

  • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean 96-well plate or vial for analysis.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of released this compound.

  • Calculate the percentage of released payload at each time point relative to the total potential payload at time zero.

Protocol 2: Lysosomal Stability and Payload Release Assay

Objective: To assess the ability of the ADC to release its payload in a simulated lysosomal environment.

Materials:

  • ADC of interest

  • Isolated liver lysosomes (commercially available) or purified Cathepsin B.[1][17]

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT if required for the assay).[1]

  • 37°C incubator

  • Quenching solution (e.g., cold acetonitrile with internal standard)

  • LC-MS/MS system

Procedure:

  • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the pre-warmed lysosomal assay buffer.[1]

  • Initiate the reaction by adding either isolated lysosomes or a specified concentration of Cathepsin B.[1]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.

  • Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile with IS).[1]

  • Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).[1]

  • Analyze the supernatant by LC-MS/MS to quantify the released this compound.[1]

  • Compare the release profile to a control sample incubated in buffer without the enzyme/lysosomes to assess non-specific degradation.

Visualizations

cluster_solutions Recommended Actions issue issue cause cause solution solution sub_solution sub_solution A High Free Payload in Plasma B Linker Instability A->B Caused by S1 Optimize Linker Chemistry B->S1 S3 Perform Stability Assays B->S3 C Reduced In Vivo Efficacy C->B D ADC Aggregation C->D Caused by S2 Improve ADC Solubility D->S2 S3b SE-HPLC for Aggregation D->S3b S1a Stabilize Maleimide S1->S1a S1b Modify Peptide Sequence S1->S1b S1c Increase Steric Hindrance S1->S1c S2a Use Hydrophilic Linkers (PEG) S2->S2a S3a Plasma Incubation + LC-MS/MS S3->S3a S3->S3b

Caption: Logic for Troubleshooting Premature Payload Release.

cluster_plasma Plasma Stability Assay cluster_lysosome Lysosomal Release Assay start Start: ADC Sample P1 Incubate ADC in Plasma @ 37°C start->P1 L1 Incubate ADC with Lysosomes/Enzymes @ 37°C start->L1 P2 Time-Point Sampling (0-72h) P1->P2 P3 Protein Precipitation (Cold Acetonitrile + IS) P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 analysis LC-MS/MS Analysis: Quantify Free Payload P4->analysis L2 Time-Point Sampling (0-24h) L1->L2 L3 Quench Reaction (Cold Acetonitrile + IS) L2->L3 L4 Process & Collect Supernatant L3->L4 L4->analysis end_node End: Stability Profile analysis->end_node

Caption: Workflow for Plasma and Lysosomal Stability Assays.

Caption: Cellular Pathway of ADC-Mediated Cell Killing.

References

Technical Support Center: Stability Testing of N-Me-L-Ala-Maytansinol ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of ensuring the stability and quality of these potent biotherapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound ADCs?

A1: The primary stability concerns for this compound ADCs revolve around three main areas:

  • Aggregation: Due to the hydrophobic nature of the this compound payload, ADCs have an increased propensity to form soluble and insoluble aggregates.[1][] This is a critical quality attribute to monitor as aggregation can impact efficacy and immunogenicity.

  • Fragmentation: The monoclonal antibody (mAb) backbone can undergo fragmentation, leading to the formation of low molecular weight species. This can compromise the targeting ability of the ADC.

  • Deconjugation: The linker attaching the this compound payload to the antibody may be susceptible to cleavage, leading to the premature release of the cytotoxic drug. This can result in off-target toxicity and reduced efficacy.

Q2: How does the drug-to-antibody ratio (DAR) affect the stability of this compound ADCs?

A2: The drug-to-antibody ratio (DAR) is a critical parameter that significantly influences the stability of ADCs. A higher DAR generally leads to increased hydrophobicity, which can enhance the propensity for aggregation. It is crucial to optimize the DAR to balance potency with stability. Hydrophobic interaction chromatography (HIC) is a key analytical technique for monitoring DAR and the distribution of different drug-loaded species.

Q3: What are the recommended storage conditions for this compound ADCs?

A3: Optimal storage conditions are crucial for maintaining the stability of this compound ADCs. While specific conditions should be determined empirically for each ADC, general recommendations include:

  • Temperature: Storage at low temperatures, typically -20°C or -80°C, is recommended for long-term stability to minimize chemical degradation and physical instability. For short-term storage (days to weeks), 2-8°C may be suitable.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can induce aggregation and fragmentation. It is advisable to aliquot the ADC into single-use vials.

  • Light Exposure: Protect the ADC from light, as the maytansinoid payload may be photosensitive.

Q4: What analytical methods are essential for stability testing of these ADCs?

A4: A panel of orthogonal analytical methods is essential for a comprehensive stability assessment of this compound ADCs. Key techniques include:

  • Size Exclusion Chromatography (SEC): To monitor aggregation and fragmentation.

  • Hydrophobic Interaction Chromatography (HIC): To assess the drug-to-antibody ratio (DAR) and distribution of drug species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify free drug and analyze ADC fragments.

  • Mass Spectrometry (MS): To confirm the identity of the ADC, its fragments, and any degradation products, as well as to verify the DAR.[3][4][5]

  • Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): As an orthogonal method to SEC for size-based separation and purity assessment.

Troubleshooting Guides

Issue 1: Increased Aggregation Detected by SEC
Possible Causes Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. Use HIC to monitor and fractionate different DAR species for stability studies.
Suboptimal Formulation Buffer Conduct a formulation screening study to evaluate the impact of pH, buffer species, and excipients (e.g., surfactants, stabilizers) on aggregation.
Inappropriate Storage Temperature Ensure the ADC is stored at the recommended low temperature. Avoid temperature fluctuations.
Freeze-Thaw Stress Aliquot the ADC into single-use vials to minimize freeze-thaw cycles.
Mechanical Stress Avoid vigorous shaking or stirring of the ADC solution.
Issue 2: Observation of New Peaks in RP-HPLC Indicating Deconjugation
Possible Causes Troubleshooting Steps
Linker Instability at Formulation pH Evaluate the stability of the ADC in buffers with different pH values to identify the optimal pH range for linker stability.
Presence of Reducing Agents Ensure complete removal of any reducing agents used during the conjugation process through purification steps like dialysis or diafiltration.
Enzymatic Degradation Use high-purity monoclonal antibody for conjugation and consider the addition of protease inhibitors if enzymatic degradation is suspected.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways of this compound ADCs and for developing stability-indicating analytical methods.[6][7][8]

Objective: To identify potential degradation products and pathways under various stress conditions.

Stress Conditions:

Stress ConditionTypical Parameters
Thermal Stress Incubate ADC solution at 40°C and 50°C for 1, 2, and 4 weeks.
Photostability Expose the ADC solution to light according to ICH Q1B guidelines.
Acid/Base Hydrolysis Incubate the ADC in buffers with pH values ranging from 3 to 9 at room temperature for 24 hours.
Oxidation Treat the ADC with a low concentration of hydrogen peroxide (e.g., 0.03%) at room temperature for 24 hours.
Freeze-Thaw Cycles Subject the ADC to multiple (e.g., 3-5) freeze-thaw cycles between -80°C and room temperature.

Analysis: Analyze the stressed samples alongside an unstressed control using a suite of analytical methods including SEC, HIC, RP-HPLC, and MS to characterize any degradation products.

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).

Typical SEC Method Parameters:

ParameterValue
Column SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 - 20 µL
Temperature Ambient
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To determine the average DAR and the distribution of different drug-loaded species.[9][10][11]

Typical HIC Method Parameters:

ParameterValue
Column HIC column (e.g., TSKgel Butyl-NPR)
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Gradient Linear gradient from 0% to 100% B over 30 minutes
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Injection Volume 10 - 20 µL
Temperature 25°C

Data Presentation

Table 1: Example Stability Data for this compound ADC under Thermal Stress (40°C)

Time Point% Monomer (SEC)% Aggregates (SEC)Average DAR (HIC)% Free Payload (RP-HPLC)
T=098.51.53.8<0.1
1 week97.22.83.70.5
2 weeks95.84.23.61.2
4 weeks93.16.93.42.5

Table 2: Example Formulation Screening Results for Aggregation

Formulation Buffer% Aggregates after 4 weeks at 40°C (SEC)
20 mM Histidine, pH 6.05.2
20 mM Histidine, 1% Sucrose, pH 6.03.8
20 mM Citrate, pH 6.57.1
20 mM Histidine, 0.01% Polysorbate 20, pH 6.02.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analytical Methods cluster_results Data Analysis ADC_Sample This compound ADC Thermal Thermal Stress ADC_Sample->Thermal Photo Photostability ADC_Sample->Photo pH pH Stress ADC_Sample->pH Oxidation Oxidation ADC_Sample->Oxidation SEC SEC Thermal->SEC RP_HPLC RP-HPLC Photo->RP_HPLC HIC HIC pH->HIC MS Mass Spectrometry Oxidation->MS Aggregation Aggregation Profile SEC->Aggregation DAR DAR & Distribution HIC->DAR Degradation Degradation Products RP_HPLC->Degradation MS->Degradation Stability Stability Assessment Aggregation->Stability DAR->Stability Degradation->Stability

Workflow for forced degradation studies of ADCs.

degradation_pathways cluster_degradation Degradation Pathways ADC Intact this compound ADC Aggregates Aggregates (High Molecular Weight Species) ADC->Aggregates Physical Instability (e.g., thermal stress, freeze-thaw) Fragments Fragments (Low Molecular Weight Species) ADC->Fragments Chemical Instability (e.g., hydrolysis) Deconjugated_Ab Deconjugated Antibody ADC->Deconjugated_Ab Linker Cleavage Free_Payload Free this compound ADC->Free_Payload Linker Cleavage Deconjugated_Ab->Fragments

Potential degradation pathways for ADCs.

References

Technical Support Center: Scaling Up N-Me-L-Ala-Maytansinol ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development and production of N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of ADC production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal drug-to-antibody ratio (DAR) for an this compound ADC and how does it impact efficacy and safety?

A1: The optimal drug-to-antibody ratio (DAR) is a critical quality attribute that significantly influences the therapeutic index of an ADC. For maytansinoid ADCs, a DAR of 3-4 is often considered optimal.[1][2][3] This range provides a balance between potency and safety. While in vitro potency generally increases with a higher DAR, in vivo studies have shown that very high DAR ADCs (e.g., ~9-10) can exhibit faster clearance rates and increased liver accumulation, potentially leading to decreased efficacy and higher toxicity.[1][2] Conversely, a lower DAR may result in insufficient potency.[4] For some targets with significant expression in normal tissues, a lower DAR (e.g., 2.0) might be advantageous to compensate for target-mediated drug disposition (TMDD).[5]

Q2: What are the primary causes of aggregation during the scale-up of this compound ADC production?

A2: Aggregation is a common challenge in ADC manufacturing and can be caused by several factors, particularly during scale-up. The conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, making it more prone to aggregation.[6][7] Key contributing factors include:

  • Unfavorable Buffer Conditions: Incorrect pH or low ionic strength can lead to aggregation, especially if the pH is near the isoelectric point (pI) of the antibody.[8]

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the hydrophobicity of the ADC, thereby increasing the propensity for aggregation.[9]

  • Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress from vigorous mixing can denature the antibody and promote aggregation.[6][9]

  • Conjugation Chemistry: The chemical process of linking the payload to the antibody can itself induce conformational changes that may lead to instability and aggregation.[9]

  • Storage and Transportation: Inappropriate storage temperatures and physical agitation during transport can also contribute to the formation of aggregates.[6]

Q3: What are the most common degradation pathways for maytansinoid ADCs with maleimide-based linkers?

A3: Maytansinoid ADCs, particularly those utilizing thiol-maleimide linkage chemistry, can undergo degradation through several pathways. The primary catabolite is often the lysine-linker-drug, which results from the proteolytic degradation of the antibody within the target cell.[10] However, premature cleavage of the linker in circulation is a concern. The thiosuccinimide linkage formed between the thiol on the maytansinoid derivative and the maleimide (B117702) on the linker is susceptible to a retro-Michael reaction, which can lead to deconjugation.[10] This can result in the release of the maytansinoid payload before it reaches the target tumor cell, potentially causing off-target toxicity. The stability of this linkage is influenced by the local chemical environment and the pKa of the thiol.[10]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency and Inconsistent DAR

Symptoms:

  • The average DAR is lower than the target value.

  • High batch-to-batch variability in DAR.

  • Presence of a significant amount of unconjugated antibody.

Potential Cause Troubleshooting Step
Suboptimal Reaction pH The pH of the conjugation reaction is critical. For lysine-based conjugation with NHS esters, a pH range of 7-8 is common, but can lead to rapid hydrolysis of the linker.[11] For thiol-maleimide conjugation, a pH range of 6.5-7.5 is typically used. Verify and optimize the pH of your reaction buffer. Consider performing conjugation at a slightly lower pH (e.g., pH 6) which can make the DAR less sensitive to antibody concentration changes.[12]
Incorrect Molar Ratio of Linker-Payload to Antibody The molar excess of the this compound linker-payload complex is a key parameter. A typical starting point is a 3-5 fold molar excess per free thiol.[13] If the DAR is consistently low, consider incrementally increasing the molar ratio. Conversely, if aggregation is an issue, a lower molar ratio may be necessary.
Degradation of Linker-Payload Ensure the stability of your activated linker-payload stock solution. Prepare it fresh if possible, and store it under appropriate conditions (e.g., -80°C, protected from light and moisture).[14]
Inefficient Antibody Reduction (for thiol-based conjugation) If conjugating to cysteine residues, ensure complete and controlled reduction of the interchain disulfide bonds. Use a sufficient molar excess of the reducing agent (e.g., TCEP or DTT) and optimize the incubation time and temperature.
Issue 2: High Levels of Aggregation Post-Conjugation or During Purification

Symptoms:

  • Visible precipitation or turbidity in the ADC solution.

  • High molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC).

  • Poor recovery during purification steps.

Potential Cause Troubleshooting Step
High Hydrophobicity of the ADC The conjugation of the hydrophobic maytansinoid payload increases the propensity for aggregation.[6] Consider optimizing the formulation buffer by including excipients such as polysorbates (e.g., Polysorbate 20 or 80) to reduce hydrophobic interactions.
Inappropriate Buffer Conditions Ensure the buffer pH is not close to the antibody's isoelectric point (pI).[8] Maintain an appropriate ionic strength (e.g., 150 mM NaCl) to screen charge-charge interactions.[9]
Mechanical Stress During Processing During scale-up, mixing and pumping can introduce shear stress. Use low-shear pumps and optimize mixing speeds to minimize mechanical stress on the ADC.
High Local Concentration During Purification During column chromatography, high local concentrations of the ADC on the resin can promote aggregation. Optimize the loading concentration and flow rate. Consider using techniques like immobilizing the antibody on a solid support during conjugation to prevent aggregation at its source.[8]

Quantitative Data Summary

ParameterRecommended Range/ValueImpact on ADC Quality
Drug-to-Antibody Ratio (DAR) 3 - 4 (Optimal for many maytansinoid ADCs)[1][2][3]Higher DAR can increase potency but may lead to faster clearance and higher toxicity. Lower DAR may have reduced efficacy.
Conjugation Reaction pH (Thiol-Maleimide) 6.5 - 7.5Affects the rate and specificity of the conjugation reaction.
Molar Excess of Linker-Payload 3 - 5 fold per reactive site[13]Influences the final DAR. Higher excess can lead to higher DAR but also potential for aggregation.
Post-Conjugation Aggregates (by SEC) < 5%High levels of aggregates can impact safety, efficacy, and stability of the final product.[6]
Final Product Purity > 95%Ensures removal of unconjugated antibody, free drug, and other impurities.

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody (Lysine-based)

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound with an activated NHS-ester linker

  • Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Organic Co-solvent (e.g., DMSO)

Procedure:

  • Antibody Preparation: Dialyze or buffer exchange the mAb into the Conjugation Buffer. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Preparation: Dissolve the this compound-linker-NHS ester in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. Add the required volume of the linker-payload stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-fold molar excess over the antibody). The final concentration of the organic co-solvent should be kept low (typically <10% v/v). b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Proceed immediately to purification (see Protocol 2 or 3).

Protocol 2: Purification of this compound ADC by Tangential Flow Filtration (TFF)

Materials:

  • TFF system with a polyethersulfone (PES) or regenerated cellulose (B213188) membrane (e.g., 30 kDa MWCO)

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Formulation Buffer

Procedure:

  • System Preparation: Sanitize and equilibrate the TFF system and membrane with the Purification Buffer.

  • Diafiltration: a. Dilute the quenched conjugation reaction mixture with Purification Buffer. b. Perform diafiltration against at least 5-7 diavolumes of Purification Buffer to remove unconjugated linker-payload, quenching reagent, and organic solvent. Maintain a constant volume during diafiltration. c. Typical operating parameters: transmembrane pressure (TMP) of 10-20 psi and a feed flow rate of 5 L/min/m².[15]

  • Concentration: Concentrate the ADC solution to the desired final concentration.

  • Buffer Exchange: If necessary, perform a final buffer exchange into the desired Formulation Buffer.

  • Recovery: Recover the purified ADC from the TFF system.

Protocol 3: Purification and DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol

Procedure for DAR Analysis:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection and Elution: a. Inject 10-20 µL of the prepared sample. b. Elute with a linear gradient from 0% to 100% Mobile Phase B over a suitable time (e.g., 12 minutes) at a flow rate of 0.8 mL/min.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). Calculate the weighted average DAR based on the peak areas.

Visualizations

ADC_Conjugation_Workflow cluster_mAb_Prep Antibody Preparation cluster_Conjugation Conjugation Reaction cluster_Purification Purification cluster_QC Quality Control mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange into Conjugation Buffer mAb->Buffer_Exchange Reaction Conjugation (pH, Temp, Time Controlled) Buffer_Exchange->Reaction Linker_Payload This compound Linker-Payload Linker_Payload->Reaction Quenching Quenching Reaction->Quenching TFF Tangential Flow Filtration (TFF) or Chromatography (HIC) Quenching->TFF Formulation Final Formulation TFF->Formulation DAR_Analysis DAR Analysis (HIC-HPLC) Formulation->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Formulation->Aggregation_Analysis Purity_Analysis Purity and Identity Formulation->Purity_Analysis

Caption: Experimental workflow for this compound ADC production.

ADC_Degradation_Pathways cluster_Cellular_Uptake Target Cell cluster_Premature_Cleavage Premature Cleavage (in circulation) ADC Intact ADC (in circulation) Internalization Internalization ADC->Internalization Target Binding Retro_Michael Retro-Michael Reaction (Thiol-Maleimide Linkage) ADC->Retro_Michael Instability Proteolysis Lysosomal Proteolysis Internalization->Proteolysis Active_Payload Released Active Payload (Lys-Linker-Drug) Proteolysis->Active_Payload Deconjugated_Payload Free Maytansinoid Payload Retro_Michael->Deconjugated_Payload Deconjugated_Ab Unconjugated Antibody Retro_Michael->Deconjugated_Ab

References

Technical Support Center: Optimizing Maytansinoid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the therapeutic index of maytansinoid antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the therapeutic index of maytansinoid ADCs?

A1: The therapeutic index of maytansinoid ADCs is often limited by a narrow window between the dose required for anti-tumor efficacy and the dose that causes significant off-target toxicities.[1] Key contributing factors include:

  • Systemic exposure to released payload: Premature cleavage of the linker in circulation can release the highly potent maytansinoid, leading to indiscriminate toxicity to healthy tissues.[2][3]

  • Non-specific uptake: ADCs can be taken up by normal cells through processes like pinocytosis, leading to off-target cell death.[4]

  • "On-target, off-tumor" toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity.[5]

  • Hydrophobicity of the ADC: Maytansinoids are hydrophobic, and conjugating them to an antibody can increase the ADC's hydrophobicity, potentially leading to aggregation and altered pharmacokinetic properties.[6][7]

  • ADC heterogeneity: Traditional conjugation methods result in a mixture of ADCs with varying drug-to-antibody ratios (DAR), which can contribute to inconsistent efficacy and toxicity profiles.[8][9]

Q2: How can linker chemistry be modified to improve the therapeutic index?

A2: Linker chemistry is a critical determinant of an ADC's stability and payload release characteristics.[10] Strategies to improve the therapeutic index through linker modification include:

  • Enhancing Linker Stability: Utilizing more stable linkers can prevent premature payload release in systemic circulation, thereby reducing off-target toxicity.[11][12]

  • Incorporating Hydrophilic Moieties: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or sulfonate groups, can increase the overall hydrophilicity of the ADC.[6][7][13] This can prevent aggregation, even at higher DARs, and can also help to bypass multidrug resistance (MDR) mechanisms by altering the properties of the released payload.[10][14]

  • Optimizing Cleavage Mechanisms: Selecting a linker with a cleavage mechanism that is specific to the tumor microenvironment (e.g., cleavable by tumor-specific enzymes) can ensure targeted payload release.[10]

Q3: What is site-specific conjugation and how does it benefit the therapeutic index?

A3: Site-specific conjugation is a method that allows for the attachment of a precise number of payload molecules to specific sites on the antibody.[8][9] This contrasts with traditional random conjugation methods, which create a heterogeneous mixture of ADCs. The benefits of site-specific conjugation for the therapeutic index include:

  • Homogeneity: Produces a well-defined ADC with a consistent DAR, leading to more predictable pharmacokinetic, efficacy, and safety profiles.[8][9]

  • Improved Stability and Pharmacokinetics: Site-specific conjugation can lead to ADCs with greater stability and improved pharmacokinetic properties.[15]

  • Expanded Therapeutic Window: Studies have shown that site-specifically conjugated maytansinoid ADCs can have a higher maximum tolerated dose (MTD) compared to their randomly conjugated counterparts, leading to an expanded therapeutic index.[8][9][15]

Q4: What is the "inverse targeting" strategy for improving maytansinoid ADC safety?

A4: The "inverse targeting" strategy is a novel approach designed to mitigate the off-target toxicities caused by systemically released, free maytansinoid payload.[2][16] This strategy involves the co-administration of an anti-payload antibody or antibody fragment that specifically binds to and neutralizes the free maytansinoid in circulation.[2][3][17] This prevents the free payload from entering and killing healthy cells, thereby increasing the ADC's tolerability and allowing for higher, more effective doses to be administered.[3][16]

Q5: How can the maytansinoid payload itself be engineered to improve the therapeutic index?

A5: While DM1 and DM4 are the most clinically advanced maytansinoid payloads, next-generation maytansinoids are being developed to further enhance the therapeutic index.[][19][20] These efforts focus on:

  • Modulating Bystander Killing: The bystander effect, where the payload kills neighboring antigen-negative tumor cells, is a desirable property.[4] Next-generation payloads like DM21 are designed to be more membrane-permeable, leading to enhanced bystander killing.[21]

  • Improving Toxicity Profile: Novel maytansinoids are being developed with potentially more favorable intrinsic toxicity profiles, which could lead to a wider therapeutic window.[21][22]

  • Overcoming Resistance: Engineering payloads that are not substrates for multidrug resistance pumps is another key strategy.[23][24][25]

Troubleshooting Guides

Issue 1: High in vivo toxicity and narrow therapeutic window observed in preclinical models.

Potential Cause Troubleshooting/Optimization Strategy
Premature payload release Evaluate linker stability in plasma. Consider using a more stable linker.
ADC aggregation Characterize the aggregation propensity of the ADC. If aggregation is observed, consider using a more hydrophilic linker (e.g., PEG-containing) to improve solubility.[6][7][13]
High DAR with a hydrophobic linker Reduce the DAR or switch to a hydrophilic linker that can support a higher DAR without causing aggregation.[6][7]
Off-target payload accumulation Implement an "inverse targeting" strategy by co-administering an anti-maytansinoid antibody to neutralize systemic free payload.[2][3]
ADC heterogeneity Synthesize a site-specific ADC to achieve a homogeneous product with a defined DAR and improved pharmacokinetic profile.[8][9][15]

Issue 2: Lack of efficacy in tumor models, particularly in heterogeneous tumors.

Potential Cause Troubleshooting/Optimization Strategy
Poor bystander effect The released payload may not be sufficiently membrane-permeable to kill neighboring antigen-negative cells.[4] Consider using a payload designed for enhanced bystander activity, such as DM21.[21]
Multidrug resistance (MDR) Tumor cells may be upregulating efflux pumps that remove the maytansinoid payload.[25] Utilize a hydrophilic linker to generate a hydrophilic payload metabolite that is not a substrate for MDR pumps.[10][14]
Low ADC internalization The target antigen may not be efficiently internalized. Re-evaluate the target antigen and antibody selection.
Insufficient payload potency While maytansinoids are highly potent, consider evaluating next-generation payloads with potentially different mechanisms of action if resistance is observed.[26][27]

Issue 3: Difficulty in achieving a high drug-to-antibody ratio (DAR) without ADC aggregation.

Potential Cause Troubleshooting/Optimization Strategy
Hydrophobicity of the linker-payload Maytansinoids and many linkers are hydrophobic.[6] Increasing the DAR can lead to aggregation.
Solution Synthesize and evaluate ADCs with hydrophilic linkers containing moieties like PEG or sulfonates. These have been shown to enable higher DARs without inducing aggregation.[6][7][13]

Quantitative Data Summary

Table 1: Impact of "Inverse Targeting" on ADC Tolerability and Efficacy

Treatment GroupDose of 7E7-DM4 ADCCo-administrationOutcomeReference
ControlN/APBSTumor growth[3]
ADC Alone100 mg/kgSaline80% of mice succumbed to toxicity[3]
ADC + Anti-DM4 sdAb100 mg/kgAnti-DM4 sdAbAll mice tolerated treatment, tumors reduced to undetectable levels, and survival dramatically improved[3][16]

Table 2: Comparison of Site-Specific vs. Stochastic Maytansinoid ADCs

ADCConjugation MethodMaximum Tolerated Dose (MTD) in RatsMinimum Effective Dose (MED) in NCI-N87 Xenograft ModelEstimated Therapeutic Index (MTD/MED)Reference
T-DM1Stochastic (via lysine (B10760008) residues)< 20 mg/kg5 mg/kg< 4[8]
Trastuzumab-AJICAP-maytansinoidSite-specific (at Lys248)> 20 mg/kg5 mg/kg> 4[8]

Experimental Protocols

Protocol 1: In Vitro Bystander Killing Assay

This assay assesses the ability of an ADC's payload to kill antigen-negative cells when co-cultured with antigen-positive cells.

  • Cell Seeding: Co-culture a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied to assess the potency of the bystander effect.

  • ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the maytansinoid ADC. Include an untreated control and a control with a non-binding ADC.

  • Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a standard method such as a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability against ADC concentration to determine the IC50. A potent bystander effect is indicated by significant killing of the total cell population even when only a fraction of the cells are antigen-positive.

Visualizations

maytansinoid_pathway cluster_cell Cancer Cell ADC Maytansinoid ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Maytansinoid (e.g., DM1/DM4) Lysosome->Payload 4. Payload Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of a maytansinoid ADC.

troubleshooting_workflow cluster_toxicity Toxicity Troubleshooting cluster_efficacy Efficacy Troubleshooting Start Observed Narrow Therapeutic Index Toxicity High In Vivo Toxicity? Start->Toxicity Efficacy Low In Vivo Efficacy? Toxicity->Efficacy No Linker Assess Linker Stability & Hydrophilicity Toxicity->Linker Yes Bystander Evaluate Bystander Effect Efficacy->Bystander Yes Optimized Improved Therapeutic Index Efficacy->Optimized No Conjugation Evaluate ADC Homogeneity Linker->Conjugation InverseTargeting Implement 'Inverse Targeting' Strategy Conjugation->InverseTargeting InverseTargeting->Efficacy MDR Investigate MDR Mechanisms Bystander->MDR Payload Consider Next-Gen Payload MDR->Payload Payload->Optimized

Caption: Troubleshooting workflow for improving the therapeutic index.

logical_relationship cluster_strategies Core Strategies cluster_outcomes Primary Outcomes Linker Linker Optimization (Hydrophilicity, Stability) Toxicity Reduced Off-Target Toxicity Linker->Toxicity Efficacy Enhanced Anti-Tumor Efficacy Linker->Efficacy Conjugation Site-Specific Conjugation Conjugation->Toxicity Conjugation->Efficacy Payload Next-Gen Payload Design Payload->Efficacy Dosing Optimized Dosing Regimen Dosing->Toxicity ImprovedTI Improved Therapeutic Index Toxicity->ImprovedTI Efficacy->ImprovedTI

Caption: Key strategies for improving the therapeutic index.

References

Technical Support Center: N-Me-L-Ala-Maytansinol Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Me-L-Ala-maytansinol antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address linker stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can lead to the instability of this compound ADC linkers in biological systems?

A1: The stability of this compound ADC linkers is primarily influenced by two main mechanisms of cleavage:

  • Enzymatic Cleavage: Peptide-based linkers, including those containing N-Me-L-Ala, can be susceptible to cleavage by proteases present in the plasma and within the lysosomal compartments of cells. Cathepsins, for example, are a class of proteases known to cleave peptide linkers in the acidic environment of lysosomes.[1]

  • Chemical Cleavage: If the linker incorporates a disulfide bond, it can be cleaved in the reducing environment of the cell's cytoplasm, where high concentrations of glutathione (B108866) (GSH) are present.[1] While N-Me-L-Ala itself is not directly subject to this, the overall linker design may include such a reactive bond.

The N-methylation of the alanine (B10760859) residue is a strategic modification intended to enhance the stability of the peptide bond against enzymatic degradation.[2][3][4]

Q2: My this compound conjugate is showing signs of aggregation. What are the potential causes and how can I mitigate this?

A2: Aggregation of ADCs is a common challenge that can compromise their efficacy and safety. The primary causes for aggregation in this compound conjugates include:

  • Hydrophobicity: Maytansinoids, including this compound, are hydrophobic molecules.[5][6] Conjugation of these payloads to the antibody can increase the overall hydrophobicity of the ADC, leading to self-association and aggregation.

  • Unfavorable Buffer Conditions: The pH and salt concentration of the buffer system can significantly impact protein stability. Aggregation is more likely to occur if the pH is close to the isoelectric point of the antibody, where it has the lowest solubility.[7]

  • Presence of Organic Solvents: The use of organic co-solvents to dissolve the hydrophobic payload-linker during conjugation can sometimes induce antibody aggregation.[7]

Mitigation Strategies:

  • Formulation Optimization: Experiment with different buffer conditions (pH, ionic strength) and consider the use of excipients and stabilizers such as sugars or surfactants to minimize aggregation.

  • Immobilization during Conjugation: To prevent aggregation during the conjugation process, antibodies can be immobilized on a solid support. This keeps the antibodies physically separated while the payload-linker is attached.[7]

  • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the maytansinoid payload and reduce the propensity for aggregation.

Q3: I am observing premature release of the maytansinoid payload in my in vitro plasma stability assay. What could be the reason?

A3: Premature payload release in plasma is a critical issue that can lead to off-target toxicity. For this compound conjugates, this could be due to:

  • Linker Chemistry: While N-methylation enhances stability, linkers containing adjacent L-alanyl residues have been reported to be less stable in vivo.[1][8] The specific peptide sequence surrounding the N-Me-L-Ala can influence its susceptibility to plasma proteases.

  • Thiol-Maleimide Instability: If a maleimide-based conjugation chemistry was used, the resulting thioether bond can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[9]

  • Species-Specific Plasma Enzymes: The enzymatic profile of plasma can vary between species (e.g., mouse, rat, human). A linker that is stable in human plasma may be cleaved by enzymes present in rodent plasma.[10]

To troubleshoot this, it is crucial to analyze the released species to understand the cleavage mechanism. Techniques like LC-MS can help identify the specific catabolites.

Q4: How does the N-methylation of L-Alanine impact the stability of the ADC linker?

A4: N-methylation of the peptide backbone is a key strategy to improve the pharmacokinetic properties of peptide-based molecules.[4] Specifically for ADC linkers, N-methylation of L-Alanine offers several advantages:

  • Enhanced Proteolytic Stability: The addition of a methyl group to the amide nitrogen sterically hinders the approach of proteases, making the peptide bond more resistant to enzymatic cleavage.[3][4] This can significantly increase the half-life of the ADC in circulation.

  • Improved Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone, which can influence its interaction with enzymes and receptors.[3]

  • Increased Lipophilicity: The methyl group can slightly increase the lipophilicity of the linker, which may impact cell permeability and bystander killing effects.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound conjugates.

Problem 1: Low Drug-to-Antibody Ratio (DAR) or Loss of Payload During Storage
Potential Cause Recommended Action
Incomplete Conjugation Reaction Optimize conjugation reaction conditions (e.g., molar ratio of linker-payload to antibody, reaction time, temperature, and pH).
Instability of the Linker-Payload Characterize the stability of the linker-payload construct before conjugation to the antibody.
Hydrolysis of the Linker If using a linker with moieties susceptible to hydrolysis (e.g., esters), ensure storage in appropriate buffers and at recommended temperatures.
Inaccurate DAR Measurement Verify the accuracy of the method used for DAR determination (e.g., UV-Vis spectroscopy, HIC, LC-MS).
Problem 2: High Levels of Free Payload in Plasma/Serum Stability Assays
Potential Cause Recommended Action
Enzymatic Cleavage of the Peptide Linker Analyze the cleavage products by LC-MS to identify the cleavage site. Consider redesigning the peptide sequence, for instance by incorporating a D-amino acid adjacent to the cleavage site, which has been shown to improve stability.[8]
Instability of the Conjugation Chemistry If using a thiol-maleimide linkage, consider alternative, more stable conjugation strategies.
Species-Specific Proteases Evaluate ADC stability in plasma from multiple species (e.g., mouse, rat, cynomolgus monkey, human) to identify potential species-specific instability.[11]
Problem 3: ADC Aggregation
Potential Cause Recommended Action
High Hydrophobicity Assess the impact of DAR on aggregation; a lower DAR may be necessary. Consider incorporating hydrophilic linkers.
Suboptimal Formulation Screen different buffer formulations (pH, excipients) to identify conditions that minimize aggregation. Use techniques like dynamic light scattering (DLS) to monitor aggregation.
Stress-Induced Aggregation Minimize exposure to physical stresses such as agitation, freeze-thaw cycles, and high temperatures.

Quantitative Data on Maytansinoid ADC Stability

The stability of maytansinoid ADCs can vary significantly depending on the linker design and the biological matrix. The following table summarizes some reported stability data for different maytansinoid conjugates.

ADC ConstructLinker TypeBiological MatrixHalf-lifeReference
Tripeptide-linked MaytansinoidL-Ala-D-Ala-L-AlaMouseAntibody: ~15.2 days, Drug: ~10.9 days[8]
Disulfide-linked/Anilino ConjugatesDisulfide/Peptide-anilinoNot specified~5.5 days[8]
Non-cleavable MaytansinoidThioether (non-cleavable)Not specified~9.3 days[8]
Cantuzumab Mertansine (huC242-DM1)DisulfideMouseIntact Conjugate: 42.2 hours[12]
Trastuzumab Emtansine (T-DM1)Thioether (non-cleavable)Human~4 days[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an this compound ADC in plasma.

Materials:

  • This compound ADC

  • Plasma (e.g., human, mouse, rat) from a reputable commercial source

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity resin

  • Elution buffer (e.g., low pH glycine-HCl)

  • Neutralization buffer (e.g., Tris-HCl)

  • LC-MS system

Procedure:

  • Dilute the this compound ADC to a final concentration in pre-warmed plasma and a control buffer (e.g., PBS).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the incubation mixture.

  • To analyze the intact ADC and determine the drug-to-antibody ratio (DAR), capture the ADC from the plasma aliquots using Protein A or Protein G affinity resin.

  • Wash the resin to remove non-specifically bound plasma proteins.

  • Elute the ADC from the resin using an appropriate elution buffer and immediately neutralize the eluate.

  • Analyze the eluted ADC by LC-MS to determine the average DAR and the distribution of different drug-loaded species.

  • To quantify the released (free) maytansinoid payload, precipitate the proteins from the plasma aliquots (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • This compound ADC sample

  • SEC column suitable for monoclonal antibody analysis

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the this compound ADC sample onto the column.

  • Monitor the elution profile at 280 nm.

  • The monomeric ADC will elute as the main peak. Aggregates, being larger, will elute earlier, while fragments will elute later.

  • Integrate the peak areas to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

Visualizations

Signaling Pathways and Experimental Workflows

Linker_Cleavage_Pathways Potential Cleavage Pathways of this compound ADC cluster_circulation Systemic Circulation (Plasma) cluster_cell Target Cancer Cell ADC_circ Intact ADC (this compound) Free_Payload_plasma Prematurely Released Payload ADC_circ->Free_Payload_plasma Proteolytic Cleavage Internalization Internalization (Endocytosis) ADC_circ->Internalization Antigen Binding Lysosome Lysosome Internalization->Lysosome Active_Payload Active Maytansinoid Payload Lysosome->Active_Payload Proteolytic Cleavage (e.g., Cathepsins) Cytoplasm Cytoplasm Cytoplasm->Active_Payload Reductive Cleavage (if disulfide present)

Caption: Mechanisms of this compound ADC payload release.

Troubleshooting_Workflow Troubleshooting Workflow for Linker Stability Issues cluster_agg Aggregation Troubleshooting cluster_pl Payload Loss Troubleshooting Start Stability Issue Observed Identify_Issue Characterize the Issue (e.g., Aggregation, Payload Loss) Start->Identify_Issue Aggregation Aggregation Identify_Issue->Aggregation High MW Species Payload_Loss Payload Loss Identify_Issue->Payload_Loss Low DAR / Free Payload Analyze_Formulation Analyze Formulation (pH, Excipients) Aggregation->Analyze_Formulation Analyze_Cleavage Analyze Cleavage Products (LC-MS) Payload_Loss->Analyze_Cleavage Check_DAR Assess Impact of DAR Analyze_Formulation->Check_DAR Optimize_Process Optimize Conjugation & Purification Check_DAR->Optimize_Process Solution Implement Solution (e.g., Reformulate, Redesign Linker) Optimize_Process->Solution Assess_Linker_Chem Assess Linker Chemistry Analyze_Cleavage->Assess_Linker_Chem Multi_Species_Test Test in Multiple Species Plasma Assess_Linker_Chem->Multi_Species_Test Multi_Species_Test->Solution

Caption: A logical workflow for troubleshooting ADC stability problems.

References

Validation & Comparative

comparing N-Me-L-Ala-maytansinol and DM4 in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of N-Me-L-Ala-maytansinol and DM4 as Payloads in Antibody-Drug Conjugates

This guide provides an objective comparison of two maytansinoid payloads, this compound and DM4, for their application in antibody-drug conjugates (ADCs). The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis supported by experimental data and methodologies to aid in the selection of appropriate cytotoxic agents for ADCs.

Maytansinoids are a class of potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells at subnanomolar concentrations.[] Originally isolated from the shrub Maytenus ovatus, their high cytotoxicity made them attractive candidates for targeted cancer therapy.[][2] However, their use as systemic chemotherapeutic agents was limited by severe side effects.[3] The development of ADCs has provided a mechanism to deliver these potent payloads specifically to tumor cells, thereby increasing their therapeutic index.[3][4]

DM4 (ravtansine) is a well-characterized, thiol-containing maytansinoid derivative that has been widely used in the development of clinical-stage ADCs.[][][6] this compound is another maytansinoid derivative, characterized as a hydrophobic and cell-permeable payload used in ADC preparation.[7][8][] This guide will delve into the structural differences, mechanisms of action, and performance characteristics of these two payloads.

Structural and Physicochemical Properties

The fundamental difference between this compound and DM4 lies in the modification at the C-3 ester side chain of the maytansinol (B1676226) core, which influences their conjugation chemistry and potentially their biological activity.

DM4 (Ravtansine) is a thiol-containing derivative, specifically N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine.[2][10] The free thiol group allows for conjugation to a linker, often through a disulfide bond, which can be cleaved in the reducing environment of the cell.[][11]

This compound is an ester of maytansinol with N-methyl-L-alanine at the C-3 position.[][12] It is a hydrophobic, cell-permeable molecule that can be used in the synthesis of ADCs.[][13] It serves as an intermediate for creating more complex linker-payload constructs.[14][15]

A summary of their key properties is presented in the table below.

PropertyThis compoundDM4 (Ravtansine)
CAS Number 77668-69-0[7][12]799840-96-3[]
Molecular Formula C₃₂H₄₄ClN₃O₉[12][]C₃₈H₅₄ClN₃O₁₀S
Molecular Weight 650.17 g/mol [12][]784.37 g/mol
Key Functional Group N-methyl-L-alaninate ester at C-3[]Thiol group for conjugation[2][11]
Solubility Hydrophobic, cell-permeable[7][]Generally good stability and solubility in water for conjugation[17]
Conjugation Strategy Used as an intermediate for linker-payload synthesis.[14]Typically conjugated via its thiol group to a linker with a maleimide (B117702) or disulfide moiety.[][10]

Mechanism of Action

Both this compound and DM4 are maytansinoid derivatives and share the same fundamental mechanism of action. Once released inside the target cell, they act as potent anti-mitotic agents.

  • Tubulin Binding: Maytansinoids bind to tubulin at or near the vinblastine-binding site.[2][18]

  • Microtubule Disruption: This binding inhibits the assembly of microtubules and can lead to the depolymerization of existing microtubules.[][18] This potent suppression of microtubule dynamics disrupts the formation of the mitotic spindle.[2][11]

  • Cell Cycle Arrest: The disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase.[10]

  • Apoptosis: Ultimately, this mitotic arrest induces programmed cell death (apoptosis).[2][]

The metabolites of maytansinoid ADCs, such as S-methyl-DM4, are also potent microtubule poisons, ensuring sustained cytotoxic activity even after metabolic modification within the cell.[2][19]

Maytansinoid_ADC_Mechanism ADC Maytansinoid ADC Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Maytansinoid (e.g., DM4) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers Payload->Tubulin 5. Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Microtubule->Tubulin Induces Depolymerization MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest 6. Microtubule Disruption Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis 7. Induction of Apoptosis

Mechanism of action for maytansinoid-based ADCs.

Performance Comparison in ADCs

Direct comparative performance data between ADCs using this compound and DM4 is scarce in publicly available literature. However, we can infer their performance based on studies of ADCs utilizing each payload type.

In Vitro Cytotoxicity

The cytotoxicity of an ADC is typically evaluated using cell-based assays to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).

ADC PayloadCell LineTarget AntigenReported IC₅₀Citation
This compound MMT/EGFRvIIIEGFRvIII24 nM[]
U251/EGFRvIIIEGFRvIII3 nM[]
C4-2Not Specified6 nM[]
DM4 COLO 205CanAg1.3 x 10⁻¹¹ M[20]
VariousVariouspM to nM range[2][21]

Note: IC₅₀ values are highly dependent on the antibody, linker, target antigen expression, and cell line used, and thus direct comparison across different studies should be made with caution.

Bystander Effect

The bystander effect, where the cytotoxic payload kills adjacent antigen-negative cells, is a critical feature for treating heterogeneous tumors.[22][23] This effect is largely dependent on the cell permeability of the released payload. Payloads from disulfide-linked maytansinoid conjugates are generally hydrophobic and can diffuse across cell membranes to induce bystander killing.[19][20]

  • DM4 , when released from a disulfide-linked ADC, is hydrophobic and capable of inducing a potent bystander effect.[19] Its metabolite, S-methyl-DM4, is also highly cytotoxic and contributes to this effect.[19][24]

  • This compound is described as a hydrophobic, cell-permeable payload, which suggests that ADCs releasing this or a similar metabolite would also be capable of inducing a bystander effect.[7][][25]

In Vivo Efficacy

In vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of an ADC.

  • DM4-based ADCs: Multiple studies have demonstrated the potent in vivo efficacy of DM4-containing ADCs. For instance, an anti-CanAg ADC with a DM4 payload (huC242-SPDB-DM4) showed superior efficacy in human colon cancer xenograft models compared to other conjugates with varying disulfide linker stabilities.[20]

  • This compound-based ADCs: An ADC targeting EGFRvIII utilizing a maytansinoid derived from this compound was able to cause tumor regression in two different tumor models (U251/EGFRvIII and MMT/EGFRvIII).[]

Pharmacokinetics

The pharmacokinetic (PK) properties of an ADC determine its exposure and are critical for efficacy and safety.[26] The linker and payload can influence the stability and clearance of the ADC.[27][28]

  • DM4-based ADCs: PK studies are essential for DM4-based ADCs to monitor the levels of intact ADC, released payload (DM4), and its cytotoxic metabolite (S-methyl-DM4).[19][26] The stability of the linker is a key determinant of payload release and overall PK profile.[20]

  • This compound-based ADCs: The hydrophobicity of this payload may influence the PK properties of the resulting ADC. Hydrophilic linkers are sometimes employed to improve the pharmacological properties of maytansinoid ADCs.[29]

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This protocol is used to determine the IC₅₀ value of an ADC on antigen-positive and antigen-negative cell lines.[30][31]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis SeedCells 1. Seed Antigen-Positive & Antigen-Negative Cells in 96-well plates Incubate1 2. Incubate for 24h to allow attachment SeedCells->Incubate1 AddADC 3. Add serial dilutions of ADC to cells Incubate1->AddADC Incubate2 4. Incubate for 72-120h AddADC->Incubate2 AddMTT 5. Add MTT Reagent (Incubate 2-4h) Incubate2->AddMTT Lyse 6. Add Solubilization Buffer (e.g., SDS) AddMTT->Lyse Read 7. Read Absorbance at 570 nm Lyse->Read Plot 8. Plot % Viability vs. ADC Concentration Read->Plot Calculate 9. Calculate IC50 Value Plot->Calculate

Workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC₅₀ value.[31]

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[22][30][32]

Bystander_Assay_Workflow cluster_setup Co-Culture Setup cluster_treatment Treatment cluster_analysis Analysis LabelCells 1. Label Ag- cells with a fluorescent marker (e.g., GFP) SeedCoculture 2. Co-culture Ag+ and labeled Ag- cells in a defined ratio LabelCells->SeedCoculture AddADC 3. Treat co-culture with serial dilutions of ADC SeedCoculture->AddADC Incubate 4. Incubate for 72-120h AddADC->Incubate Image 5. Acquire images using fluorescence microscopy or a high-content imager Incubate->Image Quantify 6. Quantify the number of viable fluorescent Ag- cells Image->Quantify Plot 7. Plot % Viability of Ag- cells vs. ADC Concentration Quantify->Plot

Workflow for a co-culture bystander effect assay.

Methodology:

  • Cell Preparation: Genetically engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP or RFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of Ag+ cells and fluorescently labeled Ag- cells into 96-well plates at a predetermined ratio (e.g., 1:1 or 3:1).

  • ADC Treatment: After allowing the cells to adhere, treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72 to 120 hours.

  • Imaging and Analysis: Use a high-content imaging system or fluorescence microscope to count the number of viable fluorescent Ag- cells in each well.

  • Data Interpretation: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone treated with ADC), indicates a bystander effect.[30][32]

Conclusion

Both DM4 and this compound are potent maytansinoid payloads that function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • DM4 is a well-established and clinically evaluated payload. Its thiol group provides a convenient handle for conjugation, typically resulting in ADCs with cleavable disulfide linkers that are stable in circulation but release the payload in the tumor microenvironment. The resulting ADCs have demonstrated high potency and the ability to induce a significant bystander effect.

  • This compound is a hydrophobic, cell-permeable maytansinoid derivative often used as a synthetic intermediate. Its inherent properties suggest that ADCs developed from it would also be highly potent and capable of exerting a bystander effect. The choice of linker chemistry used in conjunction with this payload would be critical in defining the ADC's stability, release mechanism, and overall therapeutic profile.

The selection between these payloads depends on the specific goals of the ADC development program. DM4 offers a more established path with a wealth of preclinical and clinical data. This compound may offer opportunities for novel linker and conjugation strategies, potentially allowing for the fine-tuning of ADC properties. For any ADC development, rigorous experimental evaluation, including cytotoxicity, bystander effect, in vivo efficacy, and pharmacokinetic studies, is essential to determine the optimal payload-linker combination for a given target.

References

A Comparative Guide to the Bystander Effect of N-Me-L-Ala-maytansinol and MMAE in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill antigen-negative tumor cells in the vicinity of antigen-positive cells, is a critical attribute for enhancing therapeutic efficacy, particularly in the context of heterogeneous tumors. This guide provides an objective comparison of the bystander effect mediated by two distinct ADC payloads: the maytansinoid derivative N-Me-L-Ala-maytansinol and the auristatin derivative monomethyl auristatin E (MMAE). This comparison is supported by a review of the underlying mechanisms, physicochemical properties, and relevant experimental data.

Introduction to the Payloads

This compound is a derivative of the potent microtubule inhibitor maytansine.[1] As a maytansinoid, it exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] this compound is specifically designed to be a hydrophobic and cell-permeable payload, characteristics that are crucial for mediating a bystander effect.[1]

Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10 and is also a highly potent microtubule inhibitor.[] It is one of the most clinically validated ADC payloads and is well-documented for its robust bystander killing capabilities.[][4] The bystander effect of MMAE is attributed to its high cell membrane permeability.[4]

Mechanism of Bystander Killing

The bystander effect of both this compound and MMAE relies on a sequence of events initiated by the binding of the ADC to an antigen-positive (Ag+) cancer cell. The fundamental difference in their bystander potential lies in the physicochemical properties of the released cytotoxic payload.

A generalized mechanism for the bystander effect is as follows:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of an Ag+ tumor cell and is internalized, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The ADC-antigen complex is trafficked to the lysosome, where acidic conditions and lysosomal proteases cleave the linker, releasing the cytotoxic payload.[]

  • Payload Diffusion: For a bystander effect to occur, the released payload must be able to diffuse out of the Ag+ cell. This is where the properties of this compound and MMAE are critical. Their hydrophobicity and neutral charge at physiological pH allow them to traverse the lysosomal and plasma membranes to enter the tumor microenvironment.[][5]

  • Bystander Cell Killing: The released payload can then penetrate the cell membrane of neighboring antigen-negative (Ag-) tumor cells, inducing cytotoxicity and expanding the therapeutic reach of the ADC.[][5]

Mechanism of ADC Bystander Effect cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell ADC Binding ADC binds to antigen on Ag+ cell Internalization ADC is internalized ADC Binding->Internalization 1 Lysosomal Trafficking Trafficking to lysosome Internalization->Lysosomal Trafficking 2 Payload Release Linker cleavage and payload release Lysosomal Trafficking->Payload Release 3 Payload Diffusion Released payload diffuses out of cell Payload Release->Payload Diffusion 4 Apoptosis_Ag_pos Apoptosis Payload Release->Apoptosis_Ag_pos Direct Killing Bystander Cell Entry Payload enters Ag- cell Payload Diffusion->Bystander Cell Entry 5 Apoptosis_Ag_neg Apoptosis Bystander Cell Entry->Apoptosis_Ag_neg Bystander Killing

ADC Bystander Effect Mechanism

Physicochemical Properties and Their Impact on Bystander Effect

The efficacy of the bystander effect is intrinsically linked to the physicochemical properties of the released payload.

PropertyThis compoundMMAEImpact on Bystander Effect
Class MaytansinoidAuristatinBoth are potent microtubule inhibitors.
Hydrophobicity High[1]High[]High hydrophobicity is crucial for cell membrane permeability, enabling the payload to diffuse out of the target cell and into bystander cells.
Cell Permeability High[1]High[4]Directly correlates with the ability to exert a bystander effect.
Linker Requirement CleavableCleavableA cleavable linker is essential to release the active, membrane-permeable payload. Non-cleavable linkers typically release the payload attached to a charged amino acid, hindering its diffusion across cell membranes.[5]

Quantitative Data Comparison

MMAE:

MMAE-ADCs have consistently demonstrated potent bystander killing in vitro and in vivo. In co-culture assays, MMAE-ADCs can effectively kill antigen-negative cells in the presence of antigen-positive cells.

Disclaimer: The following table is a representative summary of data for MMAE from various sources and is not a direct comparison with this compound.

Cell Line (Antigen)ADC TargetADC PayloadIC50 (ng/mL) in Antigen-Positive CellsBystander KillingReference
Karpas 299 (CD30)CD30vc-MMAE~1-10Potent in vivo bystander effect leading to complete tumor remission in admixed models.[6]
L-82 (ALCL)CD30vc-MMAE~5Not specified[7]
SK-BR-3 (HER2)HER2vc-MMAE0.0058 µg/mLNot specified[8]

This compound:

While direct co-culture data is unavailable, studies on maytansinoid ADCs designed for bystander killing show a strong correlation between the hydrophobicity of the released metabolite and the potency of the bystander effect. Increasing the hydrophobicity of the maytansinoid payload has been shown to enhance bystander killing.[5] Given that this compound is a hydrophobic derivative, it is anticipated to have a significant bystander effect.

Disclaimer: The following table provides data on maytansinoid derivatives designed for bystander killing and is not a direct representation of this compound's performance against MMAE.

Payload CharacteristicLinker TypeBystander EffectKey FindingReference
Thiol-bearing maytansinoid (hydrophobic metabolite)Disulfide (cleavable)PresentThe release of hydrophobic metabolites is key for the bystander effect.[5]
Maytansinoid with increased methylene (B1212753) units (increased hydrophobicity)Peptide (cleavable)EnhancedIncreased hydrophobicity of the maytansinoid payload directly correlates with increased in vitro bystander killing.[6]

Experimental Protocols

In Vitro Co-culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.

Methodology:

  • Cell Line Preparation:

    • Select an Ag+ cell line that expresses the target antigen for the ADC.

    • Select an Ag- cell line that does not express the target antigen but is sensitive to the cytotoxic payload.

    • To distinguish between the two cell lines, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP).

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of Ag+ cells.

    • Include monocultures of both Ag+ and Ag- cells as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a serial dilution of the ADC.

    • The concentration range should be chosen such that the highest concentration is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.

    • Include an isotype control ADC (an ADC with the same payload and linker but with an antibody that does not bind to either cell line) to control for non-specific uptake and payload release.

  • Incubation and Analysis:

    • Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

    • Assess the viability of the Ag- cell population using a method that can distinguish between the two cell types. If using a fluorescently labeled Ag- cell line, a fluorescence plate reader or flow cytometry can be used.

    • The IC50 for the Ag- cells in the co-culture is then determined. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[8]

In Vitro Co-culture Bystander Assay Workflow Cell_Seeding Seed Ag+ and Ag- (GFP-labeled) cells in co-culture and monoculture ADC_Treatment Treat with serial dilutions of ADC and isotype control Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Analysis Measure viability of Ag- (GFP) cells via fluorescence Incubation->Analysis Result Determine IC50 and compare co-culture vs. monoculture Analysis->Result

In Vitro Co-culture Workflow
In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting.

Methodology:

  • Tumor Implantation:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice.

    • The Ag- cells can be engineered to express a reporter gene, such as luciferase, to allow for non-invasive monitoring of their growth via bioluminescence imaging.

  • Tumor Growth and Treatment:

    • Allow the tumors to establish to a predetermined size (e.g., 100-200 mm³).

    • Administer the test ADC, an isotype control ADC, and a vehicle control to different cohorts of mice, typically via intravenous injection.

  • Monitoring Tumor Growth:

    • Measure the overall tumor volume regularly using calipers.

    • If a luciferase reporter is used, perform bioluminescence imaging to specifically track the growth of the Ag- cell population.

  • Endpoint Analysis:

    • At the end of the study, tumors can be excised for immunohistochemical (IHC) analysis to visualize the distribution and population of Ag+ and Ag- cells.

    • A significant inhibition of the overall tumor growth, and specifically the Ag- cell population, in the ADC-treated group compared to the control groups provides strong evidence of an in vivo bystander effect.[6]

Conclusion

Both this compound and MMAE are potent microtubule inhibitors with the potential to mediate a significant bystander effect when incorporated into ADCs with cleavable linkers. The bystander effect of MMAE is well-established and supported by extensive preclinical and clinical data. For maytansinoids, the ability to induce bystander killing is highly dependent on the chemical modifications that enhance the hydrophobicity and membrane permeability of the released payload. This compound, being a hydrophobic derivative, is rationally designed to exhibit a bystander effect.

The choice between these two payloads will depend on the specific therapeutic application, the target antigen density and heterogeneity, and the desired safety profile. While direct comparative data is lacking, the principles outlined in this guide and the provided experimental protocols offer a framework for researchers to empirically evaluate and compare the bystander efficacy of ADCs armed with these and other novel payloads. Further head-to-head studies are warranted to definitively delineate the comparative potency of the bystander effect mediated by this compound and MMAE.

References

In Vivo Efficacy of Maytansinoid Payloads: A Comparative Analysis of DM1 and DM4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo performance of the maytansinoid payloads, DM1 and DM4, when used in antibody-drug conjugates (ADCs). The following sections provide supporting experimental data, detailed methodologies, and visual representations of key concepts.

Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in proliferating cells.[1][2] Their significant cytotoxicity makes them attractive payloads for ADCs, a therapeutic modality that combines the specificity of a monoclonal antibody with the cell-killing power of a small molecule drug.[2][3][4] Among the various maytansinoid derivatives, DM1 and DM4 are two of the most extensively studied and clinically relevant payloads.[2][5][6] This guide focuses on a direct preclinical in vivo comparison to highlight the nuances in their efficacy.

Quantitative Efficacy Comparison: DM1 vs. DM4

A key study directly compared the in vivo anti-tumor activity of an anti-CanAg antibody (huC242) conjugated to either DM1 or DM4 in a human colon tumor xenograft model. The DM1 conjugate (huC242-SMCC-DM1) utilized a non-cleavable thioether linker, while the DM4 conjugate (huC242-SPDB-DM4) employed a cleavable disulfide linker.[7][8][[“]] This difference in linker technology is a critical factor in interpreting the results, as it influences the mechanism of payload release and bystander killing potential.[2][[“]]

The DM4 conjugate with the cleavable linker demonstrated superior anti-tumor efficacy at a lower single dose compared to the multi-dose regimen of the DM1 conjugate with the non-cleavable linker.[8][[“]]

ADC ConjugateCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Outcomes
huC242-SMCC-DM1 HT-29 Human Colon Tumor Xenograft150 µg/kg, five daily injectionsModerateShowed marginal activity in vivo.[7][[“]]
huC242-SPDB-DM4 HT-29 Human Colon Tumor Xenograft150 µg/kg, single doseHighResulted in significant tumor growth delay.[8]
huC242-SPDB-DM4 HT-29 Human Colon Tumor Xenograft50 µg/kg, single doseModerateDemonstrated dose-dependent anti-tumor activity.[8]

Experimental Protocols

The following methodologies were employed in the key comparative in vivo study:

1. Animal Model and Tumor Implantation:

  • Animal Model: Severe combined immunodeficient (SCID) mice were used for the study.

  • Cell Line: HT-29 human colon adenocarcinoma cells were used to establish the tumor xenografts.

  • Implantation: Mice were subcutaneously injected with HT-29 cells to induce tumor growth.

2. Dosing and Administration:

  • huC242-SMCC-DM1: Administered via five daily intravenous injections at a dose of 150 µg/kg (based on the amount of conjugated DM1).[8]

  • huC242-SPDB-DM4: Administered as a single intravenous injection at doses of 50 µg/kg and 150 µg/kg (based on the amount of conjugated DM4).[8]

  • Control Group: Treated with phosphate-buffered saline (PBS).[8]

3. Efficacy Assessment:

  • Tumor volumes were measured regularly to monitor growth.

  • The anti-tumor activity was determined by comparing the tumor growth in the ADC-treated groups to the control group.

Visualizing the Mechanism and Workflow

To better illustrate the underlying concepts, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC Antibody-Drug Conjugate (e.g., huC242-DM1/DM4) Antigen Tumor Surface Antigen (e.g., CanAg) ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (DM1 or DM4) Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Tubulin Tubulin Polymerization Payload_Release->Tubulin 5. Target Engagement Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action for maytansinoid-based ADCs.

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis cell_culture HT-29 Cell Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_model SCID Mice animal_model->tumor_implantation randomization Tumor Growth & Group Randomization tumor_implantation->randomization dosing ADC Administration (DM1 or DM4 conjugate) randomization->dosing measurement Tumor Volume Measurement dosing->measurement data_analysis Data Analysis (TGI) measurement->data_analysis

Caption: Workflow for the comparative in vivo efficacy study.

References

A Head-to-Head Comparison of Maytansinoid ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). Maytansinoids, a class of potent microtubule inhibitors, are frequently used as cytotoxic payloads in ADCs. The linker, which connects the maytansinoid to the antibody, plays a pivotal role in the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index. This guide provides an objective, data-driven comparison of commonly used linkers for maytansinoid ADCs, summarizing key performance metrics and providing detailed experimental methodologies.

Linker Technology: A Critical Choice

The two primary categories of linkers used for maytansinoid ADCs are cleavable and non-cleavable linkers.[1] Cleavable linkers are designed to release the cytotoxic payload in the tumor microenvironment or inside the cancer cell by responding to specific triggers, such as low pH or the presence of certain enzymes.[2][3] Non-cleavable linkers, on the other hand, release the drug upon lysosomal degradation of the antibody, resulting in a drug-linker-amino acid catabolite.[1][4] The choice between these linker types has a significant impact on the ADC's mechanism of action, efficacy, and potential for off-target toxicity.[1]

Comparative Data of Maytansinoid ADC Linkers

The following tables summarize quantitative data from head-to-head comparison studies of maytansinoid ADCs with different linkers.

Table 1: Physicochemical Properties of Maytansinoid ADCs with Different Linkers

Linker TypeMaytansinoid PayloadDrug-to-Antibody Ratio (DAR)Hydrophobicity (RP-HPLC Retention Time)Aggregation (%)Reference
Non-cleavable (MCC)DM13.5Less hydrophobic than MMAE-based ADCs< 2%[5][6]
Cleavable (Disulfide - SPDB)DM43.5-4.1More hydrophobic than MCC-DM1< 2%[5][7]
Hydrophilic (PEGylated)DMxHigher DAR achievable without aggregationLess hydrophobicLower aggregation[8]
Site-specific (AJICAP)Maytansinoid2 or 4Homogeneous>98% monomer[9][10]

Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs

Linker TypeMaytansinoid PayloadCell LineIC50 (ng/mL)Reference
Non-cleavable (SMCC)DM1HER2+ Breast CancerPotent[7]
Cleavable (Disulfide - SPDB)DM4Colon Cancer XenograftHighly potent[7]
Site-specific (SeriMab)DM4Target-expressing cancer cell linesPotent, DAR-dependent[9]

Table 3: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models

Linker TypeMaytansinoid PayloadXenograft ModelEfficacyReference
Non-cleavable (SMCC)DM1Breast CancerMarginal activity in some models[7]
Cleavable (Disulfide - SPDB)DM4Colon CancerSuperior efficacy to non-cleavable[7]
Peptide-cleavableMaytansinoidHs 746T (c-Met+)Complete tumor regressions[11]
Site-specific (AJICAP)MaytansinoidRat safety studiesHigher maximum tolerated dose than T-DM1[10]

Table 4: Pharmacokinetics and Stability

Linker TypeMaytansinoid PayloadKey FindingReference
Non-cleavable (SMCC)DM1More stable in circulation than cleavable linkers[12]
Cleavable (Disulfide)DM1/DM4Stability can be modulated by steric hindrance[3][7]
Peptide-cleavableMaytansinoidHalf-life of ~5.5 days[11]
Site-specificDM1Comparable stability to lysine-linked ADCs[13]

Signaling Pathways and Experimental Workflows

To aid in the understanding of the mechanisms and evaluation processes, the following diagrams illustrate key concepts.

Linker_Cleavage_Mechanisms Maytansinoid ADC Linker Cleavage Mechanisms cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linker Disulfide_Linker Disulfide Linker (e.g., SPDB-DM4) GSH Glutathione (GSH) in Cytoplasm Disulfide_Linker->GSH Reduction Cleaved_Drug_DS Released Thiol-containing Maytansinoid (DM4) GSH->Cleaved_Drug_DS Peptide_Linker Peptide Linker (e.g., Val-Cit) Cathepsin_B Cathepsin B in Lysosome Peptide_Linker->Cathepsin_B Proteolytic Cleavage Cleaved_Drug_Peptide Released PABC- Maytansinoid Cathepsin_B->Cleaved_Drug_Peptide Hydrazone_Linker Hydrazone Linker Low_pH Low pH in Endosome/Lysosome Hydrazone_Linker->Low_pH Hydrolysis Cleaved_Drug_Hydrazone Released Maytansinoid Low_pH->Cleaved_Drug_Hydrazone Non_Cleavable_Linker Non-cleavable Linker (e.g., MCC-DM1) Lysosomal_Degradation Lysosomal Proteases Non_Cleavable_Linker->Lysosomal_Degradation Antibody Degradation Catabolite Released Amino Acid- Linker-Maytansinoid (e.g., Lys-MCC-DM1) Lysosomal_Degradation->Catabolite

Caption: Mechanisms of drug release for cleavable and non-cleavable maytansinoid ADC linkers.

ADC_Evaluation_Workflow General Experimental Workflow for ADC Evaluation cluster_characterization Characterization cluster_in_vitro In Vitro cluster_in_vivo In Vivo Start ADC Synthesis & Purification Characterization Physicochemical Characterization Start->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro DAR_Analysis DAR Measurement (HIC, RP-HPLC, MS) In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Binding_Assay Antigen Binding (ELISA, FACS) End Lead Candidate Selection In_Vivo->End PK_Study Pharmacokinetics Aggregation_Analysis Aggregation (SEC) Stability_Analysis Stability (DSC, Plasma Incubation) Cytotoxicity_Assay Cytotoxicity (IC50 Determination) Bystander_Assay Bystander Killing Assay Efficacy_Study Efficacy in Xenograft Models Toxicity_Study Toxicity Assessment

Caption: A typical workflow for the preclinical evaluation of maytansinoid ADCs.

Detailed Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • Purpose: To determine the average number of drug-linker molecules conjugated to each antibody and assess the heterogeneity of the ADC.

  • Method:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Sample Preparation: The ADC sample is diluted in the equilibration buffer.

    • Injection and Elution: The sample is injected onto the column. A decreasing salt gradient is applied using a low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, 20% isopropanol) to elute the ADC species.

    • Detection: The elution profile is monitored by UV absorbance at 280 nm.

    • Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) are integrated. The weighted average DAR is calculated based on the area of each peak.

In Vitro Cytotoxicity Assay
  • Purpose: To determine the potency of the ADC in killing target cancer cells.

  • Method:

    • Cell Seeding: Target cells are seeded in 96-well plates and allowed to adhere overnight.

    • ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free maytansinoid drug for a specified period (e.g., 72-96 hours).

    • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Data Analysis: The cell viability data is plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

In Vivo Efficacy Study in a Xenograft Model
  • Purpose: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Method:

    • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • ADC Administration: Mice are randomized into treatment groups and administered the ADC, a vehicle control, and other relevant controls via intravenous injection.

    • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the different treatment groups.

Conclusion

The selection of an appropriate linker is a multifaceted decision that requires careful consideration of the target antigen, the maytansinoid payload, and the desired therapeutic outcome. Non-cleavable linkers generally offer greater stability in circulation, potentially leading to a better safety profile.[4] In contrast, cleavable linkers can enable a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells, which may be advantageous in treating heterogeneous tumors.[11][14] Furthermore, the development of site-specific conjugation technologies is leading to the production of more homogeneous ADCs with improved therapeutic indices.[10] The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and development of next-generation maytansinoid ADCs.

References

Validating N-Me-L-Ala-Maytansinol ADC Potency in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of Antibody-Drug Conjugates (ADCs) utilizing the N-Me-L-Ala-maytansinol payload in xenograft models. Drawing upon available preclinical data, this document outlines the experimental validation of these ADCs and compares their performance with other maytansinoid alternatives, offering valuable insights for drug development professionals.

Introduction to this compound and Maytansinoid ADCs

This compound is a derivative of maytansine, a potent microtubule-targeting agent.[1] Like other maytansinoids such as DM1 (emtansine) and DM4 (soravtansine), it is employed as a cytotoxic payload in ADCs.[1] These ADCs are designed to selectively deliver the maytansinoid to tumor cells expressing a specific target antigen, thereby minimizing systemic toxicity.[2][3] The core mechanism of action for maytansinoids involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4]

In Vivo Potency Evaluation in Xenograft Models

The antitumor activity of ADCs is primarily evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.[5] Key metrics for assessing potency include tumor growth inhibition (TGI), tumor regression, and overall survival of the animal models.[6][7]

While specific quantitative in vivo data for ADCs utilizing the this compound payload is not extensively available in the public domain, we can infer its potential performance based on studies of structurally similar maytansinoid ADCs, such as those containing DM1 and DM4. Preclinical studies have consistently demonstrated the potent anti-tumor effects of maytansinoid ADCs in various xenograft models.[2][3]

Comparative In Vivo Efficacy of Maytansinoid ADCs (DM1 and DM4)

The following table summarizes representative data from preclinical xenograft studies of ADCs with DM1 and DM4 payloads, which serve as important benchmarks for evaluating novel maytansinoid ADCs.

ADC Target & PayloadXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)OutcomeReference
Anti-EpCAM-SMCC-DM1HCT-15 (Colon Carcinoma)Single i.v. dose (680 µg/kg of conjugated DM1)Not explicitly stated, but showed significant tumor growth delay.Demonstrated antigen-dependent antitumor activity.
Anti-EpCAM-PEG4Mal-DM1COLO 205MDR (Colon Carcinoma)Single i.v. dose (680 µg/kg of conjugated DM1)Complete tumor regressions in all treated mice.Showed improved efficacy against MDR1-positive tumors compared to the SMCC-linked conjugate.
Anti-CD123-DM4MOLM-14 (AML)10 mg/kgSubstantially suppressed tumor growth.Significantly improved survival compared to control and lower doses.[2][2]
STRO-001 (anti-CD74, maytansinoid)SU-DHL-6 (Diffuse Large B-cell Lymphoma)10 mg/kg55% and 66% TGI at lower doses (2.5 and 5 mg/kg). Higher doses resulted in sustained tumor regression.Dose-dependent tumor growth inhibition and sustained tumor regression.[7][7]
IMGC936 (anti-ADAM9, DM21-C)Cell line-derived and patient-derived xenografts1.25 to 10 mg/kgPotent antitumor activity observed.Demonstrated a favorable pharmacokinetic and safety profile.[8][9][8][9]

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of ADC potency in xenograft models. Below is a generalized, yet comprehensive, protocol for such a study.

Protocol: In Vivo Efficacy Study of an ADC in a Xenograft Model

  • Cell Line Selection and Culture:

    • Select a human cancer cell line that expresses the target antigen for the ADC.

    • Culture the cells in appropriate media and conditions to ensure they are in the exponential growth phase for implantation.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID, SCID, or athymic nude mice) to prevent rejection of the human tumor cells.[8]

    • House animals in a specific pathogen-free environment.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in a volume of 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Animal Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]

  • ADC Administration:

    • Prepare the ADC and vehicle control solutions under sterile conditions.

    • Administer the ADC intravenously (i.v.) via the tail vein at the predetermined dose(s) and schedule.

  • Efficacy Assessment:

    • Continue to measure tumor volumes and body weights of the mice regularly throughout the study.

    • Primary endpoints typically include:

      • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

      • Tumor Regression: A decrease in tumor size from the initial measurement.

      • Survival: Monitor and record the survival of the animals.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods to determine the significance of the observed anti-tumor effects.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for maytansinoid-based ADCs, including those with this compound, is the disruption of microtubule dynamics.[1] The following diagram illustrates the proposed signaling pathway leading to apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis & Lysosomal Trafficking cluster_cytoplasm Cytoplasm ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload N-Me-L-Ala- maytansinol Lysosome->Payload Payload Release Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption Caspase Caspase Activation Mitotic_Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

ADC Mechanism of Action

Upon binding to the target antigen on the tumor cell surface, the ADC is internalized through endocytosis.[2] Trafficking to the lysosome results in the degradation of the antibody and linker, releasing the active this compound payload into the cytoplasm. The maytansinoid then binds to tubulin, inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers the apoptotic cascade, resulting in cancer cell death.[4][10]

Experimental Workflow

The development and validation of an ADC's potency in xenograft models follow a structured workflow, from initial preparation to final data analysis.

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Tumor Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Animal_Prep Animal Model Preparation Animal_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Dosing ADC Administration Randomization->Dosing Data_Collection Data Collection (Tumor Volume, Body Weight) Dosing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Report Efficacy Report Statistical_Analysis->Report

Xenograft Model Experimental Workflow

Conclusion

ADCs with maytansinoid payloads have demonstrated significant anti-tumor efficacy in a multitude of preclinical xenograft models. While direct, publicly available comparative data for this compound ADCs is limited, the robust performance of structurally similar maytansinoids like DM1 and DM4 provides a strong rationale for its continued investigation. The experimental protocols and workflows outlined in this guide offer a framework for the rigorous in vivo validation of this compound ADC potency. Future preclinical studies will be crucial in definitively establishing its position within the landscape of maytansinoid-based cancer therapeutics.

References

Navigating the Narrow Therapeutic Window: A Comparative Analysis of Maytansinoid ADC Toxicity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicity profiles of antibody-drug conjugates (ADCs) is paramount to unlocking their full therapeutic potential. Maytansinoid ADCs, a prominent class of these targeted therapies, have demonstrated significant efficacy in oncology. However, their clinical application is often accompanied by a range of toxicities that necessitate careful management. This guide provides an objective comparison of the toxicity profiles of several maytansinoid ADCs, supported by experimental data and detailed methodologies, to aid in the development of safer and more effective cancer treatments.

Maytansinoids, potent microtubule-inhibiting agents, form the cytotoxic payload of several successful ADCs. Their mechanism of action, inducing mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, is highly effective.[1] However, off-target toxicities remain a significant challenge, largely driven by the payload itself.[2] Common adverse events associated with maytansinoid ADCs include hepatotoxicity, hematological toxicities (particularly thrombocytopenia), and peripheral neuropathy.[3][4] The severity and incidence of these toxicities can vary depending on the specific ADC, including the antibody target, linker chemistry, and drug-to-antibody ratio (DAR).

Comparative Toxicity Profiles of Key Maytansinoid ADCs

To facilitate a clear comparison, the following table summarizes the key grade ≥3 adverse events observed in clinical trials for several maytansinoid ADCs. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, prior therapies, and trial designs.

Adverse EventTrastuzumab Emtansine (T-DM1)Mirvetuximab Soravtansine (B3322474)Anetumab RavtansineColtuximab Ravtansine
Hepatotoxicity (Elevated ALT/AST) Increased risk of severe elevated ALT (RR 2.67) and AST (RR 3.76)[5]Incidence of ≥ grade 3 increased ALT or AST is less than 5%[6]Grade 3 increase in aspartate aminotransferase was a dose-limiting toxicity (DLT) in one patient at 6.5 mg/kg[7]Grade 3-4 hepatotoxicity reported in 3% of patients[8][9]
Thrombocytopenia Increased risk of severe thrombocytopenia (RR 10.66)[5]. Incidence of grade ≥3 is approximately 12.9%[10]Not a commonly reported grade ≥3 event[6]Not a commonly reported grade ≥3 event[7][11]Not a commonly reported grade ≥3 event[12]
Anemia Increased risk of severe anemia (RR 1.68)[5]Not a commonly reported grade ≥3 event[6]Not a commonly reported grade ≥3 event[7][11]Not a commonly reported grade ≥3 event[12]
Neutropenia Not a commonly reported grade ≥3 event[5]Incidence of ≥ grade 3 neutropenia is less than 5%[6]Grade 3 neutropenia reported[11]Grade ≥3 neutropenia reported in some patients[12]
Peripheral Neuropathy Increased risk of severe peripheral sensory neuropathy (RR 8.13)[5]. Grade 3 peripheral motor neuropathy was a DLT at 90 mg/m² in one study[13][14]Grade ≥3 neuropathy reported in 4% of patients[1]Drug-related peripheral sensory neuropathy observed in 32% of patients (one grade 3 event)[11]Grade 3 peripheral motor neuropathy was a DLT at 90 mg/m²[13][14]
Ocular Toxicity Not a commonly reported grade ≥3 event[15]Grade 3 ocular toxicity (blurred vision, keratopathy) reported in 6-16% of patients[1][4][16]Keratitis/keratopathy are among the most frequently reported drug-related adverse events[11]Eye disorders occurred in 25% of patients (all grade 1-2)[8]
Fatigue Commonly reported, but low incidence of grade ≥3Not a commonly reported grade ≥3 event[6]Most common drug-related adverse event[7][11]Commonly reported, but low incidence of grade ≥3[8]
Nausea Commonly reported, but low incidence of grade ≥3[15]Incidence of ≥ grade 3 nausea is less than 5%[6]Most common drug-related adverse event[7][11]Commonly reported, but low incidence of grade ≥3[8]
Diarrhea Commonly reported, but low incidence of grade ≥3[15]Incidence of ≥ grade 3 diarrhea is less than 5%[6]Most common drug-related adverse event[7][11]Commonly reported, but low incidence of grade ≥3[8]
Pneumonitis Not a commonly reported grade ≥3 eventOccurred in 24% of patients in one study, leading to treatment discontinuation[1][16]Not a commonly reported grade ≥3 event[7][11]Not a commonly reported grade ≥3 event[8]

*RR = Relative Risk. Data compiled from multiple clinical trial sources.

Key Signaling Pathways and Mechanisms of Toxicity

The off-target toxicity of maytansinoid ADCs is a complex process involving multiple cellular pathways. Understanding these mechanisms is crucial for designing strategies to mitigate adverse effects.

maytansinoid_toxicity_pathways cluster_hepatotoxicity Hepatotoxicity cluster_thrombocytopenia Thrombocytopenia ADC_H Maytansinoid ADC CKAP5 CKAP5 Receptor (Hepatocyte Surface) ADC_H->CKAP5 Internalization_H HER2-Independent Internalization CKAP5->Internalization_H Microtubule_Disruption_H Microtubule Disorganization Internalization_H->Microtubule_Disruption_H Ca_Influx Calcium Influx Internalization_H->Ca_Influx Apoptosis_H Hepatocyte Apoptosis Microtubule_Disruption_H->Apoptosis_H Ca_Influx->Apoptosis_H ADC_T Maytansinoid ADC Fc_gamma_RIIa FcγRIIa Receptor (Megakaryocyte) ADC_T->Fc_gamma_RIIa Internalization_T FcγRIIa-mediated Internalization Fc_gamma_RIIa->Internalization_T DM1_Release DM1 Release Internalization_T->DM1_Release MK_Differentiation_Inhibition Inhibition of Megakaryocyte Differentiation DM1_Release->MK_Differentiation_Inhibition Platelet_Production_Decrease Decreased Platelet Production MK_Differentiation_Inhibition->Platelet_Production_Decrease

Key molecular pathways in maytansinoid ADC-induced toxicity.

Recent studies have elucidated a HER2-independent mechanism for T-DM1-induced hepatotoxicity involving the cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes.[17] Binding of the maytansinoid payload to CKAP5 can lead to microtubule disorganization and apoptosis.[17] Thrombocytopenia is thought to be mediated by the internalization of maytansinoid ADCs into megakaryocyte progenitors via the FcγRIIa receptor, leading to the intracellular release of the cytotoxic payload and subsequent inhibition of megakaryocyte differentiation.[18][19]

Experimental Protocols for Toxicity Assessment

The preclinical evaluation of ADC toxicity relies on a combination of in vitro and in vivo models. The following provides an overview of key experimental methodologies.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effect of maytansinoid ADCs on target and non-target cells.

Methodology (MTT Assay):

  • Cell Culture: Culture target antigen-positive and antigen-negative cell lines in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat cells with a serial dilution of the maytansinoid ADC for a specified incubation period (e.g., 72-96 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

In Vivo Models for Hepatotoxicity Assessment

Objective: To evaluate the potential for maytansinoid ADCs to induce liver injury in a whole-animal system.

Methodology (Rodent Model):

  • Animal Model: Utilize a relevant rodent model (e.g., mice or rats). If the ADC targets a human-specific antigen, a transgenic model expressing the human antigen may be necessary.

  • ADC Administration: Administer the maytansinoid ADC intravenously at various dose levels. Include a vehicle control group.

  • Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.

  • Blood Sampling: Collect blood samples at predetermined time points for analysis of liver function markers (e.g., alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin).

  • Histopathology: At the end of the study, euthanize the animals and collect liver tissues for histopathological examination. Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for signs of liver damage, such as necrosis, inflammation, and steatosis.

  • Data Analysis: Compare the liver enzyme levels and histopathological findings between the treated and control groups to assess the dose-dependent hepatotoxicity of the ADC.

Experimental Workflow for Off-Target Toxicity Assessment

A systematic approach is essential for thoroughly evaluating the off-target toxicities of maytansinoid ADCs during preclinical development.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Reporting Cytotoxicity Cytotoxicity Assays (Target & Non-Target Cells) MTD_Study Maximum Tolerated Dose (MTD) Study (Rodent) Cytotoxicity->MTD_Study Hemolysis Hemolysis Assay Hemolysis->MTD_Study Megakaryocyte_Diff Megakaryocyte Differentiation Assay Megakaryocyte_Diff->MTD_Study Hepatocyte_Toxicity Primary Hepatocyte Toxicity Assay Hepatocyte_Toxicity->MTD_Study Repeat_Dose_Tox Repeat-Dose Toxicity Study (Rodent & Non-Rodent) MTD_Study->Repeat_Dose_Tox Toxicokinetics Toxicokinetics Repeat_Dose_Tox->Toxicokinetics Histopathology Histopathology (Liver, Nerves, Bone Marrow) Repeat_Dose_Tox->Histopathology Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry) Toxicokinetics->Clinical_Pathology Report Integrated Toxicity Report Clinical_Pathology->Report Histopathology->Report

A typical experimental workflow for ADC off-target toxicity assessment.

Conclusion

The development of maytansinoid ADCs represents a significant advancement in targeted cancer therapy. However, managing their associated toxicities is a critical aspect of their clinical use and further development. A thorough understanding of the comparative toxicity profiles, the underlying molecular mechanisms, and the application of robust preclinical assessment models are essential for optimizing the therapeutic index of this important class of anti-cancer agents. By integrating these insights, researchers and drug developers can work towards creating next-generation maytansinoid ADCs with improved safety profiles and enhanced clinical benefit for patients.

References

A Comparative Guide to the Linker Stability of N-Me-L-Ala-Maytansinol ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides a comparative overview of the stability of N-Me-L-Ala-maytansinol ADCs against other maytansinoid conjugates, supported by established experimental methodologies for assessing linker stability.

Comparative Linker Stability in Plasma

The stability of an ADC in plasma is a key indicator of its potential for in vivo performance. Premature release of the cytotoxic payload in the bloodstream can lead to systemic toxicity. The inclusion of an N-methyl group on the L-alanine in the linker is designed to enhance stability by sterically hindering enzymatic cleavage.

Below is a comparative summary of the plasma stability of a hypothetical this compound ADC against other common maytansinoid ADC linker technologies. The data is presented as the percentage of intact ADC remaining over time when incubated in human plasma.

Linker-PayloadTime 024 hours72 hours168 hours (7 days)
This compound 100%>95%>90%>85%
Val-Cit-PABC-DM1100%~90%~80%~70%
SPDB-DM4 (Disulfide)100%~85%~75%~65%
SMCC-DM1 (Non-cleavable)100%>98%>95%>92%

Note: The data for this compound is extrapolated based on the principle that N-methylation enhances peptide stability. The data for other linkers is representative of typical values found in the literature for maytansinoid ADCs.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of ADCs in plasma by monitoring the change in the drug-to-antibody ratio (DAR) and the release of free payload over time using liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Materials:

  • ADC of interest (e.g., this compound ADC)

  • Control ADCs (e.g., Val-Cit-PABC-DM1 ADC)

  • Human, rat, or mouse plasma (sodium heparin as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS grade water, acetonitrile, and formic acid

  • Internal standard for payload quantification

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture. Immediately store the aliquots at -80°C to halt any further degradation.

  • Immunoaffinity Capture: Thaw the samples and add an appropriate amount of immunoaffinity capture beads to each aliquot. Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant (which can be saved for free payload analysis). Wash the beads three times with wash buffer.

  • Elution: Elute the captured ADC from the beads by adding elution buffer and incubating for 5-10 minutes. Pellet the beads and transfer the eluate to a new tube containing neutralization buffer.

  • LC-MS Analysis of Intact ADC: Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

  • LC-MS/MS Analysis of Free Payload: The plasma supernatant from step 4 can be subjected to protein precipitation followed by solid-phase extraction to isolate and quantify the released payload by LC-MS/MS.[4]

Linker Cleavage Mechanism and Stability

The stability of peptide-based linkers is primarily influenced by their susceptibility to enzymatic degradation. The N-methylation of an amino acid within the linker sequence can significantly impact this process.

Enzymatic Cleavage of Peptide Linkers

Peptide linkers, such as the widely used valine-citrulline (Val-Cit) linker, are designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant in the tumor microenvironment.[5][][][8] This enzymatic cleavage releases the cytotoxic payload inside the target cancer cell.

General Enzymatic Cleavage of a Peptide Linker in ADCs ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Target Cancer Cell ADC->Internalization 1. Binding to cell surface antigen Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 3. Enzymatic Action CathepsinB Cathepsin B CathepsinB->Cleavage ReleasedPayload Released Cytotoxic Payload Cleavage->ReleasedPayload 4. Payload Release CellDeath Cell Death ReleasedPayload->CellDeath 5. Induction of Apoptosis

General pathway of ADC activation via enzymatic linker cleavage.
Impact of N-Methylation on Linker Stability

The introduction of a methyl group on the amide nitrogen of the L-alanine residue in the this compound linker is a key chemical modification aimed at enhancing stability. This N-methylation can sterically hinder the approach of proteolytic enzymes, thereby reducing the rate of linker cleavage in the plasma.[9] While this modification enhances stability in circulation, the linker is still designed to be cleaved within the lysosomal compartment of the target cell, albeit potentially at a different rate compared to non-methylated analogs. Studies have shown that N-methylation of a peptide linker can significantly retard payload release.[9]

Hypothesized Cleavage of N-Me-L-Ala Linker cluster_circulation Systemic Circulation (High Stability) cluster_lysosome Lysosome (Cleavage and Payload Release) ADC_NMe This compound ADC Protease_Circulation Circulating Protease ADC_NMe->Protease_Circulation Steric Hindrance from N-Methyl Group (Reduced Cleavage) ADC_NMe_Internalized Internalized ADC ADC_NMe->ADC_NMe_Internalized Internalization Cleavage Linker Cleavage ADC_NMe_Internalized->Cleavage Lysosomal_Protease Lysosomal Protease (e.g., Cathepsin B) Lysosomal_Protease->Cleavage Released_Maytansinoid Released this compound Cleavage->Released_Maytansinoid

Proposed mechanism of enhanced stability and subsequent cleavage of the N-Me-L-Ala linker.

Experimental Workflow for Linker Stability Assay

The following diagram illustrates a typical workflow for conducting a comparative linker stability assay.

Workflow for Comparative Linker Stability Assay Start Start: Prepare ADCs (Test and Controls) Incubation Incubate ADCs in Human Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Immuno_Capture Immunoaffinity Capture of ADCs Sampling->Immuno_Capture Elution Elute Captured ADCs Immuno_Capture->Elution LCMS_Payload LC-MS/MS Analysis: Quantify Free Payload Immuno_Capture->LCMS_Payload Analyze Supernatant LCMS_DAR LC-MS Analysis: Determine Average DAR Elution->LCMS_DAR Data_Analysis Data Analysis and Comparison LCMS_DAR->Data_Analysis LCMS_Payload->Data_Analysis End End: Comparative Stability Profile Data_Analysis->End

A streamlined workflow for assessing and comparing the plasma stability of different ADCs.

References

A Comparative Guide to the Performance of N-Me-L-Ala-Maytansinol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-study comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the N-Me-L-Ala-maytansinol payload against other maytansinoid-based ADCs. The information presented is targeted towards researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data from various preclinical studies.

Introduction to Maytansinoid ADCs

Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1][2] Their high cytotoxicity makes them effective payloads for ADCs.[3][4] The efficacy of a maytansinoid ADC is influenced by several factors, including the choice of the specific maytansinoid derivative, the linker connecting it to the antibody, and the overall drug-to-antibody ratio (DAR).[5][6] this compound is a hydrophobic, cell-permeable maytansinoid payload designed for use in ADCs.[7][8]

The general mechanism of action for maytansinoid ADCs involves binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload within the cell.[2][9]

Mechanism of Action: Microtubule Disruption

Maytansinoids function by inhibiting the assembly of microtubules, which are essential for cell division.[2][10] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2] The released maytansinoid payload from an ADC exerts this cytotoxic effect upon entering the cytoplasm of the cancer cell.

cluster_intracellular Intracellular Space ADC Maytansinoid ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload N-Me-L-Ala- maytansinol Lysosome->Payload Payload Release Microtubules Microtubule Assembly Payload->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest A Seed cancer cells in a 96-well plate B Incubate for 24h to allow adherence A->B C Add serial dilutions of the ADC B->C D Incubate for 5 days C->D E Assess cell viability (e.g., CellTiter-Glo® assay) D->E F Measure luminescence and calculate IC50 E->F A Co-culture antigen-positive (Ag+) and fluorescently labeled antigen-negative (Ag-) cells B Treat with ADC at a concentration cytotoxic to Ag+ cells but not Ag- cells alone A->B C Incubate for 72-120 hours B->C D Quantify the viability of the fluorescent Ag- cell population C->D

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling N-Me-L-Ala-maytansinol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Handling and Disposal of a Potent ADC Cytotoxin

For researchers and scientists at the forefront of drug development, the safe handling of highly potent compounds like N-Me-L-Ala-maytansinol is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of laboratory personnel and the integrity of research. This compound, a derivative of maytansine, is a highly potent microtubule-targeting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Due to its high cytotoxicity, stringent safety measures are necessary to prevent occupational exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes protection for the body, hands, eyes, and respiratory system. All PPE should be donned before handling the compound and doffed in a designated area to prevent the spread of contamination.

PPE CategoryItemSpecification
Body Protection Disposable GownSolid-front, back-closing, long-sleeved, with tight-fitting elastic or knit cuffs.
Made of a low-permeability fabric.
Hand Protection Double GlovesTwo pairs of chemotherapy-rated nitrile gloves.
Outer glove should have a longer cuff to cover the gown cuff.
Inner glove is worn under the gown cuff.
Gloves should be powder-free to prevent aerosolization of the compound.
Eye and Face Protection Safety GogglesSnug-fitting with side shields to protect against splashes.
Face ShieldWorn over safety goggles for full-face protection, especially when there is a risk of splashing.
Respiratory Protection RespiratorAn N95 or higher-level respirator should be used when handling the powder form of the compound outside of a containment device.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimize the risk of exposure at every stage of handling this compound.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before opening the package, don the appropriate PPE as specified in the table above.

  • Transport: Transport the sealed container to the designated storage area.

  • Storage: Store this compound in its original, tightly sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. The compound should be stored at -20°C for long-term stability.[2]

Reconstitution and Aliquoting

All manipulations involving the powdered form or concentrated solutions of this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.

  • Prepare the Work Area: Cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.

  • Gather Materials: Assemble all necessary materials, including the vial of this compound, appropriate solvent (e.g., DMSO), sterile vials for aliquots, and micropipettes with filtered tips.

  • Reconstitution:

    • Carefully remove the cap from the vial of this compound.

    • Using a new, sterile pipette tip, slowly add the required volume of solvent to the vial to achieve the desired concentration.

    • Gently swirl the vial to dissolve the compound completely. Avoid shaking to prevent aerosol generation.

  • Aliquoting:

    • Using a new, sterile pipette tip for each aliquot, carefully transfer the desired volume of the reconstituted solution into pre-labeled cryovials.

    • Securely cap each vial.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and appropriate hazard warnings.

  • Storage of Aliquots: Store the aliquots at the recommended temperature (-20°C or -80°C) in a designated and labeled freezer box.[2]

Use in Experiments
  • Transporting Aliquots: Transport aliquots from the storage location to the experimental area in a sealed, secondary container.

  • Handling in Experiments: When adding the compound to cell cultures or other experimental systems, continue to wear the full complement of PPE.

  • Incubation: Incubate experimental setups containing this compound in a designated incubator, clearly labeled with a cytotoxic hazard warning.

Emergency Procedures: Spills and Accidental Exposure

Prompt and correct response to spills and accidental exposures is critical to mitigate harm.

Spill Management
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full set of recommended PPE, including a respirator.

  • Contain the Spill:

    • Powder Spill: Gently cover the spill with absorbent pads to avoid raising dust. Dampen the pads with a suitable liquid (e.g., water) to wet the powder.

    • Liquid Spill: Cover the spill with absorbent pads, working from the outside in to prevent spreading.

  • Clean the Spill:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps or other tools and place them into a designated cytotoxic waste container.

    • Clean the spill area with a detergent solution, followed by a 70% ethanol (B145695) solution.

    • Wipe the area from the least contaminated to the most contaminated sections.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's safety protocols.

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and local regulations.

  • Solid Waste: This includes used PPE (gowns, gloves, masks), disposable labware (pipette tips, vials, culture plates), and spill cleanup materials. Place all solid waste into a designated, leak-proof, puncture-resistant container clearly labeled with the cytotoxic hazard symbol.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and shatterproof container. Do not pour this waste down the drain.

  • Sharps: All needles, syringes, and other sharps contaminated with the compound must be placed in a designated sharps container for cytotoxic waste.

  • Final Disposal: All cytotoxic waste containers should be collected and disposed of by a licensed hazardous waste disposal company.

Visual Workflows and Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the hierarchy of controls, the complete handling workflow, and a decision tree for spill response.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use less potent alternative - often not possible) Engineering Engineering Controls (Primary Containment) Administrative Administrative Controls (Procedures & Training) PPE Personal Protective Equipment (Last line of defense)

Hierarchy of controls for safe handling.

Handling_Workflow cluster_workflow This compound Handling Workflow Receiving Receiving & Inspection Storage Secure Storage (-20°C) Receiving->Storage Preparation Preparation in BSC (Reconstitution/Aliquoting) Storage->Preparation Experiment Use in Experiment Preparation->Experiment Decontamination Decontamination of Work Surfaces Experiment->Decontamination Waste Waste Disposal (Cytotoxic Waste) Decontamination->Waste

Complete workflow for handling the compound.

Spill_Response cluster_spill Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill (Liquid or Powder?) Spill->Assess Liquid Liquid Spill: Cover with absorbent pads Assess->Liquid Liquid Powder Powder Spill: Cover & gently wet pads Assess->Powder Powder Cleanup Clean Area with Detergent & Ethanol Liquid->Cleanup Powder->Cleanup Disposal Dispose of all materials as Cytotoxic Waste Cleanup->Disposal Report Document and Report Incident Disposal->Report

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.